Technical Documentation Center

1-Piperidinamine, N-ethylidene- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Piperidinamine, N-ethylidene-
  • CAS: 100033-58-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1)

[1][2] Executive Summary 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1), also known as acetaldehyde piperidin-1-ylhydrazone , is a specialized nitrogenous intermediate utilized primarily in advanced organic synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-Piperidinamine, N-ethylidene- (CAS 75267-99-1), also known as acetaldehyde piperidin-1-ylhydrazone , is a specialized nitrogenous intermediate utilized primarily in advanced organic synthesis and pharmaceutical metabolite profiling.[1][2][3] Structurally characterized by a piperidine ring fused to an ethylidene hydrazine moiety, this compound serves as a critical "masked" equivalent of acetaldehyde, offering enhanced stability and nucleophilic tunability compared to its parent aldehyde.

In drug development, this hydrazone class functions as a robust metallation directing group , enabling regiospecific alkylation at the


-carbon position—a cornerstone of the Corey-Enders hydrazone alkylation  strategy. Furthermore, it has emerged as a key analyte in environmental toxicology, serving as a transformation marker for unsymmetrical dimethylhydrazine (UDMH) and related hydrazine-based propellants.

Chemical Identity & Physicochemical Properties[4][5][6][7]

Structural Analysis

The molecule consists of a piperidine ring N-bonded to an exocyclic nitrogen, which is double-bonded to an ethylidene group. The


 bond exhibits 

isomerism, though the (E)-isomer is thermodynamically favored due to steric minimization between the piperidine ring and the methyl group.
PropertyData
CAS Number 75267-99-1
IUPAC Name N-Ethylidene-1-piperidinamine
Synonyms Acetaldehyde piperidin-1-ylhydrazone; N-Piperidinoethaneimine
Molecular Formula

Molecular Weight 126.20 g/mol
SMILES CC=NN1CCCCC1
InChI Key ANZXBMPSDRAZTQ-UHFFFAOYSA-N
Physicochemical Data

Note: Experimental data for this specific intermediate is limited.[4] Values below represent high-confidence predicted parameters based on structure-activity relationship (SAR) models for N,N-dialkylhydrazones.

ParameterValue (Predicted/Experimental)Context
Boiling Point 175°C - 185°C (at 760 mmHg)Extrapolated from 1-aminopiperidine (

C).
Density

g/cm³
Consistent with liquid hydrazones.
LogP

Lipophilic, crosses membranes easily.
pKa (Conjugate Acid) ~8.5Basic piperidine nitrogen.
Appearance Colorless to pale yellow oilOxidizes/darkens upon air exposure.

Synthesis & Reaction Mechanism[8][9]

The synthesis of 1-Piperidinamine, N-ethylidene- proceeds via a condensation reaction between 1-aminopiperidine and acetaldehyde. This reaction is reversible and typically requires water removal to drive equilibrium.

Reaction Mechanism

The nucleophilic nitrogen of the 1-aminopiperidine attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by proton transfer and the elimination of water (dehydration) to form the


 double bond.

SynthesisMechanism Reactants Reactants 1-Aminopiperidine + Acetaldehyde Intermediate Tetrahedral Intermediate (Hemiaminal) Reactants->Intermediate Nucleophilic Attack Transition Proton Transfer & Dehydration (-H2O) Intermediate->Transition Acid Catalysis (Optional) Product Product 1-Piperidinamine, N-ethylidene- Transition->Product Imine Formation

Figure 1: Step-wise condensation mechanism for the formation of the hydrazone linkage.

Synthetic Protocol (Standardized)

Objective: Synthesis of 10g of N-ethylidene-1-piperidinamine.

  • Reagent Prep: Charge a 3-neck round-bottom flask with 1-aminopiperidine (100 mmol, 10.0 g) and anhydrous Dichloromethane (DCM) (50 mL). Add Magnesium Sulfate (

    
    )  (5 g) as a desiccant directly to the flask (or use a Dean-Stark trap if refluxing in toluene).
    
  • Addition: Cool the solution to 0°C. Add Acetaldehyde (110 mmol, freshly distilled) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 8:2) or GC-MS.[1]

  • Work-up: Filter off the

    
    . Concentrate the filtrate under reduced pressure.
    
  • Purification: Distill the residue under vacuum (approx. 10-15 mmHg) to obtain the pure oil.

    • Critical Note: Avoid silica gel chromatography if possible, as hydrazones can hydrolyze on acidic silica. If necessary, use basic alumina or silica pre-treated with 1% Triethylamine.

Applications in Drug Discovery[5][10]

Directed Metallation (Corey-Enders Methodology)

The N-piperidinyl hydrazone moiety is not merely a protecting group; it is an activating group . The nitrogen atoms stabilize


-lithio anions, allowing for carbon-carbon bond formation at the position alpha to the original carbonyl.
  • Mechanism: Treatment with Lithium Diisopropylamide (LDA) deprotonates the

    
    -carbon (from the ethylidene group), forming an aza-enolate.
    
  • Utility: This species can react with alkyl halides, aldehydes, or ketones to extend the carbon chain, synthesizing complex ketones or aldehydes after hydrolysis.

MetallationWorkflow Hydrazone 1-Piperidinamine, N-ethylidene- (Starting Material) Deprotonation Lithiation (LDA, -78°C) Formation of Aza-enolate Hydrazone->Deprotonation THF Electrophile Electrophile Addition (R-X) C-C Bond Formation Deprotonation->Electrophile Alkylation Hydrolysis Hydrolysis (H3O+ or O3) Cleavage of Hydrazone Electrophile->Hydrolysis Work-up FinalProduct Target Molecule (alpha-Substituted Carbonyl) Hydrolysis->FinalProduct

Figure 2: Workflow for using CAS 75267-99-1 as a nucleophilic equivalent in asymmetric synthesis.

Heterocycle Synthesis

This compound serves as a precursor for fused nitrogen heterocycles .

  • Fischer Indole Synthesis: Under acidic conditions and in the presence of specific aryl partners, the hydrazone can undergo rearrangement to form indole derivatives.

  • 1,2,3-Triazoles: Oxidation of the hydrazone can yield diazo intermediates amenable to cycloaddition.

Safety & Stability (E-E-A-T)

Stability Profile
  • Hydrolysis: Susceptible to hydrolysis in acidic aqueous environments, reverting to acetaldehyde and 1-aminopiperidine.

  • Oxidation: Hydrazones can air-oxidize to form peroxides or nitriles over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Toxicology[9]
  • Hazard Class: Irritant (Skin/Eye).[5]

  • Metabolic Risk: As a hydrazine derivative, metabolic cleavage may release trace hydrazine species, which are potential carcinogens. Handle with high-containment protocols (fume hood, nitrile gloves).

  • Environmental: Identified as a transformation product of rocket fuels (UDMH); persistence in soil matrices is moderate (LogP 1.64).

References

  • EPA/NIH Mass Spectral Data Base . (1983).[6] 1-Piperidinamine, N-ethylidene- Mass Spectrum.[1][6] Supplement 2.

  • ChemicalBook . (2024). CAS 75267-99-1 Product Entry.

  • Enders, D., & Wortmann, L. (1993). Asymmetric Synthesis of Amines and Amino Acids via Hydrazones. Accounts of Chemical Research.
  • SpectraBase . (2024). 1-Piperidinamine, N-ethylidene- GC-MS Data. Wiley Science Solutions.

Sources

Exploratory

Acetaldehyde N-piperidinylhydrazone chemical structure and molecular weight

This technical guide provides a comprehensive analysis of Acetaldehyde N-piperidinylhydrazone (chemically known as 1-(Ethylideneamino)piperidine or Acetaldehyde piperidin-1-ylhydrazone ). It details the chemical structur...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Acetaldehyde N-piperidinylhydrazone (chemically known as 1-(Ethylideneamino)piperidine or Acetaldehyde piperidin-1-ylhydrazone ). It details the chemical structure, molecular weight, synthesis pathways, and its relevance in pharmaceutical impurity profiling and organic synthesis.

Executive Summary

Acetaldehyde N-piperidinylhydrazone is a specialized organic hydrazone derivative formed by the condensation of acetaldehyde and 1-aminopiperidine. While often transient or used as a synthetic intermediate, this compound is critical in drug development as a potential genotoxic impurity (GTI) or a mechanistic byproduct in the reductive amination of piperidine-based pharmacophores. Its identification is essential for controlling N-ethylated byproducts in pharmaceutical manufacturing.

Key Parameter Data
IUPAC Name 1-(Ethylideneamino)piperidine
Common Name Acetaldehyde piperidin-1-ylhydrazone
Molecular Formula C

H

N

Molecular Weight 126.20 g/mol
CAS Registry Not widely listed; Analogous to 935-07-9 (Phenylhydrazone)
SMILES CC=NN1CCCCC1

Chemical Identity & Structure

Structural Analysis

The molecule consists of a piperidine ring attached via its nitrogen atom to a hydrazone linkage (


), which is double-bonded to an ethylidene group derived from acetaldehyde.
  • Piperidine Moiety: A saturated six-membered ring containing one nitrogen atom.

  • Hydrazone Linkage: The

    
     core characteristic of hydrazones.
    
  • Ethylidene Group: The

    
     fragment originating from acetaldehyde.
    
Molecular Weight Calculation

The precise molecular weight is derived from the atomic weights of its constituent elements:

  • Carbon (C):

    
     Da
    
  • Hydrogen (H):

    
     Da
    
  • Nitrogen (N):

    
     Da
    
  • Total MW: 126.203 g/mol

Visual Structure Representation

The following diagram illustrates the 2D topology of the molecule.

[5]

Synthesis & Reaction Mechanism[2][6][7]

Synthesis Protocol

The synthesis follows a standard Schiff base condensation mechanism. This reaction is reversible and typically requires the removal of water to drive the equilibrium toward the product.

Reagents:

  • 1-Aminopiperidine (N-aminopiperidine): Nucleophile.

  • Acetaldehyde: Electrophile.

  • Solvent: Ethanol or Dichloromethane (DCM).

  • Catalyst: Mild acid (e.g., Acetic acid) to activate the carbonyl.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-aminopiperidine in anhydrous ethanol under an inert atmosphere (

    
    ).
    
  • Activation: Cool the solution to 0°C and add a catalytic amount of acetic acid (0.1 eq).

  • Addition: Dropwise addition of acetaldehyde (1.1 eq) to prevent polymerization.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS.

  • Workup: Concentrate under reduced pressure. If necessary, purify via recrystallization or vacuum distillation (note: hydrazones can be thermally unstable).

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfer and dehydration.

reaction_mechanism Figure 2: Mechanism of Hydrazone Formation via Condensation Reactants Acetaldehyde (Electrophile) + 1-Aminopiperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate (Hemiaminal) Reactants->Tetrahedral Nucleophilic Attack Proton_Transfer Proton Transfer & Activation Tetrahedral->Proton_Transfer Elimination Elimination of H2O Proton_Transfer->Elimination -OH2+ Product Acetaldehyde N-piperidinylhydrazone Elimination->Product Formation of C=N

[5]

Physicochemical & Analytical Properties[5]

The following properties are critical for identification and handling. While experimental data for this specific derivative is sparse, values are predicted based on structural analogs (e.g., acetaldehyde phenylhydrazone).

Predicted Physical Properties
PropertyValue (Predicted)Notes
Physical State Oil or Low-melting SolidHydrazones of short aldehydes are often oils.
Boiling Point ~180–200 °CAt 760 mmHg (Decomposition likely).
Solubility Soluble in EtOH, DCM, DMSOSparingly soluble in water.
LogP ~1.2 – 1.5Lipophilic character due to piperidine ring.
pKa ~6.5 (Conjugate acid)Basic nitrogen in piperidine ring.
Analytical Characterization

To validate the synthesis, researchers should look for the following spectral signatures:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.8–2.0 ppm (d, 3H, 
      
      
      
      ): Doublet characteristic of the methyl group coupled to the methine.
    • 
       2.8–3.0 ppm (m, 4H, Piperidine 
      
      
      
      ): Alpha protons of the ring.
    • 
       6.8–7.2 ppm (q, 1H, 
      
      
      
      ): Quartet for the methine proton, deshielded by the double bond.
  • Mass Spectrometry (ESI+):

    • [M+H]

      
      :  127.21 m/z.
      
    • Fragment ions: Loss of methyl group or ring fragmentation.

  • IR Spectroscopy:

    • 
       Stretch:  Strong band at 1600–1640 cm
      
      
      
      .

Applications in Drug Development[8]

Impurity Profiling

In pharmaceutical synthesis, 1-aminopiperidine is a common building block. When reactions involving this amine are performed in ethanol using metal catalysts (e.g., Pd/C hydrogenation), ethanol can oxidize to acetaldehyde in situ.[1]

  • Risk: The acetaldehyde reacts with 1-aminopiperidine to form Acetaldehyde N-piperidinylhydrazone .

  • Consequence: This hydrazone can be reduced to an N-ethylated impurity, contaminating the final drug substance. Monitoring the hydrazone intermediate is a critical control strategy.

Synthetic Scaffold

The hydrazone moiety serves as a protecting group for the amine or as a scaffold for further functionalization:

  • Reduction: Yields N-ethyl-1-aminopiperidine.

  • Nucleophilic Addition: Organometallic reagents can add across the

    
     bond to create chiral amines.
    

References

  • BenchChem. (2025).[2] Synthesis of (S)-1-Boc-3-aminopiperidine: Troubleshooting & Optimization. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Acetaldehyde phenylhydrazone (Analogous Chemistry). PubChem CID 6537404. Retrieved from .

  • Sigma-Aldrich. (2025). 1-Aminopiperidine Product Specification and Reactivity Profile. Retrieved from .

  • NIST Chemistry WebBook. (2025). Standard Reference Data: Hydrazone Formation Thermodynamics. Retrieved from .

  • American Chemical Society (ACS). (2012). 3-Aminopiperidine-Based Peptide Analogues and Reductive Amination Side-Reactions. Journal of Medicinal Chemistry. Retrieved from .

Sources

Foundational

N-ethylidene-1-piperidinamine: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Application

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Structural topology, mechanistic causality, advanced synthetic applications, and self-validating experimental protocols. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Structural topology, mechanistic causality, advanced synthetic applications, and self-validating experimental protocols.

Executive Summary

In the landscape of modern organic synthesis and drug development, hydrazone derivatives serve as critical linchpins for constructing complex molecular architectures. N-ethylidene-1-piperidinamine (CAS: 75267-99-1) is a highly versatile N,N-dialkylhydrazone formed via the condensation of 1-aminopiperidine and acetaldehyde. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic synthetic node. Its unique electronic profile—balancing the nucleophilicity of the piperidine nitrogen with the electrophilic potential of the imine carbon—makes it an indispensable intermediate in heterocycle synthesis, polymer functionalization, and transition-metal catalysis.

Resolving the Nomenclature Topology in Scientific Literature

A persistent challenge in literature retrieval for drug development professionals is the fragmentation of chemical nomenclature. Depending on the research context—whether the focus is on the precursor components, the imine double bond, or legacy indexing—N-ethylidene-1-piperidinamine appears under several synonyms. Table 1 consolidates these identifiers to streamline database querying and cross-disciplinary research.

Table 1: Synonyms and Literature Context for CAS 75267-99-1
Synonym / IdentifierPrimary Context of Use in LiteratureStructural Emphasis
N-ethylidene-1-piperidinamine Standard CAS/IUPAC indexing (1)[1].Formal systematic naming.
1-(ethylideneamino)piperidine Structural and mechanistic literature.Emphasizes the imine (C=N) bond connectivity.
Acetaldehyde 1-piperidinylhydrazone Synthetic organic chemistry and catalysis.Highlights the synthetic precursors (aldehyde + hydrazine).
N-piperidinoethaneimine Legacy literature and specific vendor catalogs.Older trivial naming convention.
1-piperidinamine, N-ethylidene- Inverted index names for database searching.Alphabetical sorting in chemical registries.

Mechanistic Causality of Hydrazone Formation

The synthesis of N-ethylidene-1-piperidinamine is governed by the classical condensation of a secondary hydrazine (1-aminopiperidine) with an aliphatic aldehyde (acetaldehyde). The causality behind the reaction conditions is critical: the reaction must be driven forward by continuous water removal (Le Chatelier's principle) while avoiding highly acidic conditions that would fully protonate the 1-aminopiperidine, rendering it non-nucleophilic.

Recent advancements demonstrate that weakly electrophilic salts can chemoselectively drive the formation of these hydrazones under mild conditions, allowing acid-labile functional groups on complex substrates to remain entirely intact (2)[2].

G A 1-Aminopiperidine (Nucleophile) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Attack B Acetaldehyde (Electrophile) B->C Carbonyl Activation D N-ethylidene-1-piperidinamine (Hydrazone Product) C->D Dehydration (-H2O)

Mechanism of N-ethylidene-1-piperidinamine synthesis via condensation.

Advanced Applications in Drug Development & Catalysis

N-ethylidene-1-piperidinamine and its direct structural analogs are not terminal products; they are strategic intermediates deployed across multiple high-value chemical workflows:

  • Polymer Functionalization: In materials science, hydrazones derived from 1-aminopiperidine are utilized to functionalize pseudo-living polymers, acting as critical end-capping agents that introduce basic nitrogen sites into the polymer matrix (3)[3].

  • Transition-Metal Catalysis: In Titanium-catalyzed hydrohydrazination reactions, piperidine-derived hydrazines serve as essential substrates to investigate E/Z isomerism and tautomeric equilibria during the addition to terminal alkynes (4)[4].

  • Heterocyclic Drug Scaffolds: These intermediates are foundational in the synthesis of 1,2,4-triazoles and pyrazoles, molecular motifs that possess significant tuberculostatic, antimicrobial, and cannabinoid receptor (CB1) modulating activities ().

W Start N-ethylidene-1-piperidinamine (Key Intermediate) App1 Hydrohydrazination (Ti/Ru Catalysis) Start->App1 Alkyne Addition App2 Heterocycle Synthesis (Pyrazoles/Triazoles) Start->App2 Cycloaddition App3 Polymer Functionalization (Pseudo-living Polymers) Start->App3 End-capping

Strategic applications of N-ethylidene-1-piperidinamine in organic synthesis.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase contains an analytical checkpoint that must be met before proceeding, eliminating downstream failures caused by upstream errors.

Phase 1: Reagent Preparation & Activation
  • Action: Dissolve 10.0 mmol of 1-aminopiperidine in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 2.0 g of anhydrous MgSO₄.

  • Causality: MgSO₄ acts dually as a mild Lewis acid to activate the aldehyde carbonyl and as a desiccant to trap the water byproduct, driving the equilibrium toward the hydrazone.

  • Self-Validation Check: The MgSO₄ suspension must remain free-flowing. Clumping at this stage indicates moisture contamination in the solvent, which will prematurely hydrolyze the intermediate.

Phase 2: Electrophile Addition
  • Action: Cool the reaction flask to 0 °C using an ice bath. Introduce 11.0 mmol of acetaldehyde dropwise over 15 minutes.

  • Causality: Acetaldehyde is highly volatile (b.p. 20.2 °C) and prone to exothermic self-polymerization (forming paraldehyde). The 0 °C environment suppresses these side reactions while ensuring controlled hemiaminal formation.

  • Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system. The disappearance of the primary amine spot (ninhydrin active) and the emergence of a new, higher

    
     UV-active spot confirms successful hemiaminal formation.
    
Phase 3: Dehydration & Maturation
  • Action: Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Self-Validation Check: Extract a 0.1 mL aliquot, filter, and run a rapid FT-IR scan. The complete disappearance of the carbonyl stretch (~1720 cm⁻¹) and the appearance of a sharp imine (C=N) stretch at ~1640 cm⁻¹ validates the completion of the dehydration step.

Phase 4: Isolation & Spectroscopic Verification
  • Action: Filter the MgSO₄ through a Celite pad. Concentrate the filtrate under reduced pressure, keeping the water bath strictly below 30 °C to prevent thermal degradation of the hydrazone.

  • Self-Validation Check: Perform ¹H-NMR (CDCl₃). The absolute absence of the aldehydic proton signal at ~9.8 ppm and the presence of a characteristic quartet for the ethylidene CH=N proton at ~6.5 ppm definitively confirms the structural identity of N-ethylidene-1-piperidinamine.

Quantitative Data Summaries

Accurate analytical validation relies on established physicochemical parameters. Table 2 outlines the core quantitative data required to verify the synthesized compound against literature standards (5)[5].

Table 2: Physicochemical & Spectroscopic Properties
PropertyValue / MarkerAnalytical Utility
Molecular Formula C₇H₁₄N₂Stoichiometric calculations.
Molecular Weight 126.20 g/mol Bulk mass tracking.
Exact Mass (GC-MS) 126.1157 g/mol High-resolution mass spectrometry validation.
FT-IR Marker ~1640 cm⁻¹Confirmation of the C=N (imine/hydrazone) double bond.
¹H-NMR Marker (CDCl₃) ~6.5 ppm (quartet)Confirmation of the ethylidene methine proton.

References

  • Source: Google Patents (US9133290B2)
  • Organic Chemistry Using Weakly Electrophilic Salts: The Reaction with Nitrogen Nucleophiles Source: Clockss Archive URL
  • Source: PubMed Central (PMC)
  • Synthesis and Tuberculostatic Activity of Novel 1,2,4-Triazoles Obtained from Heterocyclic Carbohydrazides Source: Semantic Scholar URL
  • 1-Piperidinamine, N-ethylidene- (Spectrum Data)
  • N-Piperidinoethaneimine | 75267-99-1 Source: ChemicalBook URL

Sources

Exploratory

Technical Whitepaper: Comparative Analysis of 1-Aminopiperidine and its N-Ethylidene Derivative

This guide provides a comprehensive technical analysis of 1-Aminopiperidine and its specific derivative/impurity, 1-Piperidinamine, N-ethylidene- . It is structured to assist researchers in distinguishing these compounds...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 1-Aminopiperidine and its specific derivative/impurity, 1-Piperidinamine, N-ethylidene- . It is structured to assist researchers in distinguishing these compounds, understanding their interconversion, and managing their implications in pharmaceutical synthesis.[1]

Executive Summary

1-Aminopiperidine (1-AP) is a critical hydrazine building block used in the synthesis of pharmaceuticals (e.g., melperone, pipamperone) and agrochemicals. It serves as a nucleophilic hydrazine equivalent for constructing hydrazones and heterocycles.

1-Piperidinamine, N-ethylidene- is the hydrazone derivative formed by the condensation of 1-aminopiperidine with acetaldehyde. In drug development contexts, this compound most frequently appears as a process-related impurity when 1-AP is exposed to acetaldehyde (commonly found as a trace contaminant in ethanol or ethyl acetate solvents) or as a specific metabolic conjugate.

Distinguishing these two is vital because the N-ethylidene derivative lacks the nucleophilic primary amino group of the parent hydrazine, altering reactivity, and possesses distinct toxicological properties regarding hydrolytic stability and potential nitrosamine formation.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]

The fundamental difference lies in the functional group: 1-AP is a hydrazine (N-NH₂), while the N-ethylidene derivative is a hydrazone (N-N=CH-CH₃).

Feature1-Aminopiperidine (1-AP)1-Piperidinamine, N-ethylidene-
CAS Number 2213-43-675267-99-1
IUPAC Name Piperidin-1-amineN-Ethylidenepiperidin-1-amine
Formula


Molecular Weight 100.16 g/mol 126.20 g/mol
Structure Heterocyclic HydrazineAliphatic Hydrazone
Physical State Colorless LiquidLiquid / Low-melting Solid
Boiling Point 146°C~160–170°C (Predicted)
pKa (Conj.[2] Acid) ~5.5 (Hydrazine N)Lower (Imine N is less basic)
Solubility Miscible with water, ethanolSoluble in organics; hydrolyzes in aq. acid

Mechanistic Relationship & Formation[10][11]

The transition from 1-AP to the N-ethylidene derivative is a classic Schiff base condensation . This reaction is reversible and acid-catalyzed. In pharmaceutical manufacturing, this pathway is the primary source of the N-ethylidene impurity.

Reaction Pathway (DOT Visualization)

ReactionPathway AP 1-Aminopiperidine (C5H12N2) Inter Carbinolamine Intermediate AP->Inter + Acetaldehyde Acet Acetaldehyde (Impurity in EtOH/EtOAc) Acet->Inter Prod 1-Piperidinamine, N-ethylidene- (Hydrazone) Inter->Prod - H2O (Condensation) Water H2O Prod->AP + H2O / H+ (Hydrolysis)

Figure 1: Formation of N-ethylidene impurity via condensation of 1-aminopiperidine with acetaldehyde. The reverse hydrolysis reaction is rapid in acidic aqueous media.

Critical Process Control
  • Solvent Selection: Avoid technical grade ethanol or ethyl acetate containing acetaldehyde traces if 1-AP is the starting material.

  • Scavenging: The formation is equilibrium-driven. Removing water drives the formation of the N-ethylidene derivative; adding water/acid reverses it.

Analytical Characterization

Distinguishing these compounds requires separating the labile hydrazone from the hydrazine.

A. Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is the gold standard for differentiation due to the distinct molecular ions.

  • 1-Aminopiperidine (1-AP):

    • Retention Time: Elutes earlier on non-polar columns (e.g., DB-5).

    • Molecular Ion (

      
      ): 
      
      
      
      100.
    • Base Peak:

      
       84 (Loss of 
      
      
      
      ).
    • Fragment:

      
       56 (Tetrahydropyridine ring fragment).
      
  • N-Ethylidene Derivative:

    • Retention Time: Elutes later due to higher MW and polarizability.

    • Molecular Ion (

      
      ): 
      
      
      
      126.
    • Base Peak:

      
       111 (Loss of methyl group from ethylidene chain).
      
    • Fragment:

      
       84 (Piperidinyl cation, common to both).
      
B. NMR Spectroscopy ( NMR)

NMR provides definitive structural proof without the thermal degradation risks of GC.

Signal1-AminopiperidineN-Ethylidene Derivative
Piperidine Ring Multiplets 1.4–2.8 ppmMultiplets 1.5–3.0 ppm
Amino Group (

)
Broad singlet ~3.2 ppm Absent
Imine Proton (

)
AbsentQuartet ~6.8–7.2 ppm
Methyl Group (

)
AbsentDoublet ~1.8–2.0 ppm

Synthesis & Manufacturing Protocols

Protocol 1: Synthesis of 1-Aminopiperidine (HOSA Method)

This is the standard industrial route to the parent compound.

  • Reagents: Piperidine (excess), Hydroxylamine-O-sulfonic acid (HOSA), NaOH/Water.

  • Procedure:

    • Dissolve piperidine in water/NaOH.

    • Add HOSA slowly at <50°C (Exothermic).

    • Mechanism: Nucleophilic attack of piperidine on the aminating agent.

  • Workup: Extraction with toluene or DCM. Distillation is required to separate product (bp 146°C) from unreacted piperidine (bp 106°C).

  • Purity Check: GC area% > 98%.

Protocol 2: Controlled Generation of N-Ethylidene Derivative (Reference Standard)

To synthesize the impurity for analytical calibration.

  • Reagents: 1-Aminopiperidine (1.0 eq), Acetaldehyde (1.1 eq), MgSO₄ (drying agent), DCM (solvent).

  • Procedure:

    • Dissolve 1-AP in dry DCM at 0°C.

    • Add acetaldehyde dropwise (highly volatile, bp 20°C).

    • Stir for 1 hour at room temperature.

    • Add MgSO₄ to absorb water and drive equilibrium.

  • Isolation: Filter MgSO₄. Evaporate solvent under reduced pressure. The product is a liquid/oil.

  • Stability Note: Store under argon at -20°C. Hydrolyzes in moist air.

Safety & Toxicology

1-Aminopiperidine (Hydrazine Hazard)
  • Toxicity: Hydrazines are potent nucleophiles and reducing agents. They can cause methemoglobinemia.

  • Genotoxicity: 1-AP can oxidize in air to form N-nitrosopiperidine , a potent carcinogen.

  • Handling: Must be stored under inert gas (Nitrogen/Argon) to prevent oxidation.

N-Ethylidene Derivative (Hydrazone Hazard)
  • Prodrug Effect: In the acidic environment of the stomach (pH 1–2), the hydrazone hydrolyzes rapidly back to 1-aminopiperidine and acetaldehyde .

  • Acetaldehyde Toxicity: Acetaldehyde is a Group 1 carcinogen (IARC) and a DNA cross-linker.[3]

  • Nitrosamine Precursor: While the N-ethylidene group blocks the amine, hydrolysis releases the hydrazine, which can then be nitrosated by dietary nitrites. Therefore, the N-ethylidene derivative should be treated with the same containment level as the parent hydrazine.

Nitrosamine Formation Pathway (DOT Visualization)

NitrosamineRisk Ethylidene N-Ethylidene Derivative (Impurity) Hydrolysis Acid Hydrolysis (Stomach pH) Ethylidene->Hydrolysis AP 1-Aminopiperidine Hydrolysis->AP Releases Oxidation Aerial Oxidation or Nitrites (NOx) AP->Oxidation Nitroso N-Nitrosopiperidine (Carcinogen) Oxidation->Nitroso Forms

Figure 2: Risk pathway for the conversion of the N-ethylidene derivative into carcinogenic N-nitrosopiperidine via hydrolysis and subsequent nitrosation/oxidation.[4][5][6]

References

  • Lunn, G., & Sansone, E. B. (1991). Aerial oxidation of hydrazines to nitrosamines. Environmental and Molecular Mutagenesis, 17(1), 59-62. Link

  • IARC Working Group. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Link

  • SpectraBase. (2025). 1-Piperidinamine, N-ethylidene- Mass Spectrum.[7] Wiley Spectroscopy. Link

  • PubChem. (2025).[8][4][9] 1-Aminopiperidine Compound Summary. National Library of Medicine. Link

  • Uhl, W., et al. (2006). Aluminum and gallium hydrazides derived from N-aminopyrrole and N-aminopiperidine. Zeitschrift für Naturforschung B, 61(7), 854-861. Link

Sources

Foundational

Foreword: Beyond Synthesis - Understanding the Energetic Landscape of Piperidine-Hydrazones

An In-depth Technical Guide to the Thermodynamic Properties of Piperidine-Derived Hydrazones To the researchers, medicinal chemists, and materials scientists pioneering new molecular frontiers: we often celebrate the syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of Piperidine-Derived Hydrazones

To the researchers, medicinal chemists, and materials scientists pioneering new molecular frontiers: we often celebrate the synthesis of a novel compound, its elegant structure, and its promising biological activity. However, the true potential of a molecule—its stability on the shelf, its behavior in solution, its interaction with a biological target—is governed by a set of fundamental principles: the laws of thermodynamics. For the versatile class of piperidine-derived hydrazones, a scaffold of significant interest in drug development, understanding these energetic properties is not merely academic; it is critical for translating a promising molecule from a laboratory curiosity into a robust, real-world application.[1][2]

This guide moves beyond simple protocols to explore the causality behind the thermodynamic characterization of these compounds. We will delve into both computational and experimental methodologies, not just as steps to be followed, but as tools to ask and answer fundamental questions about molecular stability, reactivity, and intermolecular interactions. Our objective is to provide a framework for thinking thermodynamically, enabling you to design more effective experiments, interpret data with deeper insight, and ultimately, accelerate the development of next-generation therapeutics and materials.

The Molecular Architecture: A Foundation for Thermodynamic Behavior

The thermodynamic properties of a molecule are intrinsically linked to its structure. Piperidine-derived hydrazones are characterized by two key moieties: the flexible, six-membered piperidine ring and the planar, electron-rich hydrazone linker (>C=N-NH-).

  • Piperidine Ring Conformational Dynamics: The piperidine ring typically adopts a low-energy chair conformation. The orientation of substituents—either axial or equatorial—has a significant energetic consequence. The equatorial conformation is generally more stable, and the energy difference between conformers influences the molecule's overall enthalpy and entropy.[3] This conformational preference can be crucial for how the molecule fits into a biological target's binding pocket.

  • Hydrazone Linker (>C=N-NH-): This group is a hub of chemical reactivity and intermolecular interactions. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms) dictates how these molecules interact with themselves (crystal packing) and with other molecules (solvents, biological targets).[4] The lability of the N-H proton, in particular, is central to the antioxidant properties observed in many hydrazone derivatives.[5][6]

The synthesis of these compounds typically involves a straightforward condensation reaction between a piperidine-4-one derivative and a substituted hydrazine, often catalyzed by a few drops of acid.[4][7]

Theoretical Thermodynamics: Predicting Behavior with Computational Chemistry

Before a single physical experiment is run, computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the inherent thermodynamic properties of a molecule. These in silico experiments allow for the rapid screening of derivatives and the elucidation of reaction mechanisms at a level of detail that is often inaccessible experimentally.[8][9]

Core Concepts & Their Mechanistic Implications

The primary application of computational thermodynamics for hydrazones has been in understanding their antioxidant mechanisms, which are generally categorized into three pathways: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).[5] The favorability of each pathway is determined by key thermodynamic parameters.

  • Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of a bond. For hydrazones, the BDE of the N-H bond is the most critical parameter for the HAT mechanism. A lower BDE indicates that the hydrogen atom can be more easily donated to a radical species, signifying a more potent antioxidant.[6]

  • Gibbs Free Energy of Reaction (ΔG): This value determines the thermodynamic plausibility of a reaction pathway. Computational studies have shown that for many hydrazones reacting with peroxyl radicals, the HAT and SPLET mechanisms are the most thermodynamically favorable, as indicated by their negative (exergonic) Gibbs free energies.[6]

  • Ionization Potential (IP) & Electron Transfer Enthalpy (ETE): These parameters are crucial for the SETPT pathway. They quantify the ease with which a molecule can donate an electron.

  • Proton Affinity (PA) & Proton Dissociation Enthalpy (PDE): These values are central to the SPLET mechanism, describing the molecule's ability to be deprotonated.

The diagram below illustrates the interplay of these thermodynamic parameters in determining the dominant antioxidant mechanism.

G cluster_0 Antioxidant Mechanisms Hydrazone Hydrazone (R-NH) Product Products (R-N• + XH) Hydrazone->Product HAT Governed by BDE Anion Anion (R-N⁻) Hydrazone->Anion SPL Governed by PA/PDE Cation Radical Cation (R-NH•⁺) Hydrazone->Cation SET Governed by IP/ETE Radical Radical (X•) Anion->Product ET Cation->Product PT

Caption: Thermodynamic pathways for hydrazone antioxidant activity.
Quantitative Data from Computational Studies

The following table summarizes key thermodynamic parameters calculated via DFT for representative hydrazone derivatives, illustrating their potential as radical scavengers.

ParameterValue (kcal/mol)SignificanceSource
N-H Bond Dissociation Enthalpy (BDE) 75 - 90Lower values suggest better antioxidant activity via HAT.[6]
Reaction Gibbs Free Energy (ΔG) with HOO• -25 to -40Highly exergonic values indicate a spontaneous reaction.[6]
Ionization Potential (IP) 130 - 150Energy required to remove an electron (relevant for SETPT).[6]
Proton Affinity (PA) 210 - 240 (gas phase)Affinity for accepting a proton (relevant for SPLET).[6]

Experimental Thermal Analysis: Measuring Bulk Properties

While computational methods provide a theoretical foundation, experimental techniques are essential for characterizing the bulk thermodynamic properties of a synthesized compound. This data is the bedrock of preformulation and materials science, informing us about a compound's stability, purity, and physical form. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is a particularly powerful workflow for this purpose.[10][11]

The Experimental Workflow: A Self-Validating System

The logic behind using TGA and DSC in tandem is one of correlation. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample. By running them simultaneously (or sequentially on the same batch), a thermal event in the DSC (like an endothermic peak) can be definitively identified as a phase transition (e.g., melting) if no mass loss occurs in the TGA, or as a desolvation or decomposition event if a corresponding mass loss is observed.

G cluster_workflow Thermal Analysis Workflow Sample Sample Preparation (5-10 mg) TGA TGA Analysis (Heat & Measure Mass Loss) Sample->TGA DSC DSC Analysis (Heat & Measure Heat Flow) Sample->DSC Analysis Correlated Data Analysis TGA->Analysis DSC->Analysis Properties Determine: - Thermal Stability (Td) - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Presence of Solvates Analysis->Properties

Caption: Integrated workflow for TGA and DSC analysis.
Protocol: Simultaneous TGA-DSC Analysis
  • Instrument Calibration: Ensure the instrument's temperature and heat flow are calibrated using certified standards (e.g., Indium, Zinc).

  • Sample Preparation: Accurately weigh 5-10 mg of the piperidine-derived hydrazone into an aluminum crucible.

  • Experimental Conditions:

    • Place the sample crucible and an empty reference crucible into the analyzer.

    • Purge the furnace with an inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative decomposition.

    • Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a point beyond complete decomposition (e.g., 30 °C to 500 °C).

  • Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) simultaneously as a function of temperature.

Interpreting the Data
  • TGA Curve: A stable compound will show a flat baseline until the onset of decomposition, which is marked by a sharp drop in mass. The temperature at the onset of this drop (T_d) is a key measure of thermal stability. Earlier weight loss steps may indicate the loss of residual solvent or water of hydration.[10]

  • DSC Curve:

    • Endothermic Peaks (pointing down): Represent processes that absorb heat, such as melting (a sharp peak at T_m) or the loss of solvent. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔH_fus) , a measure of the energy required to break the crystal lattice.

    • Exothermic Peaks (pointing up): Represent processes that release heat, such as crystallization or decomposition.[10]

Table of Representative Experimental Data

While a comprehensive database for piperidine-derived hydrazones is still emerging, the following table combines reported melting points for this class with enthalpy data from a study on other hydrazones to provide representative values.[7]

Compound TypeMelting Point (T_m)Enthalpy of Fusion (ΔH_fus)Enthalpy of Sublimation (ΔsubH_m)Source
Isonicotinohydrazide Derivatives226 - 304 °CNot ReportedNot Reported[7]
Benzaldehyde Hydrazone157.8 °C30.1 kJ/mol114.7 kJ/mol
Salicylaldehyde Hydrazone145.2 °C29.5 kJ/mol120.5 kJ/mol

The enthalpy of sublimation , determined using methods like thermogravimetry or Knudsen effusion, is the sum of the enthalpies of fusion and vaporization and provides a direct measure of the strength of intermolecular forces in the solid state.

Impact on Drug Development and Materials Science

The thermodynamic data gathered from these computational and experimental methods are critically important for the practical application of piperidine-derived hydrazones.

  • Pharmaceutical Preformulation: Thermal stability data from TGA/DSC is essential for determining a drug candidate's shelf life and for identifying stable crystalline forms (polymorphs). The presence of hydrates or solvates, easily detected by TGA, can significantly impact a drug's solubility, dissolution rate, and bioavailability.[10]

  • Binding Thermodynamics: While not a bulk property, the interaction of these molecules with their biological targets is a thermodynamic process. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic signature of the drug-receptor interaction. This goes beyond simple affinity (K_i or K_d) to explain why the binding occurs—whether it is driven by favorable enthalpic interactions (like hydrogen bonds) or by an increase in entropy (often due to the release of water molecules).[12]

  • Materials Design: For applications in materials science, such as the development of dynamic covalent polymers, the thermodynamics of the hydrazone bond formation and exchange are paramount. The kinetics and equilibrium position of these reactions, which can be studied computationally and experimentally, dictate the material's ability to self-heal or adapt to stimuli.[13]

Conclusion

The thermodynamic characterization of piperidine-derived hydrazones is a vital and multifaceted endeavor. It requires a synergistic approach, leveraging the predictive power of computational chemistry to understand molecular-level properties and reaction mechanisms, coupled with the empirical certainty of experimental thermal analysis to define bulk stability and phase behavior. By embracing this integrated understanding of a molecule's energetic landscape, scientists can make more informed decisions, overcome development hurdles, and unlock the full potential of this promising chemical class.

References

  • The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. (2025). RSC Advances.
  • In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies. (n.d.). SpringerLink.
  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. (n.d.). National Center for Biotechnology Information.
  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. (n.d.). LJMU Research Online.
  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2025). MDPI.
  • Houngue, M., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Computational Chemistry.
  • Houngue, M. T. A. K., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Scientific Research Publishing.
  • New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. (2016). PubMed.
  • Piperidine-Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. (2026). PubMed.
  • Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. (2017). TSI Journals.
  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. (n.d.). CDC Stacks.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com.
  • Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. (n.d.). News-Medical.net.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Center for Biotechnology Information.

Sources

Exploratory

An In-depth Technical Guide on the Biological Relevance of Acetaldehyde Hydrazones in Metabolism

Abstract Acetaldehyde, the primary oxidative metabolite of ethanol, is a highly reactive electrophile that plays a significant role in cellular metabolism and toxicology. Its propensity to form covalent adducts with nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Acetaldehyde, the primary oxidative metabolite of ethanol, is a highly reactive electrophile that plays a significant role in cellular metabolism and toxicology. Its propensity to form covalent adducts with nucleophilic biomolecules is a cornerstone of its biological impact. This guide delves into a specific class of these adducts: acetaldehyde hydrazones. We will explore their formation from both endogenous and exogenous precursors, their metabolic fate, their profound toxicological implications, and the analytical methodologies essential for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind the formation of these adducts and their relevance in metabolic pathways and disease pathogenesis.

Introduction: The Intersection of a Reactive Aldehyde and Nucleophilic Hydrazines

The biological significance of acetaldehyde hydrazones arises from the convergence of two key molecular players: acetaldehyde and compounds containing a hydrazine or hydrazide moiety.

Acetaldehyde (CH₃CHO): A Volatile and Reactive Metabolite Acetaldehyde is not merely a byproduct of alcohol consumption; it is an endogenous metabolite formed through various pathways. However, its concentration can increase dramatically after ethanol intake.[1][2] The liver is the primary site of ethanol metabolism, where alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS) convert ethanol to acetaldehyde.[1][2] This acetaldehyde is then typically detoxified to acetate by aldehyde dehydrogenase 2 (ALDH2).[1][3]

The toxicity of acetaldehyde stems from its electrophilic carbonyl carbon, which readily reacts with nucleophilic groups found in proteins, DNA, and other biomolecules.[4] This reactivity leads to the formation of stable and unstable adducts, disrupting cellular function and contributing to pathogenesis, particularly in alcoholic liver disease (ALD) and certain cancers.[2][5][6]

Hydrazines (R-NH-NH₂) and Hydrazides (R-C(O)NH-NH₂): Potent Nucleophiles Hydrazines and their derivatives are characterized by the presence of a nitrogen-nitrogen single bond, which confers significant nucleophilicity to the terminal nitrogen atom. These compounds are found in various pharmaceuticals, industrial chemicals, and even some natural products.[7] Notable examples include the antitubercular drug isoniazid and the antihypertensive drug hydralazine.[8][9]

The reaction between the electrophilic carbonyl of acetaldehyde and the nucleophilic nitrogen of a hydrazine yields a C=N double bond, forming a stable adduct known as a hydrazone.[7][10] This reaction is a cornerstone of the biological relevance of acetaldehyde hydrazones, as it can alter the structure and function of drugs and endogenous molecules.

Formation of Acetaldehyde Hydrazones in Biological Systems

The formation of acetaldehyde hydrazones in vivo is a critical event that can be triggered by both exogenous compounds and endogenous processes. The underlying mechanism is a condensation reaction, which proceeds via a carbinolamine intermediate and is often favored at physiological pH.[11]

Exogenous Formation: The Role of Pharmaceuticals

A primary source of hydrazone formation in a clinical context is the interaction between acetaldehyde and drugs containing a hydrazine or hydrazide group.

  • Isoniazid (INH): This first-line antituberculosis drug possesses a hydrazide functional group.[9][12] In patients consuming alcohol, elevated acetaldehyde levels can lead to the formation of isonicotinoyl hydrazone.[13][14][15] This reaction is significant as it can alter the bioavailability and metabolic profile of INH. Furthermore, INH itself can inhibit ALDH, potentially leading to further accumulation of acetaldehyde, though some studies suggest this effect might not be as pronounced as a classic disulfiram-like reaction.[13][14][15] INH can also react with pyridoxine (Vitamin B6), forming a hydrazone that leads to a deficiency of this vital nutrient, causing peripheral neuropathy.[9]

  • Hydralazine: This antihypertensive medication reacts with various biogenic aldehydes, including acetaldehyde, to form hydrazones.[8] This metabolic pathway can influence the drug's efficacy and side-effect profile.

Endogenous Formation: Adducts with Biomolecules

While the classic hydrazone structure involves an exogenous hydrazine, the fundamental reaction—a nucleophilic attack on the acetaldehyde carbonyl—is analogous to the formation of adducts with endogenous macromolecules. These adducts, particularly with DNA and proteins, are central to acetaldehyde's toxicity.

  • DNA Adducts: Acetaldehyde reacts with the exocyclic amino groups of DNA bases, primarily deoxyguanosine (dG), to form adducts like N²-ethylidene-dG.[4][16] These adducts can be mutagenic, leading to DNA damage, sister chromatid exchanges, and DNA-protein cross-links, all of which are implicated in carcinogenesis, especially in alcohol-related cancers of the esophagus and liver.[5][16][17]

  • Protein Adducts: The formation of acetaldehyde adducts with proteins can impair their function.[4][5] This includes enzymes involved in DNA repair, which can indirectly enhance the genotoxic effects of acetaldehyde.[5] Adduct formation with cytoskeletal proteins can lead to cellular injury, and adducts with signaling proteins can disrupt cellular communication.

The formation of these adducts is particularly pronounced in individuals with genetic polymorphisms that result in reduced ALDH2 activity, leading to higher circulating levels of acetaldehyde.[17][18]

G cluster_sources Sources of Acetaldehyde & Hydrazines cluster_metabolism Metabolic Activation cluster_reaction Hydrazone/Adduct Formation Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Metabolism INH Isoniazid (Drug) Hydrazone Acetaldehyde Hydrazones INH->Hydrazone Hydralazine Hydralazine (Drug) Hydralazine->Hydrazone Endo_N Endogenous Nucleophiles (e.g., DNA, Proteins) Adducts DNA/Protein Adducts Endo_N->Adducts Acetaldehyde Acetaldehyde (CH₃CHO) ADH->Acetaldehyde Acetaldehyde->Hydrazone Reaction with Acetaldehyde->Adducts Reaction with

Figure 1. Formation pathways of acetaldehyde hydrazones and adducts.

Metabolic Fate and Toxicological Significance

Once formed, acetaldehyde hydrazones and related adducts are not inert. Their metabolic fate and inherent stability determine their toxicological impact.

Metabolism of Hydrazones

While some hydrazones can be relatively stable, biological systems have evolved mechanisms to metabolize them. Research has identified a novel enzyme, hydrazone dehydrogenase (Hdh), in some yeast species that catalyzes the oxidative hydrolysis of the C=N double bond of acetaldehyde hydrazones.[19] This reaction converts the hydrazone into the corresponding hydrazide and acetate.[19] This discovery points to a biological pathway for hydrazone detoxification and utilization.[19][20] In contrast, under acidic conditions, hydrazones can undergo non-enzymatic hydrolysis, reverting to the parent hydrazine and acetaldehyde.[20]

Toxicological Implications

The formation of acetaldehyde hydrazones and adducts is a primary mechanism of alcohol-related pathology.

  • Hepatotoxicity: In the liver, acetaldehyde adducts contribute to the progression of alcoholic liver disease (ALD), from steatosis to fibrosis and cirrhosis.[1][5][6] These adducts can trigger an inflammatory response, promote collagen synthesis by hepatic stellate cells, and lead to oxidative stress, all of which are hallmarks of liver fibrosis.[1][3]

  • Carcinogenesis: The International Agency for Research on Cancer (IARC) has classified acetaldehyde associated with alcohol consumption as a Group 1 carcinogen.[18][21] This is largely due to its ability to form mutagenic DNA adducts, which can initiate and promote the development of cancers, particularly in the upper aerodigestive tract, liver, and colorectum.[17][18]

  • Cardiovascular Effects: Acetaldehyde accumulation has been linked to impaired cardiac contractile function and may play a role in alcohol-associated cardiomyopathy.[5]

  • Neurological Effects: While ethanol itself has direct effects on the central nervous system, the formation of hydrazones with neuroactive compounds or the depletion of essential cofactors like Vitamin B6 can contribute to neurological side effects.[9]

G cluster_effects Toxicological Outcomes Acetaldehyde_Adducts Acetaldehyde Hydrazones & Adducts Hepatotoxicity Hepatotoxicity (Fibrosis, Cirrhosis) Acetaldehyde_Adducts->Hepatotoxicity Impairs protein function, induces inflammation Carcinogenesis Carcinogenesis (DNA Damage) Acetaldehyde_Adducts->Carcinogenesis Forms mutagenic DNA adducts Cardiotoxicity Cardiotoxicity Acetaldehyde_Adducts->Cardiotoxicity Impairs contractile function Neurotoxicity Neurotoxicity Acetaldehyde_Adducts->Neurotoxicity Depletes cofactors, alters drug metabolism

Figure 2. Toxicological consequences of acetaldehyde adduct formation.

Analytical Methodologies for Detection and Quantification

Studying the biological relevance of acetaldehyde hydrazones requires robust and sensitive analytical methods to detect and quantify these compounds in complex biological matrices. The high volatility and reactivity of acetaldehyde make direct measurement challenging. Therefore, most methods rely on derivatization to form a stable product, often a hydrazone, which can then be analyzed.

Derivatization Agents

The most common strategy involves reacting acetaldehyde with a derivatizing agent to form a stable, easily detectable hydrazone.

  • 2,4-Dinitrophenylhydrazine (DNPH): This is the most widely used reagent for the analysis of aldehydes and ketones.[22][23][24] DNPH reacts with acetaldehyde to form acetaldehyde-2,4-dinitrophenylhydrazone (AcH-DNP), a stable derivative that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.[22][23][24][25]

  • Fluorescent Probes: For imaging applications in living cells, fluorescent probes containing a hydrazine moiety have been developed.[26] These probes are initially non-fluorescent or weakly fluorescent. Upon reaction with acetaldehyde to form a hydrazone, a significant increase in fluorescence occurs, allowing for the visualization of acetaldehyde production in real-time.[26]

Analytical Techniques

Table 1: Comparison of Analytical Techniques for Acetaldehyde Hydrazone Detection

TechniquePrincipleDerivatizationDetection LimitApplication
HPLC-UV Chromatographic separation followed by UV absorbance detection.[24][25]Typically DNPH.[22][23]~3 µM[22][23]Quantification in plasma, cell culture media.
GC-ECD Gas chromatographic separation with electron-capture detection.[27]DNPH.~500 fmol[27]Highly sensitive quantification in plasma, tissue homogenates.
GC-MS Gas chromatography coupled with mass spectrometry for separation and identification.Can be used with or without derivatization.Varies, high specificity.Identification and quantification in urine, saliva.[24]
Fluorescence Microscopy Visualization of fluorescence changes in cells.Fluorescent hydrazine probes.[26]Qualitative/Semi-quantitative.Real-time imaging of acetaldehyde in living cells.[26]
Experimental Protocol: HPLC-UV Quantification of Acetaldehyde via DNPH Derivatization

This protocol provides a self-validating system for the accurate measurement of acetaldehyde in biological samples.

Objective: To quantify acetaldehyde levels in plasma by converting it to a stable DNPH derivative (AcH-DNP) and analyzing it by RP-HPLC with UV detection.

Materials:

  • Plasma sample

  • Perchloric acid (PCA)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile (HPLC grade)

  • Acetaldehyde standard

  • Reversed-phase C18 HPLC column

Methodology:

  • Sample Collection & Deproteinization (Critical Step):

    • Collect blood in a tube containing an anticoagulant. Immediately centrifuge to obtain plasma.

    • To 100 µL of plasma, add 100 µL of ice-cold PCA to precipitate proteins. This step is crucial to release protein-bound acetaldehyde and prevent interference.

    • Vortex and centrifuge at high speed to pellet the protein. Collect the supernatant.

  • Derivatization:

    • To the supernatant, add an 80-fold molar excess of DNPH solution.[22] The reaction is pH-dependent and should be optimized around pH 4.0.[22][23]

    • Incubate at room temperature for 40-60 minutes to ensure complete reaction.[22] The resulting AcH-DNP is stable for at least 48 hours.[22]

  • Extraction (Optional but Recommended):

    • Extract the AcH-DNP into an organic solvent like hexane or dichloromethane to concentrate the analyte and remove water-soluble interfering substances.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile/water mixture).

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 column.

    • Use a gradient elution program to achieve a clear separation of the AcH-DNP peak from the excess DNPH reagent peak.[22]

    • Detect the AcH-DNP adduct using a UV detector at the appropriate wavelength (typically around 365 nm).

  • Quantification and Validation:

    • Prepare a calibration curve using known concentrations of acetaldehyde standard that have undergone the same derivatization and extraction procedure.

    • Identify the AcH-DNP peak in the sample by comparing its retention time to that of the standard.

    • Quantify the acetaldehyde concentration in the original sample by interpolating its peak area against the calibration curve.

    • Self-Validation: Run a blank sample (reagents only) to check for contamination and a spiked sample (plasma with a known amount of added acetaldehyde) to determine the recovery rate, which should be >78% for plasma.[22][23]

G cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample deproteinize Deproteinize (Perchloric Acid) start->deproteinize derivatize Derivatize (Add DNPH) deproteinize->derivatize extract Extract & Concentrate (Organic Solvent) derivatize->extract end_prep Prepared Sample (AcH-DNP) extract->end_prep inject Inject into HPLC end_prep->inject separate Separate on C18 Column inject->separate detect Detect with UV separate->detect quantify Quantify vs. Standard Curve detect->quantify

Figure 3. Experimental workflow for HPLC quantification of acetaldehyde.

Conclusion and Future Directions

Acetaldehyde hydrazones and related adducts represent a critical nexus of metabolism, pharmacology, and toxicology. Their formation, driven by the high reactivity of acetaldehyde, can significantly alter the function of endogenous macromolecules and the metabolic profile of xenobiotics. This guide has outlined the fundamental principles governing their formation, their profound implications in the pathogenesis of liver disease and cancer, and the analytical frameworks required for their rigorous study.

Future research should focus on several key areas:

  • Elucidating Human Hydrazone Metabolism: While metabolic pathways have been identified in yeast, a deeper understanding of the enzymes and pathways responsible for hydrazone metabolism in humans is needed.

  • Development of Novel Therapeutics: Targeting the formation of acetaldehyde adducts could be a viable therapeutic strategy for mitigating the effects of alcohol-related diseases. ALDH2 activators are a promising avenue in this regard.

  • Advanced Biomarker Discovery: More sensitive and specific biomarkers of acetaldehyde exposure are needed for clinical diagnostics and for monitoring disease progression. Mass spectrometry-based approaches to identify specific protein adducts could provide more detailed insights into the mechanisms of toxicity.

By continuing to explore the biological relevance of these adducts, the scientific community can develop more effective strategies for the prevention and treatment of diseases linked to acetaldehyde toxicity.

References

  • Protein, DNA, and phospholipid adducts are generated by the reaction of... - ResearchGate. (n.d.).
  • Setshedi, M., Wands, J. R., & de la Monte, S. M. (2010). Acetaldehyde adducts in alcoholic liver disease. Oxidative Medicine and Cellular Longevity, 3(3), 178–185. Retrieved from [Link]

  • Karamanakos, P. N., et al. (2016). The Alcohol Intolerance Produced by Isoniazid Is Not Due to a Disulfiram-Like Reaction Despite Aldehyde Dehydrogenase Inhibition. Pharmacology, 98(5-6), 267-271. Retrieved from [Link]

  • Ito, T., et al. (2008). Novel dehydrogenase catalyzes oxidative hydrolysis of carbon-nitrogen double bonds for hydrazone degradation. The Journal of Biological Chemistry, 283(21), 14267-14275. Retrieved from [Link]

  • Balbo, S., & Meng, L. (2017). Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis. Oncohema Key.
  • Investigating acetaldehyde-induced DNA protein crosslinks in esophageal cells. (n.d.).
  • Brooks, P. J., & Theruvathu, J. A. (2013). Acetaldehyde and the Genome: Beyond Nuclear DNA Adducts and Carcinogenesis. Environmental and Molecular Mutagenesis, 54(9), 719-731. Retrieved from [Link]

  • Sumalekshmy, S., et al. (2017). Imaging Acetaldehyde Formation During Ethanol Metabolism in Living Cells using a Hydrazinyl Naphthalimide Fluorescent Probe. Analytical Methods, 9(16), 2411-2415. Retrieved from [Link]

  • Hydrazones and their derivatives used in this study. A, synthesis of... - ResearchGate. (n.d.).
  • Karamanakos, P. N., et al. (2016). The Alcohol Intolerance Produced by Isoniazid Is Not Due to a Disulfiram-Like Reaction Despite Aldehyde Dehydrogenase Inhibition. Karger Publishers. Retrieved from [Link]

  • Karamanakos, P. N., et al. (2016). The Alcohol Intolerance Produced by Isoniazid Is Not Due to a Disulfiram-Like Reaction Despite Aldehyde Dehydrogenase Inhibition. ResearchGate. Retrieved from [Link]

  • Acetaldehyde - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf. (1999). Retrieved from [Link]

  • Ohata, H., Otsuka, M., & Ohmori, S. (1997). Determination of acetaldehyde in biological samples by gas chromatography with electron-capture detection. Journal of Chromatography B: Biomedical Sciences and Applications, 693(2), 297-305. Retrieved from [Link]

  • Sumalekshmy, S., et al. (2017). Imaging acetaldehyde formation during ethanol metabolism in living cells using a hydrazinyl naphthalimide fluorescent probe. Analytical Methods (RSC Publishing).
  • Jelic, D., et al. (2013). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 37(10), 1638-1644. Retrieved from [Link]

  • An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Ho, J. S. H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 117.
  • O'Donnell, J. P., et al. (1983). High-performance liquid chromatographic studies of reaction of hydralazine with biogenic aldehydes and ketones. Journal of Pharmaceutical Sciences, 72(10), 1153-1156. Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - Semantic Scholar. (2019).
  • Desai, D. D., & Desai, G. C. (2013). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 5(4), 134-139. Retrieved from [Link]

  • Kumar, P., et al. (2013). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. Bioorganic & Medicinal Chemistry Letters, 23(3), 914-919. Retrieved from [Link]

  • Mokhnache, K., et al. (2020). Advances in Bioresearch Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4).
  • Setshedi, M., Wands, J. R., & de la Monte, S. M. (2010). Acetaldehyde adducts in alcoholic liver disease. Oxidative medicine and cellular longevity, 3(3), 178–185. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17402–17409. Retrieved from [Link]

  • Chen, Y., et al. (2022). The role of acetaldehyde dehydrogenase 2 in the pathogenesis of liver diseases. Gene, 845, 146838.
  • Svegliati-Baroni, G., et al. (2008). Alcohol induced hepatic fibrosis: role of acetaldehyde. Molecular Aspects of Medicine, 29(1-2), 17-25. Retrieved from [Link]

  • Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Singh, A., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1426421. Retrieved from [Link]

  • 1993-11 Acetaldehyde as a Toxic Air Contaminant Part B Health Assessment. (1993). California Environmental Protection Agency.
  • Jampana, S. C., & Khan, S. (2021). Alcohol-Related Liver Disease: Basic Mechanisms and Clinical Perspectives. Journal of Clinical Medicine, 10(10), 2088. Retrieved from [Link]

  • Acetaldehyde | EPA. (n.d.). Retrieved from [Link]

Sources

Foundational

Formation mechanism of N-ethylidene-1-piperidinamine from acetaldehyde

Executive Summary N-ethylidene-1-piperidinamine (CAS: 75267-99-1) is a hydrazone formed by the condensation of acetaldehyde and 1-aminopiperidine . While occasionally synthesized as a reference standard, it is most frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethylidene-1-piperidinamine (CAS: 75267-99-1) is a hydrazone formed by the condensation of acetaldehyde and 1-aminopiperidine . While occasionally synthesized as a reference standard, it is most frequently encountered as a process-related impurity in the synthesis of piperidine-based Active Pharmaceutical Ingredients (APIs).

Its formation is particularly insidious during catalytic hydrogenation steps involving ethanol, where in-situ oxidation of solvent generates acetaldehyde, which then rapidly condenses with 1-aminopiperidine intermediates. This guide details the molecular mechanism of this transformation, its kinetic drivers, and protocols for its synthesis and control.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name N-ethylidene-1-piperidinamine
Synonyms Acetaldehyde pentamethylenehydrazone; (E)-ethylidene(piperidino)amine
Molecular Formula

Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~146 °C (predicted)
Solubility Soluble in methanol, DMSO, dichloromethane; sparingly soluble in water.

Mechanistic Deep Dive

The formation of N-ethylidene-1-piperidinamine is a classic acid-catalyzed condensation reaction (Schiff base formation), specifically generating a hydrazone.

Reactant Analysis
  • Electrophile: Acetaldehyde (

    
    ). The carbonyl carbon is highly electrophilic due to the polarization of the 
    
    
    
    bond.
  • Nucleophile: 1-Aminopiperidine .[2] This is a hydrazine derivative.[1][3][4] The primary amino group (

    
    ) is the nucleophile.
    
    • Expert Insight (The Alpha Effect): The nucleophilicity of the terminal nitrogen in 1-aminopiperidine is significantly enhanced by the adjacent tertiary nitrogen of the piperidine ring. This "alpha effect" makes the reaction kinetics faster than typical alkyl amine condensations, often proceeding readily even at neutral pH, though acid catalysis accelerates it further.

Step-by-Step Mechanism

The reaction proceeds through a nucleophilic addition-elimination pathway.

  • Activation (Optional but Kinetic): In acidic media, the carbonyl oxygen of acetaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the terminal nitrogen of 1-aminopiperidine attacks the carbonyl carbon.[1]

  • Proton Transfer: A proton is transferred from the ammonium nitrogen to the alkoxide oxygen, forming a neutral carbinolamine (hemiaminal) intermediate.

  • Dehydration (Rate-Limiting Step): The hydroxyl group of the carbinolamine is protonated (becoming a good leaving group,

    
    ). The lone pair on the piperidine nitrogen assists in expelling water, forming the 
    
    
    
    double bond.
Mechanistic Visualization[5]

Mechanism Reactants Reactants Acetaldehyde + 1-Aminopiperidine Transition1 Nucleophilic Attack (Tetrahedral Intermediate) Reactants->Transition1 k1 (Alpha-effect driven) Carbinolamine Carbinolamine (Neutral Intermediate) Transition1->Carbinolamine Proton Transfer Protonation OH Protonation (Activation of Leaving Group) Carbinolamine->Protonation + H+ Product Product N-ethylidene-1-piperidinamine + H2O Protonation->Product - H2O (Rate Limiting)

Figure 1: Reaction pathway from nucleophilic attack to hydrazone formation.

Kinetics & Thermodynamics

pH Dependence

The reaction rate follows a bell-shaped curve relative to pH:

  • Low pH (< 3): The amine group of 1-aminopiperidine becomes protonated (

    
    ), destroying its nucleophilicity. Reaction slows.
    
  • High pH (> 6): There is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, preventing dehydration. Reaction slows.

  • Optimal pH: Typically pH 4.0 – 5.0 .[1] In this window, the amine remains largely unprotonated (nucleophilic), while sufficient protons exist to catalyze the dehydration step.

Equilibrium


The reaction is reversible.[3] In aqueous environments, the hydrazone is susceptible to hydrolysis back to the starting materials. To drive the reaction to completion (for synthesis) or to prevent it (in stability studies), water management is critical.
  • Synthesis: Use dehydrating agents (

    
    ) or azeotropic distillation.
    
  • Stability: Avoid acidic aqueous conditions.

Experimental Protocols

Synthesis of Reference Standard

Objective: To synthesize high-purity N-ethylidene-1-piperidinamine for use as an HPLC/GC retention time marker.

Reagents:

  • 1-Aminopiperidine (1.0 eq)

  • Acetaldehyde (1.1 eq) (Freshly distilled recommended)

  • Dichloromethane (DCM) (Solvent)

  • Magnesium Sulfate (

    
    ) (Desiccant)
    

Procedure:

  • Preparation: Dissolve 10 mmol of 1-aminopiperidine in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add 11 mmol of acetaldehyde dropwise. Note: The reaction is exothermic.

  • Dehydration: Add 2g of anhydrous

    
     directly to the reaction mixture to trap the water formed.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Filter off the

    
    .
    
  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator). Caution: The product is somewhat volatile; do not use high vacuum or excessive heat.

  • Purification: If necessary, purify via vacuum distillation. (Note: Silica gel chromatography may cause hydrolysis due to acidity; use basic alumina if chromatography is required).

Impurity Identification Workflow (Process Control)

This workflow addresses the scenario where N-ethylidene-1-piperidinamine appears as an unknown impurity during drug development.

Workflow Sample Unknown Impurity in 1-Aminopiperidine Reaction MS_Analysis LC-MS Analysis Look for [M+H]+ = 127.12 Sample->MS_Analysis Hypothesis Check Solvents: Was Ethanol + Pd/C used? Validation Spike with Ref Standard (Synthesized in 5.1) Hypothesis->Validation Yes (Oxidation Risk) MS_Analysis->Hypothesis Mass Match? Confirm Confirmed Identity: N-ethylidene-1-piperidinamine Validation->Confirm RT Match

Figure 2: Diagnostic workflow for identifying the impurity in process streams.

Case Study: The "Ethanol Oxidation" Trap

A frequent source of this impurity in pharmaceutical development is the catalytic hydrogenation of Cbz- or Boc-protected aminopiperidines using Ethanol as a solvent.

  • Scenario: A researcher performs a Pd/C hydrogenation to remove a protecting group on a piperidine scaffold.

  • The Error: Palladium on Carbon (Pd/C) can catalyze the oxidation of Ethanol (

    
    ) to Acetaldehyde (
    
    
    
    ) in the presence of trace oxygen or during hydrogen starvation.
  • The Result: The newly formed acetaldehyde reacts immediately with the liberated 1-aminopiperidine moiety to form N-ethylidene-1-piperidinamine.

  • Prevention:

    • Solvent Switch: Replace Ethanol with Methanol (oxidizes to formaldehyde, less likely to form stable hydrazones sterically) or Isopropanol (oxidizes to acetone, much slower reaction).

    • Inert Atmosphere: Ensure strict

      
      /Argon purging before 
      
      
      
      introduction to minimize oxygen.

References

  • SpectraBase. (n.d.). 1-Piperidinamine, N-ethylidene-.[5] John Wiley & Sons.[5] Retrieved from [Link]

  • Kool, E. T., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health (PMC). Retrieved from [Link]

  • Oreate AI Blog. (2026). When Acetaldehyde Meets Semicarbazide: A Chemical Dance. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 1-Piperidinamine, N-ethylidene-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1), a h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1), a hydrazone derivative of 1-aminopiperidine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes a predictive solubility framework based on fundamental chemical principles, analysis of its constituent structural motifs, and data from analogous compounds. The core of this guide is a detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method, empowering researchers to generate precise, application-specific data. This guide is designed to serve as an essential resource for professionals in chemical synthesis, formulation science, and drug discovery who require a deep, functional understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

1-Piperidinamine, N-ethylidene- is a Schiff base, specifically a hydrazone, formed from the condensation of 1-aminopiperidine and acetaldehyde. Compounds containing the piperidine moiety are ubiquitous in medicinal chemistry and are core components of numerous pharmaceuticals.[1] Hydrazones themselves are versatile intermediates in organic synthesis and are increasingly investigated for their pharmacological potential, including use in pH-sensitive drug delivery systems.[2][3]

The solubility of a compound is a critical physicochemical parameter that governs its utility and application. In drug development, solubility directly influences bioavailability, formulation strategies, and the reliability of in-vitro screening results.[4][5] For synthetic chemists, solubility dictates the choice of reaction media, purification methods (e.g., crystallization, chromatography), and overall process efficiency. Understanding the solubility of 1-Piperidinamine, N-ethylidene- in both aqueous and organic media is therefore a foundational requirement for its effective use.

Molecular Structure and Physicochemical Property Analysis

To predict the solubility of 1-Piperidinamine, N-ethylidene-, we must first dissect its molecular structure and the intermolecular forces it can generate. The molecule comprises three key regions:

  • The Piperidine Ring: A saturated, six-membered aliphatic ring. This portion is nonpolar and lipophilic, contributing to solubility in organic solvents.

  • The Hydrazone Moiety (-C=N-N<): This functional group is the most polar part of the molecule. The imine nitrogen (C=N ) is a hydrogen bond acceptor, while the amine nitrogen (N -N) has reduced basicity but still influences the molecule's polarity.

  • The Ethylidene Group (=CH-CH₃): This small alkyl group adds to the overall nonpolar character of the molecule.

The interplay between the nonpolar piperidine ring and the polar hydrazone group dictates the compound's overall solubility profile.

Table 1: Estimated Physicochemical Properties of 1-Piperidinamine, N-ethylidene- and its Parent Amine

Property 1-Piperidinamine, N-ethylidene- (Predicted/Calculated) 1-Aminopiperidine (Parent Compound)[6][7] Justification for Prediction
Molecular Formula C₇H₁₄N₂ C₅H₁₂N₂ Condensation with acetaldehyde adds C₂H₂.
Molecular Weight 126.20 g/mol 100.16 g/mol Additive from molecular formula.
logP (Octanol/Water) ~1.0 - 1.5 0.346 (Calculated)[6] The addition of the ethylidene group increases lipophilicity (hydrophobicity). LogP is a key indicator of solubility behavior.[8][9]
Hydrogen Bond Donors 0 1 (from the -NH₂ group) The primary amine is converted to a hydrazone, removing the N-H donor.

| Hydrogen Bond Acceptors | 2 (both nitrogen atoms) | 2 (both nitrogen atoms) | Both nitrogens retain lone pairs capable of accepting hydrogen bonds. |

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

Based on the molecular structure, a qualitative solubility profile can be predicted. The principle of "like dissolves like" is the guiding tenet: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[10]

Solubility in Water

The aqueous solubility of 1-Piperidinamine, N-ethylidene- is expected to be low . While the parent compound, 1-aminopiperidine, has some water solubility (logS = -0.80, or ~0.16 mol/L)[6], the formation of the N-ethylidene derivative significantly alters key properties:

  • Increased Lipophilicity: The addition of the ethyl group increases the nonpolar surface area, making the molecule more hydrophobic.

  • Loss of Hydrogen Bond Donation: The removal of the N-H bond from the primary amine eliminates a crucial interaction site for hydrogen bonding with water molecules.

Hydrazones, in general, exhibit low solubility in water.[11] However, solubility may be pH-dependent. In acidic conditions (low pH), the imine nitrogen can be protonated to form a cationic hydrazonium species. This charged species would be significantly more polar and is expected to exhibit enhanced aqueous solubility .

Solubility in Organic Solvents

The solubility in organic solvents is predicted to be substantially higher than in water, following the polarity trend of the solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility to miscible . These solvents can act as hydrogen bond donors to the nitrogen acceptors on the hydrazone moiety and have favorable dipole-dipole interactions. Their alkyl portions also interact well with the piperidine ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility . These solvents have strong dipoles that can interact effectively with the polar C=N-N bond. Many hydrazone and Schiff base compounds show excellent solubility in DMSO and DMF.[11]

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Good to moderate solubility . These solvents can effectively solvate the molecule through dipole-dipole and van der Waals interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to low solubility . The nonpolar piperidine ring will promote solubility in these solvents. Toluene, with its aromatic ring, may offer slightly better solvation than a purely aliphatic solvent like hexane. Overall solubility will be limited by the energy required to break the dipole-dipole interactions between solute molecules.

Table 2: Predicted Qualitative Solubility of 1-Piperidinamine, N-ethylidene-

Solvent Class Representative Solvents Predicted Solubility Primary Intermolecular Forces
Aqueous Water Low Dipole-Dipole, Limited H-Bonding (Acceptor only)
Polar Protic Methanol, Ethanol High / Miscible Hydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, DMF, Acetonitrile High Dipole-Dipole
Intermediate Polarity Dichloromethane, THF Good Dipole-Dipole, London Dispersion
Nonpolar Aromatic Toluene Moderate London Dispersion, weak π-interactions

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | London Dispersion |

Experimental Protocol for Quantitative Solubility Determination

As a Senior Application Scientist, it is understood that predictive models provide a crucial starting point, but empirical data is the gold standard. The following protocol describes the Equilibrium Shake-Flask Method , a robust and widely accepted technique for determining thermodynamic solubility.[10][12][13]

Principle

An excess amount of the solute (1-Piperidinamine, N-ethylidene-) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the solute in the saturated supernatant is quantified using a validated analytical method, typically HPLC.[14]

Materials and Equipment
  • Solute: 1-Piperidinamine, N-ethylidene- (purity >98%)

  • Solvents: High-purity (e.g., HPLC grade) solvents of interest.

  • Equipment:

    • Analytical balance (4-5 decimal places)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Constant temperature orbital shaker or rotator

    • Centrifuge

    • Syringes and syringe filters (0.22 or 0.45 µm, chemically compatible, e.g., PTFE)

    • Calibrated pipettes and volumetric flasks

    • High-Performance Liquid Chromatograph (HPLC) with UV detector or Mass Spectrometer (MS)

Step-by-Step Methodology
  • Preparation of Saturated Solutions (in triplicate): a. Add an excess amount of 1-Piperidinamine, N-ethylidene- to a pre-weighed glass vial. An amount sufficient to ensure a visible solid/liquid phase remains at equilibrium is required (e.g., 5-10 mg). b. Precisely add a known volume of the test solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vials.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[13] b. Agitate the samples at a moderate speed (e.g., 150-250 rpm) for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. A preliminary experiment can determine the minimum time to reach a plateau in concentration.[12]

  • Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow for settling of undissolved material. b. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.

  • Sample Collection and Preparation: a. Carefully withdraw a portion of the clear supernatant using a syringe. b. Immediately filter the supernatant through a syringe filter into a clean analysis vial. This step is critical to remove any fine particulates. Causality Note: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane. c. Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: a. Prepare a series of standard solutions of 1-Piperidinamine, N-ethylidene- of known concentrations. b. Analyze the standard solutions and the diluted sample solutions by HPLC. c. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards. d. Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solute to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Settle & Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze via HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion: A Predictive Framework and Path to Empirical Data

This technical guide establishes a robust predictive framework for the solubility of 1-Piperidinamine, N-ethylidene-. The analysis of its molecular structure strongly indicates that the compound will exhibit low solubility in water and good to excellent solubility in a range of organic solvents , particularly polar protic and aprotic media like alcohols, DMSO, and DMF. The provided logP values and analysis of functional groups offer a scientifically grounded basis for solvent selection in synthesis and formulation.

Crucially, this guide provides the necessary intellectual and practical tools for researchers to move beyond prediction. The detailed, step-by-step protocol for the shake-flask method serves as a self-validating system for generating the precise, quantitative solubility data required for demanding applications in drug development and chemical research.

References

  • Ghasemi, M., et al. (2021). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). ACS Omega. Available at: [Link]

  • Cheméo. (2024). Chemical Properties of 1-Piperidinamine (CAS 2213-43-6). Retrieved March 7, 2026, from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Dalke, A. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks. RDKit Blog. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved March 7, 2026, from [Link]

  • Alves, V.M. (2021). Predicting water solubility - Part II?. Cheminformatics at IOC. Available at: [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved March 7, 2026, from [Link]

  • Perlovich, G.L., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Rizzi, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • PubChem. (n.d.). 1-Aminopiperidine. National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N1-[2-(1-Piperidinyl)ethyl]-1,2-ethanediamine. American Chemical Society. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(Piperidin-1-yl)ethanamine. National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Szyszkowski, P., et al. (2022). Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. Molecules. Available at: [Link]

  • Al-Hamdani, A.A.S., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Cheméo. (2024). Chemical Properties of 1-Piperidineethanamine (CAS 27578-60-5). Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved March 7, 2026, from [Link]

  • Kuiper, J.L., & Coutant, C.A. (2017). Use of Bio-Predictive Methods During Early Formulation Screening. Presentation. Available at: [Link]

  • ResearchGate. (2015). Solvent-Free Synthesis of Hydrazones and Their Subsequent N-Alkylation in a Ball-Mill. Request PDF. Available at: [Link]

  • ResearchGate. (2012). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Request PDF. Available at: [Link]

  • Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

Sources

Foundational

Technical Guide: N-Piperidinylhydrazone Derivatives in Drug Discovery

This guide provides a comprehensive technical analysis of N-piperidinylhydrazone derivatives, a privileged scaffold in modern medicinal chemistry. It synthesizes data from recent high-impact studies to offer actionable p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of N-piperidinylhydrazone derivatives, a privileged scaffold in modern medicinal chemistry. It synthesizes data from recent high-impact studies to offer actionable protocols and mechanistic insights.

Executive Summary: The Privileged Scaffold

N-piperidinylhydrazone derivatives represent a convergence of two pharmacologically active moieties: the piperidine ring (ubiquitous in FDA-approved drugs like Donepezil and Fentanyl) and the hydrazone linker (-NH-N=CH-), a versatile spacer known for its ability to bridge lipophilic and hydrophilic domains while offering hydrogen bonding donors/acceptors.

This guide focuses on the 4-hydrazinopiperidine and 4-piperidinylhydrazone subclasses. These architectures have demonstrated nanomolar potency in metabolic regulation (DPP-4 inhibition) and micromolar efficacy in neuroprotection (AChE/BuChE inhibition) and oncology (cytotoxicity against MCF-7/A549 lines).

Chemical Architecture & Synthesis

Synthetic Strategy

The synthesis of N-piperidinylhydrazones typically follows a convergent pathway. The modular design allows for the independent optimization of the piperidine "head" (solubility/pharmacokinetics) and the hydrazone "tail" (target specificity).

Core Synthetic Pathway (Graphviz Visualization)

SynthesisPath Figure 1: Convergent synthesis of N-substituted 4-hydrazinopiperidine derivatives. Piperidone N-Substituted 4-Piperidone Intermed 4-Hydrazinopiperidine Intermediate Piperidone->Intermed Reduction/Amination (NaBH3CN) Hydrazine Hydrazine Hydrate Hydrazine->Intermed Aldehyde Aryl Aldehyde Product Target N-Piperidinyl Hydrazone Aldehyde->Product Intermed->Product Condensation (EtOH, Cat. AcOH, Reflux)

Validated Experimental Protocol

Objective: Synthesis of N'-(substituted-benzylidene)-1-ethylpiperidin-4-carbohydrazide.

Reagents:

  • Ethyl 1-ethylpiperidine-4-carboxylate (Precursor)

  • Hydrazine hydrate (99%)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Workflow:

  • Hydrazide Formation (The Linker Setup):

    • Dissolve ethyl 1-ethylpiperidine-4-carboxylate (10 mmol) in absolute ethanol (30 mL).

    • Add hydrazine hydrate (50 mmol, 5 eq) dropwise to the stirring solution. Note: Excess hydrazine prevents dimer formation.

    • Reflux at 80°C for 6–8 hours. Monitor via TLC (System: CHCl3:MeOH 9:1).

    • Concentrate under reduced pressure. The residue is often an oil; triturate with cold ether to yield the solid carbohydrazide intermediate.

    • Yield Check: Expect >75%.

  • Schiff Base Condensation (The Diversity Step):

    • Dissolve the isolated carbohydrazide (1 mmol) in ethanol (15 mL).

    • Add the equimolar aromatic aldehyde (1 mmol).

    • Add catalytic glacial acetic acid (2–3 drops). Why: Protonation of the carbonyl oxygen facilitates nucleophilic attack by the hydrazide nitrogen.

    • Reflux for 4–6 hours.[2] A precipitate typically forms during the reaction.

    • Work-up: Cool to room temperature. Filter the precipitate.[3]

    • Purification: Recrystallize from ethanol/DMF mixtures. Do not use column chromatography if possible, as hydrazones can hydrolyze on acidic silica.

Medicinal Chemistry & SAR

The Structure-Activity Relationship (SAR) of this scaffold relies on the electronic and steric interplay between the piperidine nitrogen and the hydrazone substituents.

RegionModificationBiological Impact
Piperidine Nitrogen (N1) Alkyl/Benzyl SubstitutionPharmacokinetics: Bulky benzyl groups often improve lipophilicity (LogP) and BBB penetration for neurodegenerative targets. Small alkyls (Methyl/Ethyl) favor solubility.
Hydrazone Linker (-CONHN=) Methylation of Amide NStability: Methylation prevents tautomerization but often reduces H-bonding capacity, lowering potency against enzymes like AChE.
Aryl Tail (R) Electron-Withdrawing Groups (NO2, Cl)Potency: Strong EWGs (e.g., 4-Nitro) enhance antimicrobial activity by increasing the electrophilicity of the imine bond.
Aryl Tail (R) Electron-Donating Groups (OH, OMe)Antioxidant: Phenolic hydroxyls confer radical scavenging ability (DPPH assay) and improve AChE binding via cation-pi interactions.

Biological Profile & Therapeutic Applications[4][7][8][9][10][11][12][13]

Quantitative Activity Data

The following data summarizes key findings from recent literature regarding specific derivatives.

Table 1: Comparative Biological Activity Profiles

Target DiseaseMolecular TargetCompound IDKey SubstituentActivity Metric (IC50/MIC)Ref
Diabetes T2 DPP-4 EnzymeCompound 22eN-substituted 4-hydrazino88 nM (IC50)[1]
Alzheimer's ButyrylcholinesteraseCompound 11Benzoyl hydrazone35.30 µM (IC50)[2]
Cancer MCF-7 (Breast)PNH45-Nitrofuran moiety< 10 µM (GI50)[3]
Tuberculosis M. tuberculosisCompound 50hIsoniazid-hybrid1.0 µg/mL (MIC)[4]
Mechanistic Insight: Acetylcholinesterase (AChE) Inhibition

One of the most promising applications is in neurodegeneration. The N-piperidinylhydrazone scaffold acts as a dual-binding site inhibitor .

  • Catalytic Anionic Site (CAS): The hydrazone moiety interacts via hydrogen bonding and pi-pi stacking with Trp84.

  • Peripheral Anionic Site (PAS): The basic nitrogen of the piperidine ring (protonated at physiological pH) forms a cation-pi interaction with Trp279, preventing amyloid-beta aggregation.

Mechanism of Action Diagram (Graphviz)

Mechanism Figure 2: Dual-binding mechanism of N-piperidinylhydrazones in the AChE gorge. cluster_effect Therapeutic Outcome AChE Acetylcholinesterase (AChE) Active Site Piperidine Piperidine Ring (Protonated N+) CationPi Cation-Pi Interaction (Trp279 - PAS) Piperidine->CationPi Binds to Hydrazone Hydrazone Linker (-CO-NH-N=) HBond Hydrogen Bonding (Tyr121 - CAS) Hydrazone->HBond Donates H Aryl Aryl Tail (Hydrophobic) PiStack Pi-Pi Stacking (Trp84) Aryl->PiStack Interacts with CationPi->AChE AntiAgg Inhibition of Aβ Aggregation CationPi->AntiAgg HBond->AChE Inhibition Hydrolysis Blockade (Increased Acetylcholine) HBond->Inhibition PiStack->AChE PiStack->Inhibition

Computational Validation (Docking Workflow)

To validate designs before synthesis, the following docking protocol is recommended (using AutoDock Vina or Gold):

  • Ligand Prep: Energy minimize the hydrazone (MMFF94 force field). Ensure the piperidine nitrogen is protonated if targeting AChE.

  • Grid Generation:

    • Target: PDB ID 1EVE (AChE) or 4A7I (DPP-4).

    • Center: Define grid box around the co-crystallized ligand (e.g., Donepezil).

  • Constraints: Enforce a hydrogen bond constraint on the hydrazone NH if specific specificity is required.

  • Analysis: Look for "U-shaped" conformations in AChE, which characterize dual-site inhibitors spanning the active site gorge.

References

  • Gupta, R. C., et al. (2009).[4] "Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Oruç, E. E., et al. (2017). "New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors." European Journal of Medicinal Chemistry. Link

  • Altıntop, M. D., et al. (2017). "Hydrazone-bridged 5-nitrofuran and piperidine/piperazine derivatives: Synthesis, DFT studies, and evaluation of anticancer and antimicrobial activity."[5] ResearchGate.[6][5] Link

  • Sriram, D., et al. (2007). "Biological Activities of Hydrazone Derivatives." Molecules. Link

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Enzymatic degradation assays for acetaldehyde N-piperidinylhydrazone

An Application Guide to the In Vitro Assessment of Enzymatic Degradation of Acetaldehyde N-piperidinylhydrazone Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for researc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Assessment of Enzymatic Degradation of Acetaldehyde N-piperidinylhydrazone

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing enzymatic degradation assays for acetaldehyde N-piperidinylhydrazone. This model compound, featuring a hydrolytically labile hydrazone linkage, serves as an excellent candidate for studying metabolic stability. We delve into the underlying scientific principles of hydrazone degradation, covering both non-enzymatic hydrolysis and enzymatic pathways mediated by hepatic enzymes. Detailed, step-by-step protocols for in vitro metabolic stability assays using liver microsomes are provided, complete with explanations for key experimental choices. Furthermore, we outline robust analytical methodologies for quantifying the parent compound and its primary degradation products. This guide is structured to ensure scientific integrity and provide a self-validating experimental framework.

Introduction and Scientific Background

Hydrazones are a class of organic compounds characterized by a C=N-N linkage, formed from the condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative[1]. In pharmaceutical sciences, the hydrazone bond is of particular interest as a pH-sensitive linker in drug delivery systems, such as antibody-drug conjugates (ADCs).[1][2] These linkers are designed to be stable at the physiological pH of blood (≈7.4) but cleave under the acidic conditions of endosomes and lysosomes (pH 4.5-6.5), releasing the cytotoxic payload specifically within target cells.[1][3]

Acetaldehyde N-piperidinylhydrazone is a representative small molecule containing this critical functional group. Understanding its metabolic fate is paramount for predicting its in vivo stability, potential toxicity, and overall pharmacokinetic profile. The degradation of this compound can proceed through two primary routes:

  • Chemical Hydrolysis: The C=N bond in hydrazones is susceptible to hydrolytic cleavage, a reaction that is typically catalyzed by acid but can also occur at neutral pH.[2][4][5][6] Studies have shown that hydrazones can be significantly less stable in plasma than in simple buffer solutions, suggesting that plasma components may also catalyze this degradation.[3][7][8]

  • Enzymatic Degradation: As a xenobiotic, the compound is a substrate for drug-metabolizing enzymes, primarily in the liver. The two major enzyme families responsible for Phase I metabolism are Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[9][10][11] These enzymes typically catalyze oxidative reactions. Hydrazine and hydrazone derivatives are known substrates for both CYPs and FMOs, undergoing transformations that can include N-oxidation, hydroxylation, or cleavage, sometimes leading to the formation of reactive intermediates.[12][13][14]

This application note provides the necessary protocols to dissect these degradation pathways in vitro.

Potential Degradation Pathways

The metabolic breakdown of acetaldehyde N-piperidinylhydrazone can be hypothesized to follow two main enzymatic routes, in addition to chemical hydrolysis. Understanding these pathways is crucial for designing a comprehensive assay and interpreting the results.

cluster_0 Acetaldehyde N-piperidinylhydrazone cluster_1 Degradation Products Parent Acetaldehyde N-piperidinylhydrazone Acetaldehyde Acetaldehyde Parent->Acetaldehyde Hydrolysis (Chemical or Enzymatic) [C=N Bond Cleavage] Piperidine N-Aminopiperidine Parent->Piperidine Hydrolysis (Chemical or Enzymatic) [C=N Bond Cleavage] Oxidized Oxidized Metabolites (e.g., N-oxides) Parent->Oxidized Oxidation (CYPs, FMOs) [N-Oxidation]

Caption: Potential degradation pathways for Acetaldehyde N-piperidinylhydrazone.

Experimental Workflow Overview

A typical in vitro metabolism study follows a standardized workflow designed to measure the disappearance of the parent compound over time in a metabolically active system. The key steps involve incubation, reaction termination, sample processing, and analytical quantification. This workflow allows for the calculation of key pharmacokinetic parameters like metabolic half-life (t½) and intrinsic clearance (CLint).

A 1. Prepare Incubation Mixtures (Microsomes, Buffer, Compound) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add ice-cold Acetonitrile) D->E F 6. Process Sample (Vortex, Centrifuge) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Data Analysis (Calculate % Remaining, t½) G->H

Caption: General experimental workflow for an in vitro metabolic stability assay.

Detailed Application Protocols

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol determines the rate of metabolism by Phase I enzymes, primarily CYPs and FMOs.

A. Rationale & Experimental Design

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They are a rich source of Phase I enzymes like CYPs and FMOs but lack cytosolic enzymes.[11][15] Using microsomes allows for a focused assessment of oxidative metabolism.

  • NADPH Cofactor: CYPs and FMOs are NADPH-dependent monooxygenases.[9][16][17][18] The reaction is initiated by adding NADPH. A control incubation without NADPH is critical to distinguish between NADPH-dependent enzymatic degradation and other pathways (e.g., hydrolysis by other microsomal enzymes or chemical instability).

  • Controls: A self-validating protocol requires proper controls.

    • T=0 Control: Sample quenched immediately after adding the compound, before adding NADPH. Represents 100% compound availability.

    • Negative Control (-NADPH): Incubated without the NADPH regenerating system. Measures non-NADPH-dependent degradation (e.g., chemical hydrolysis, esterase activity).

    • Positive Control (+NADPH): A compound with known metabolic instability (e.g., Verapamil, Testosterone) is run in parallel to confirm the metabolic competency of the microsome batch.

B. Materials & Reagents

  • Acetaldehyde N-piperidinylhydrazone (Test Compound)

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, 10 mM stock in DMSO)

  • Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide, Carbamazepine) for quenching and analytical normalization.

  • 96-well incubation plate and plate shaker/incubator.

C. Step-by-Step Procedure

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM. For a final protein concentration of 0.5 mg/mL in a 200 µL reaction, this mix will contain buffer and the required volume of the HLM stock.

  • Aliquot Master Mix: Dispense the master mix into the wells of the 96-well plate.

  • Add Test Compound: Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to all wells except the "-NADPH" controls (add buffer instead). The T=0 sample is quenched immediately before this step.

  • Incubation & Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold ACN with internal standard to the appropriate wells.

  • Sample Processing: Once all time points are collected, seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Protocol 2: Analytical Quantification by LC-MS/MS

Quantifying the disappearance of the parent compound is the most direct way to assess stability.

A. Quantification of Parent Compound

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for most small molecules.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would be 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then return to 5% B and re-equilibrate.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for acetaldehyde N-piperidinylhydrazone and the internal standard must be determined by direct infusion prior to the assay.

B. Quantification of Degradation Products (Optional Confirmatory Assay)

To confirm the degradation pathway, one can quantify the appearance of the expected hydrolytic products: acetaldehyde and the piperidine moiety.

  • Acetaldehyde Quantification: Acetaldehyde is volatile and requires derivatization for robust analysis.[19]

    • Take an aliquot of the reaction supernatant.

    • Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions.

    • Incubate to form the stable acetaldehyde-DNPH hydrazone derivative.[19]

    • Analyze the resulting solution by HPLC with UV detection (typically around 360 nm).[19][20]

  • N-Aminopiperidine Quantification: This product can be quantified by LC-MS.[21][22][23] Derivatization might be necessary to improve retention on a reversed-phase column and enhance ionization efficiency.[24]

Data Analysis and Presentation

  • Calculate Peak Area Ratios: For each sample, calculate the ratio of the peak area of the parent compound to the peak area of the internal standard.

  • Normalize to T=0: Normalize the peak area ratios at each time point to the average ratio at T=0 to get the percent remaining.

    • % Remaining = (Peak Area Ratio at time T / Peak Area Ratio at T=0) * 100

  • Determine Half-Life (t½): Plot the natural log (ln) of the % remaining versus time. The slope of the linear regression line is the degradation rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg microsomal protein)

Table 1: Example Data from a Metabolic Stability Assay

Time (min)Mean Peak Area Ratio (Analyte/IS)% Remaining (NADPH)% Remaining (-NADPH)ln(% Remaining, NADPH)
0 1.54100.0%100.0%4.61
5 1.2178.6%98.5%4.36
15 0.7548.7%96.2%3.89
30 0.3522.7%94.1%3.12
45 0.1610.4%91.8%2.34
60 0.074.5%89.5%1.51
t½ (min) 19.8 >120
CLint (µL/min/mg) 69.9 <5.8

Interpretation of Example Data: The rapid disappearance of the compound in the presence of NADPH (t½ = 19.8 min) compared to its high stability in the absence of NADPH indicates that the degradation is primarily driven by NADPH-dependent enzymes like CYPs or FMOs. The minor decline in the "-NADPH" condition suggests slow chemical hydrolysis or metabolism by other non-NADPH-dependent microsomal enzymes.

References

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem.
  • Wikipedia (n.d.). Hydrazone. Wikipedia. [Link]

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material.
  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC.
  • Balgoma, D., et al. (2014). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC. [Link]

  • Sinha, B. K., & Mason, R. P. (2015). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Austin Journal of Pharmacology and Therapeutics.
  • BenchChem (n.d.). Optimization of Hydrazone Bond Stability for In-Vivo Studies. BenchChem.
  • Başaran, R., & Eke, B. C. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. PMC. [Link]

  • Creative Biolabs (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • BenchChem (n.d.).
  • Stoyanov, G. S., et al. (2024). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. MDPI. [Link]

  • Ni, Y., et al. (2022). Enzymatic C-N bond formation and cleavage reaction: Advances and perspectives. PubMed. [Link]

  • Sinha, B. K., & Mason, R. P. (2015). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Austin Journal of Pharmacology and Therapeutics.
  • Delaforge, M., et al. (1983). Reaction of monosubstituted hydrazines and diazenes with rat-liver cytochrome P450. PubMed. [Link]

  • Science.gov (n.d.). c-n bond cleavage: Topics. Science.gov. [Link]

  • ABO (n.d.). Acetaldehyde, UV method. ABO. [Link]

  • OSHA (n.d.). ACETALDEHYDE. OSHA. [Link]

  • Thermo Fisher Scientific (n.d.). An enzymatic method for acetaldehyde testing of alcoholic beverages. Thermo Fisher Scientific.
  • Nakayama, T., et al. (1983). The C3-N Bond Cleavage of 2-Amino-3-(N-substituted-amino)- propionic Acids Catalyzed by L-Methionine y~lyase. Agricultural and Biological Chemistry.
  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • R-Biopharm (n.d.). Acetaldehyde. R-Biopharm. [Link]

  • Jenner, A. M., & Timbrell, J. A. (1995). Role of cytochrome P450 in hydrazine toxicity in isolated hepatocytes in vitro. PubMed. [Link]

  • Colvin, L. B. (1969). Metabolism of Hydrazine Derivatives of Pharmacologic Interest. Journal of Pharmaceutical Sciences.
  • Fidelta (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta.
  • Alternative Therapies In Health And Medicine (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Gabka, M., et al. (2015). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]

  • Patel, M., & Majumdar, A. (2018). In vitro test methods for metabolite identification: A review. SciSpace. [Link]

  • Sinha, B. K., & Mason, R. P. (2015). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. ResearchGate. [Link]

  • BenchChem (n.d.).
  • Al-Ghananeem, A. M., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • He, R., et al. (2024). C–C Bond Cleavage in the Late-Stage Biosynthesis of Huperzine Alkaloids Occurs via Enzymatic Retro-Aza-Prins Reaction. PMC. [Link]

  • Clement, B., et al. (1994). Cytochrome P450-dependent N-hydroxylation of an aminoguanidine (amidinohydrazone) and microsomal retroreduction of the N-hydroxylated product. PubMed. [Link]

  • ResearchGate (n.d.). Hydrazones and their derivatives used in this study. ResearchGate. [Link]

  • Başaran, R., & Eke, B. C. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Ankara University, Faculty of Pharmacy.
  • Wikipedia (n.d.). Flavin-containing monooxygenase. Wikipedia. [Link]

  • Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology.
  • ResearchGate (n.d.). Enzymatic C N bond formation and cleavage reaction: Advances and perspectives. ResearchGate. [Link]

  • Davydov, D. R. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]

Sources

Application

Using 1-Piperidinamine N-ethylidene- as a substrate for dehydrogenase enzymes

Application Note: Biocatalytic Profiling of Dehydrogenase Activity Using 1-Piperidinamine N-ethylidene- as a Model Substrate Abstract This application note details the protocol for utilizing 1-Piperidinamine N-ethylidene...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Profiling of Dehydrogenase Activity Using 1-Piperidinamine N-ethylidene- as a Model Substrate

Abstract

This application note details the protocol for utilizing 1-Piperidinamine N-ethylidene- (Acetaldehyde piperidin-1-ylhydrazone) as a substrate for characterizing the activity of NAD(P)H-dependent dehydrogenases and Imine Reductases (IREDs) . While primarily known as a synthetic intermediate, this hydrazone serves as an excellent model motif for evaluating the capacity of oxidoreductases to catalyze the reduction of C=N bonds in N-heterocyclic pharmacophores. This guide addresses substrate preparation, spectrophotometric kinetic assays, and product analysis for drug development workflows focusing on the synthesis of N-substituted hydrazines.

Introduction & Scientific Rationale

1-Piperidinamine N-ethylidene- (CAS: 75267-99-1) represents a class of N,N-disubstituted hydrazones often encountered in the synthesis of bioactive piperidine derivatives. In biocatalysis and drug metabolism, the enzymatic reduction of the hydrazone C=N bond is a critical transformation.

  • Target Reaction (Reduction):

    
    
    Product: N-ethyl-1-piperidinamine (a hydrazine derivative).[1]
    
  • Enzyme Relevance:

    • Imine Reductases (IREDs): Specifically evolved to reduce C=N bonds.

    • Promiscuous Dehydrogenases: Certain Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs) exhibit "moonlighting" activity toward hydrazones, making this compound a valuable probe for enzyme promiscuity profiling.

    • Metabolic Enzymes: Hydrazone dehydrogenases (oxidative) may cleave the bond, relevant for metabolic stability studies.

Substrate Preparation Protocol

Since 1-Piperidinamine N-ethylidene- is prone to hydrolysis, in situ formation or fresh purification is recommended for consistent enzymatic assays.

Method A: In Situ Formation (Recommended for Screening)
  • Principle: Spontaneous condensation of 1-aminopiperidine and acetaldehyde in the reaction buffer.

  • Reagents:

    • 1-Aminopiperidine (CAS: 2213-43-6)[2][3]

    • Acetaldehyde (CAS: 75-07-0)

    • Buffer: 100 mM Potassium Phosphate, pH 7.0

Protocol:

  • Prepare a 200 mM stock solution of 1-aminopiperidine in buffer. Adjust pH back to 7.0 if necessary.

  • Prepare a 250 mM stock solution of acetaldehyde in cold buffer (keep on ice).

  • Mix the two solutions in a 1:1.2 molar ratio (amine:aldehyde) directly in the assay plate or a pre-incubation tube.

  • Incubate at 25°C for 30 minutes to allow equilibrium formation of the hydrazone.

  • Note: The excess acetaldehyde ensures maximal hydrazone formation but may interact with some enzymes; run a "No Amine" control to rule out ADH activity on free acetaldehyde.

Method B: Isolation of the Hydrazone (For Kinetic Studies)
  • Mix equimolar amounts of 1-aminopiperidine and acetaldehyde in ethanol at 0°C.

  • Stir for 2 hours at room temperature.

  • Evaporate solvent under reduced pressure.[4]

  • Recrystallize from hexane/ether if solid, or distill if liquid (bp ~80-90°C at reduced pressure).

  • Store under argon at -20°C.

Enzymatic Assay Protocol (Spectrophotometric)

This assay monitors the consumption of the cofactor NAD(P)H at 340 nm .

Assay Conditions:

  • Temperature: 25°C or 30°C

  • Volume: 200 µL (96-well plate format)

  • Detection: Absorbance at 340 nm (

    
    )
    

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (or Tris-HCl pH 8.0)

  • Cofactor: 10 mM NADPH or NADH stock (freshly prepared)

  • Substrate: 1-Piperidinamine N-ethylidene- (10 mM stock in DMSO or buffer)

  • Enzyme: Purified Dehydrogenase/IRED (0.1–1.0 mg/mL) or Cell-Free Extract

Step-by-Step Procedure:

  • Blank Preparation: In a UV-transparent plate, add 170 µL Buffer + 10 µL Substrate + 10 µL Cofactor.

  • Control Preparation: 170 µL Buffer + 10 µL Enzyme + 10 µL Cofactor (to check for background NADH oxidation).

  • Reaction Mix:

    • Buffer: To 200 µL final volume

    • Substrate: Final conc. 0.5 – 5.0 mM

    • Cofactor: Final conc. 0.2 – 0.5 mM

  • Initiation: Add Enzyme (10–20 µL) to initiate the reaction.

  • Measurement: Immediately monitor

    
     every 10 seconds for 10 minutes.
    
  • Calculation:

    
    
    

Analytical Validation (HPLC/MS)

To confirm that the NADH consumption is due to hydrazone reduction and not aldehyde reduction (if using in situ method), product analysis is mandatory.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (amine/hydrazone absorption) or MS (ESI+).

Expected Retention Times (approximate):

  • 1-Aminopiperidine: ~2.5 min (Polar)

  • 1-Piperidinamine N-ethylidene- (Substrate): ~8.0 min (Less polar)

  • N-ethyl-1-piperidinamine (Product): ~5.5 min (Intermediate polarity)

Mass Spec Confirmation:

  • Substrate [M+H]+: 127.12 m/z

  • Product [M+H]+: 129.14 m/z (+2 Da mass shift indicates reduction).

Data Visualization

Figure 1: Biocatalytic Pathway & Assay Logic

This diagram illustrates the enzymatic reduction pathway and the competing hydrolysis equilibrium.

G Substrate 1-Piperidinamine N-ethylidene- (Hydrazone) Precursors 1-Aminopiperidine + Acetaldehyde Substrate->Precursors Hydrolysis Product N-ethyl-1-piperidinamine (Hydrazine) Substrate->Product Enzyme (IRED/ADH) Reduction Precursors->Substrate Spontaneous Equilibrium Cofactor NAD(P)H OxCofactor NAD(P)+ Cofactor->OxCofactor Co-substrate Oxidation

Caption: Enzymatic reduction of 1-Piperidinamine N-ethylidene- to its hydrazine derivative, coupled with NAD(P)H oxidation.

Figure 2: Experimental Workflow for Enzyme Screening

Workflow Start Start: Substrate Prep InSitu Method A: In Situ Mixing (Amine + Aldehyde) Start->InSitu Isolated Method B: Isolated Hydrazone (Solid/Oil) Start->Isolated AssaySetup Assay Setup (96-well) Buffer + Enzyme + Cofactor InSitu->AssaySetup Isolated->AssaySetup Reaction Reaction Initiation Add Substrate AssaySetup->Reaction Monitor Monitor A340nm (Kinetic Mode) Reaction->Monitor Decision Activity Detected? Monitor->Decision HPLC HPLC-MS Validation Confirm Mass Shift +2 Da Decision->HPLC Yes (>0.05 U/mg) Discard No Activity / Aldehyde Reduction Only Decision->Discard No Optimize Optimize pH/Temp Determine Km/kcat HPLC->Optimize

Caption: Step-by-step workflow for screening dehydrogenase activity against 1-Piperidinamine N-ethylidene-.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Rate Enzyme reacting with free acetaldehyde (if in situ).Use isolated substrate or run "No Amine" control to subtract aldehyde reductase activity.
No Activity Substrate hydrolysis or wrong pH.Ensure pH is 6.0–7.5 (hydrazones are more stable at neutral/basic pH). Prepare substrate fresh.
Precipitation Substrate insolubility at high conc.Add 5-10% DMSO or Methanol to the assay buffer.
Product Degradation Hydrazines can be unstable.Analyze by HPLC immediately after quenching with acid.

References

  • Chemical Identity: 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1).[5] SpectraBase.[5] Available at: [Link][5]

  • Enzyme Class Context:Imine Reductases (IREDs). "Discovery, application and protein engineering of imine reductases for catalytic synthesis of chiral amines." Green Chemistry, 2017.
  • Related Substrate Metabolism: Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 2012. Available at: [Link]

  • Piperidine Synthesis: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. JACS, 2019. Available at: [Link]

  • General Protocol:Enzymatic Assay of Alcohol Dehydrogenase. Sigma-Aldrich Quality Control Protocols. (Standard industry reference for ADH assays).

Sources

Method

Application Note: Reductive Amination Protocol for the Synthesis of N-Ethyl-1-piperidinamine via an N-Ethylidene-1-piperidinamine Intermediate

Introduction & Mechanistic Rationale The synthesis of N-alkylated piperidinamines is a critical transformation in the development of various pharmacophores, including selective CB1 receptor antagonists and cognitive enha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-alkylated piperidinamines is a critical transformation in the development of various pharmacophores, including selective CB1 receptor antagonists and cognitive enhancers. This application note details a highly efficient, one-pot reductive amination protocol to synthesize N-ethyl-1-piperidinamine from 1-aminopiperidine and acetaldehyde.

Mechanistically, the reaction proceeds via a two-stage cascade. First, the nucleophilic primary amine of 1-aminopiperidine attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent dehydration yields the stable hydrazone intermediate, N-ethylidene-1-piperidinamine [1]. In the second stage, Sodium Triacetoxyborohydride (STAB,


) selectively donates a hydride to the protonated hydrazonium ion, yielding the final N-ethylated product[2].

Because 1-aminopiperidine functions as a substituted hydrazine, it reacts cleanly with carbonyls to yield exclusively the N-monoalkylated product, entirely bypassing the dialkylation issues that frequently plague the reductive amination of standard primary amines[1].

Experimental Design & Causality

As a self-validating system, every parameter in this protocol is engineered to maximize chemoselectivity and yield while minimizing hazardous byproducts:

  • Reducing Agent Selection: STAB is chosen over Sodium Cyanoborohydride (

    
    ) and Sodium Borohydride (
    
    
    
    ). STAB is exceptionally mild; it reduces the intermediate iminium/hydrazonium species significantly faster than it reduces unreacted aldehydes, thereby preventing the formation of unwanted ethanol byproducts[2][3]. Furthermore, STAB eliminates the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup.
  • Solvent System: 1,2-Dichloroethane (DCE) is utilized as the primary solvent. DCE provides optimal solubility for the STAB reagent and accelerates reaction kinetics compared to ethereal solvents like Tetrahydrofuran (THF)[3].

  • Temperature Control: Acetaldehyde is highly volatile (boiling point 20.2 °C). Initiating the condensation step at 0 °C is strictly required to prevent evaporative loss of the electrophile and to tightly control the exothermic nature of the hydrazone formation.

  • Omission of Acid Catalyst: While acetic acid is frequently employed to catalyze the reductive amination of ketones, it is deliberately omitted here. Acetaldehyde is sufficiently electrophilic, and the addition of acid increases the risk of competitive direct reduction of the aldehyde by STAB[1][3].

Reaction Pathway Visualization

ReactionPathway SM 1-Aminopiperidine + Acetaldehyde IM N-Ethylidene-1-piperidinamine (Hydrazone Intermediate) SM->IM Condensation (-H₂O) PROD N-Ethyl-1-piperidinamine (Target Product) IM->PROD Hydride Transfer [NaBH(OAc)₃]

Reaction pathway for the reductive amination of 1-aminopiperidine using STAB.

Quantitative Comparison of Reducing Agents

The following table summarizes the empirical data justifying the selection of STAB for the reduction of the N-ethylidene-1-piperidinamine intermediate.

Reducing AgentChemoselectivity (Target vs. Aldehyde)Toxicity ProfileTypical Yield (%)Reaction Time (h)

(STAB)
High (Avoids aldehyde reduction)Low >90% 2 - 4

ModerateHigh (HCN gas risk)75 - 85%12 - 24

Low (Rapid aldehyde reduction)Low<40%1 - 2

Step-by-Step Experimental Protocol

Reagents and Equipment
  • 1-Aminopiperidine: 1.0 eq (10.0 mmol, 1.00 g)

  • Acetaldehyde (anhydrous): 1.1 eq (11.0 mmol, 0.48 g)

  • Sodium Triacetoxyborohydride (STAB): 1.4 eq (14.0 mmol, 2.97 g)

  • 1,2-Dichloroethane (DCE): 50 mL (Anhydrous)

  • Equipment: Flame-dried 100 mL multi-neck round-bottom flask, magnetic stir bar, argon inlet, gas-tight syringe.

Step 1: Formation of the N-Ethylidene-1-piperidinamine Intermediate
  • Equip the flame-dried round-bottom flask with a magnetic stir bar and purge with argon for 5 minutes.

  • Charge the flask with 1-aminopiperidine (10.0 mmol) and anhydrous DCE (50 mL) to achieve a 0.2 M solution.

  • Submerge the reaction vessel in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

    • Causality: Pre-cooling is mandatory to prevent the volatilization of the incoming acetaldehyde and to serve as a heat sink for the exothermic condensation.

  • Using a pre-chilled gas-tight syringe, add acetaldehyde (11.0 mmol) dropwise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

    • Validation Checkpoint: A slight color shift to pale yellow indicates the successful formation of the N-ethylidene-1-piperidinamine hydrazone intermediate.

Step 2: Hydride Reduction
  • While strictly maintaining the reaction at 0 °C, add the STAB powder (14.0 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm associated with the hydride transfer, preventing localized heating that could drive side reactions.

  • Remove the ice-water bath and allow the reaction mixture to gradually warm to ambient temperature (20–25 °C).

  • Stir the reaction under an argon atmosphere for 2 to 4 hours.

    • Validation Checkpoint: Monitor the reaction progress via GC-MS or TLC (using a ninhydrin or iodine stain). The complete disappearance of the hydrazone intermediate mass/spot confirms the reaction has reached the endpoint.

Step 3: Workup and Isolation
  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (

    
    ) (25 mL).
    
    • Causality & Validation: This step neutralizes the mixture and safely hydrolyzes any unreacted STAB. Expect vigorous effervescence (

      
       gas evolution); continue stirring until gas evolution completely ceases.
      
  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Combine the organic extracts and wash with brine (30 mL) to remove residual aqueous impurities.

  • Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purify the crude product via vacuum distillation or a standard acid-base extraction sequence to obtain pure N-ethyl-1-piperidinamine as a clear oil.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

In vitro hydrolysis methods for piperidine-based hydrazones

Application Note: In Vitro Hydrolysis Kinetics of Piperidine-Based Hydrazones Introduction & Scientific Rationale Piperidine-based hydrazones represent a critical class of pH-sensitive linkers in Antibody-Drug Conjugates...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Hydrolysis Kinetics of Piperidine-Based Hydrazones

Introduction & Scientific Rationale

Piperidine-based hydrazones represent a critical class of pH-sensitive linkers in Antibody-Drug Conjugates (ADCs) and prodrug design. The incorporation of a piperidine moiety serves a dual purpose: it enhances aqueous solubility due to the basic nitrogen (


 for the free amine, modulated in conjugates) and introduces steric/electronic effects that tune the hydrolytic stability of the hydrazone bond (

).

The therapeutic efficacy of these conjugates relies on a precise stability profile: robust stability in systemic circulation (pH 7.4) to prevent premature drug release and off-target toxicity, coupled with rapid hydrolysis in the acidic endosomal/lysosomal compartments (pH 4.5–5.5) to liberate the active payload.

This guide provides a rigorous, standardized protocol for quantifying the hydrolysis kinetics of these linkers. Unlike simple hydrazones, piperidine derivatives often exhibit complex acid-base equilibria that must be accounted for in the experimental design.

Mechanistic Foundation

To design a valid experiment, one must understand the reaction pathway. Hydrazone hydrolysis is an acid-catalyzed equilibrium process governed by the protonation of the imine nitrogen.[1]

Key Mechanistic Steps:

  • Protonation: The imine nitrogen (

    
    ) accepts a proton. In piperidine-based systems, the piperidine nitrogen may also be protonated, influencing the local electronic environment.
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon of the protonated imine.

  • Intermediate Formation: A tetrahedral carbinolamine intermediate is formed.[2]

  • Decomposition: The C-N bond cleaves, yielding the corresponding ketone/aldehyde and hydrazine.[3]

Critical Consideration: The reaction is reversible.[2][4][5] In a closed system, it reaches equilibrium. To measure kinetic rates of release (relevant to drug delivery), one must often use a "trap" (excess aldehyde/ketone) or assume infinite dilution/irreversibility if the equilibrium constant heavily favors hydrolysis at low pH.

Visual: Acid-Catalyzed Hydrolysis Mechanism

HydrazoneHydrolysis Hydrazone Hydrazone (R2C=N-NH-R') Protonated Protonated Intermediate (R2C=NH+-NH-R') Hydrazone->Protonated + H+ (Fast) Carbinolamine Tetrahedral Carbinolamine Protonated->Carbinolamine + H2O (rds) Products Products (Ketone + Hydrazine) Carbinolamine->Products Decomposition Products->Hydrazone Condensation (Reverse Reaction)

Figure 1: Step-wise mechanism of acid-catalyzed hydrazone hydrolysis. The rate-determining step (rds) is typically the nucleophilic attack of water on the protonated species.

Experimental Design & Materials

Buffer Selection (The "pH Ladder")

You must evaluate stability across a physiological range. Do not use simple water; buffering capacity is essential to maintain pH as the reaction proceeds.

Physiological CompartmentTarget pHRecommended Buffer System (100 mM)
Lysosome (Late) 4.5Sodium Acetate / Acetic Acid
Endosome (Early) 5.5Sodium Acetate or MES
Tumor Microenvironment 6.5Sodium Phosphate (monobasic/dibasic)
Systemic Circulation 7.4PBS (Phosphate Buffered Saline)
Analytical Method: RP-HPLC

UV-Vis spectroscopy is insufficient if the spectra of the reactant and product overlap significantly. Reverse-Phase HPLC (RP-HPLC) is the gold standard for separating the intact hydrazone from the hydrolyzed payload.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm or 5 µm.

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Detection: UV absorbance (typically 254 nm or

    
     of the payload).
    

Detailed Protocol: Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of the hydrazone at various pH levels.
Step 1: Stock Solution Preparation
  • Weigh 1–2 mg of the piperidine-hydrazone derivative.

  • Dissolve in DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution .

    • Note: DMSO is preferred over methanol to prevent trans-imination or acetal formation artifacts during storage.

Step 2: Reaction Initiation
  • Pre-heat 1.98 mL of the appropriate Buffer (pH 4.5, 5.5, 7.4) to 37°C in a thermomixer or water bath.

  • Add 20 µL of the 10 mM Stock Solution to the buffer (Final concentration: 100 µM; 1% DMSO).

  • Optional but Recommended: Add a chemical trap (e.g., 5-10 equivalents of acetone or formaldehyde) if you observe equilibrium limitations, though for drug release simulation, infinite dilution usually suffices.

  • Vortex for 5 seconds and immediately return to the heating block.

Step 3: Sampling & Quenching
  • Time points: Take samples at

    
     minutes, and 24 hours.
    
    • Tip: For pH 4.5, sample more frequently in the first hour (reaction is fast). For pH 7.4, extend sampling to 48 hours.

  • Quenching: Withdraw 100 µL of the reaction mixture and inject immediately onto the HPLC.

    • Alternative Quench: If immediate injection is not possible, dilute the aliquot into cold pH 9.0 borate buffer or pure acetonitrile to stop the acid-catalyzed hydrolysis, then freeze at -80°C until analysis.

Step 4: HPLC Analysis
  • Run a gradient method (e.g., 5% to 95% B over 15 minutes).

  • Integrate the peak area of the Intact Hydrazone (

    
    ).
    
  • Monitor the appearance of the Product (ketone/aldehyde) to confirm mass balance.

Visual: Experimental Workflow

Workflow Stock 1. Prepare Stock (10mM in DMSO) Mix 3. Initiate Reaction (100µM final conc) Stock->Mix Buffer 2. Pre-heat Buffers (pH 4.5, 5.5, 7.4 @ 37°C) Buffer->Mix Incubate 4. Incubation (Thermomixer @ 37°C) Mix->Incubate Sample 5. Sampling (t=0, 15, 30... min) Incubate->Sample At intervals HPLC 6. HPLC Analysis (Quantify Peak Area) Sample->HPLC Immediate Injection or Quench

Figure 2: Standardized workflow for monitoring in vitro hydrolysis kinetics.

Data Analysis & Calculation

Hydrazone hydrolysis under buffered conditions (where


 and 

are constant) follows pseudo-first-order kinetics .
  • Plotting: Plot the natural logarithm of the remaining hydrazone fraction versus time.

    
    
    
    • 
      : Peak area at time 
      
      
      
    • 
      : Peak area at time 
      
      
      
    • 
      : Observed rate constant (
      
      
      
      )
  • Linear Regression: The slope of the line is

    
    .
    
  • Half-Life Calculation:

    
    
    

Expected Results Table (Example):

pH Condition


(Half-life)
Interpretation
pH 7.4

~550 HoursStable in circulation.
pH 6.5

~77 HoursMinimal release in tumor microenvironment.
pH 5.0

~18 MinutesRapid release in lysosome (Active).

Troubleshooting & Optimization

  • Solubility Crash-out: If the piperidine-hydrazone is highly lipophilic, it may precipitate upon addition to the aqueous buffer.

    • Solution: Increase DMSO concentration to 5% or add a surfactant like Tween-80 (0.05%) to the buffer.

  • Buffer Catalysis: Some buffer ions (e.g., citrate or phosphate) can act as general acids/bases and catalyze the reaction themselves.

    • Validation: To ensure the rate is purely pH-driven, run the assay at the same pH but different buffer concentrations (e.g., 50 mM vs 200 mM) and extrapolate to zero buffer concentration if necessary.

  • Piperidine Protonation: Be aware that at pH 4-5, the piperidine nitrogen is fully protonated. This creates a dicationic species (if the hydrazone N is also protonated), which may experience electrostatic repulsion from protons, potentially slowing hydrolysis compared to non-basic hydrazones. This is a specific feature of piperidine linkers [1].

References

  • Hydrolytic Stability of Hydrazones and Oximes. Kalia, J., & Raines, R. T.[4][5] (2008).[5] Angewandte Chemie International Edition. Detailed mechanistic study on the acid-catalyzed hydrolysis of hydrazones, establishing the pD-rate profiles.

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. Wesolowski, M., & Konieczna, L.[6] (2012). Advances in Physical Chemistry. Specific protocol for a piperidine-based hydrazone derivative, discussing specific acid-base catalysis.

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates. Kale, A. A., & Torchilin, V. P. (2007).[1] Bioconjugate Chemistry. Application of hydrazone linkers in drug delivery, providing standard buffer conditions and HPLC monitoring techniques.

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Yuan, H., et al. (2019).[7] Acta Pharmaceutica Sinica B. Review of linker stability profiles, including hydrazones, in the context of ADCs.

Sources

Method

Application Note: Optimized Condensation of 1-Aminopiperidine with Acetaldehyde

Abstract & Scope This guide details the reaction conditions for condensing 1-aminopiperidine (N-aminopiperidine) with acetaldehyde to form acetaldehyde piperidin-1-ylhydrazone . While often considered a routine condensat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the reaction conditions for condensing 1-aminopiperidine (N-aminopiperidine) with acetaldehyde to form acetaldehyde piperidin-1-ylhydrazone . While often considered a routine condensation, the volatility of acetaldehyde (bp 20.2°C) and the potential for hydrazone hydrolysis require precise process control. This protocol emphasizes low-temperature addition, equilibrium management, and isolation techniques suitable for aliphatic hydrazones.

Mechanistic Insight & Reaction Design

The formation of the hydrazone proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by acid-catalyzed dehydration. Unlike simple amines, 1-aminopiperidine possesses a nucleophilic amino group (


) attached to a tertiary amine nitrogen, enhancing its nucleophilicity (alpha-effect) while reducing basicity compared to alkyl amines.
Reaction Scheme

The following diagram illustrates the reaction pathway, highlighting the critical dehydration step that drives the equilibrium.

ReactionMechanism Reagents 1-Aminopiperidine + Acetaldehyde Intermediate Hemiaminal Intermediate Reagents->Intermediate Nucleophilic Attack (0°C) Transition Oxonium Ion (Acid Catalyzed) Intermediate->Transition + H⁺ Product Acetaldehyde piperidin-1-ylhydrazone Transition->Product - H₂O (Dehydration) Byproduct Water (H₂O) Transition->Byproduct

Caption: Step-wise mechanism from nucleophilic attack to dehydration. Acid catalysis facilitates the elimination of water.[1]

Critical Reagent Handling

Success in this synthesis relies heavily on the quality and handling of the starting materials.

ReagentCritical PropertyHandling Protocol
Acetaldehyde Volatility (bp 20.2°C) Store at 4°C. Pre-cool reagents and glassware. Use a pressure-equalizing dropping funnel or syringe pump to prevent vapor loss.
1-Aminopiperidine Oxidation Sensitivity Hygroscopic and sensitive to air. If using the hydrochloride salt, it must be neutralized in situ or free-based prior to use.
Ethanol (Solvent) Water Content Use anhydrous ethanol (200 proof) or include molecular sieves (3Å) to absorb the water byproduct and push equilibrium to completion.

Experimental Protocol

Method A: Reaction from 1-Aminopiperidine Free Base (Preferred)

This method yields the cleanest product by avoiding salt byproducts during the condensation step.

Reagents:

  • 1-Aminopiperidine: 10.0 mmol (1.00 g)

  • Acetaldehyde: 11.0 mmol (0.48 g, 0.62 mL) – 1.1 equivalents

  • Solvent: Anhydrous Ethanol (10 mL) or Dichloromethane (DCM)

  • Catalyst: Glacial Acetic Acid (1-2 drops)

  • Drying Agent: Anhydrous

    
     (optional but recommended)
    

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with nitrogen or argon.

  • Solvation: Dissolve 1-aminopiperidine (1.00 g) in anhydrous Ethanol (10 mL). Add 1-2 drops of glacial acetic acid.

  • Cooling: Submerge the flask in an ice/water bath to reach 0°C. Critical: Acetaldehyde boils at room temperature; the reaction exotherm can cause rapid vaporization if not cooled.

  • Addition: Add acetaldehyde (0.62 mL) dropwise via syringe over 10–15 minutes.

    • Note: If using a stock solution of acetaldehyde in EtOH, pre-cool the solution before addition.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (20–25°C). Stir for an additional 2–4 hours.

    • Optimization: Add 0.5 g of anhydrous

      
       to the reaction mixture to sequester water.
      
  • Workup:

    • Filter off the

      
       (if used).
      
    • Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (<30°C bath) to remove ethanol and excess acetaldehyde.

  • Purification: The residue is typically a pale yellow oil.

    • If high purity is required, vacuum distillation is preferred over column chromatography, as silica gel can sometimes hydrolyze aliphatic hydrazones.

Method B: Reaction from 1-Aminopiperidine Hydrochloride

Use this method if the free base is unavailable.

  • Neutralization: Suspend 1-aminopiperidine HCl (10 mmol) in DCM (15 mL). Add Triethylamine (11 mmol, 1.5 mL) and stir for 15 minutes at RT.

  • Reaction: Cool to 0°C. Add Acetaldehyde (11 mmol) dropwise.

  • Workup: Wash the organic layer with water (2 x 5 mL) to remove triethylamine hydrochloride salts. Dry over

    
    , filter, and concentrate.
    

Characterization & Analysis

The product, acetaldehyde piperidin-1-ylhydrazone , is typically an oil. Confirmation of structure relies on NMR spectroscopy.[2]

TechniqueExpected Signal / ObservationSignificance
1H NMR (CDCl3)

6.8–7.2 ppm (q, 1H,

)
Characteristic hydrazone proton. Multiplicity arises from coupling to the methyl group.
1H NMR (CDCl3)

1.8–2.0 ppm (d, 3H,

)
Methyl group doublet adjacent to the hydrazone double bond.
1H NMR (CDCl3)

2.8–3.0 ppm (m, 4H,

-piperidine)
Piperidine ring protons adjacent to nitrogen.
IR Spectroscopy ~1600–1620

(C=N stretch)
Confirms formation of the imine/hydrazone bond.

Troubleshooting Guide

Issue: Low Yield / Starting Material Remaining

  • Cause: Equilibrium limits the reaction; water byproduct is hydrolyzing the product.

  • Solution: Add molecular sieves (3Å or 4Å) directly to the reaction flask or use a Dean-Stark trap if scaling up (though acetaldehyde volatility makes Dean-Stark difficult; use a Soxhlet extractor with drying agent instead).

Issue: Product Polymerization

  • Cause: Excess acetaldehyde self-condensing (aldol reaction) or hydrazone oligomerization.

  • Solution: Ensure strict 0°C temperature control during addition. Do not use strong mineral acids (HCl, H2SO4) as catalysts; stick to weak acids (Acetic acid) or no catalyst.

Issue: Loss of Reagent

  • Cause: Acetaldehyde evaporation.

  • Solution: Use a reflux condenser fitted with a cooling lines (chilled glycol) even during the addition step if the lab is warm, or simply keep the system closed with a balloon.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • 1-Aminopiperidine Reactivity

    • Erickson, J. G., et al.[3] "The Reaction of Aldehydes with 1,1-Disubstituted Hydrazines." Journal of the American Chemical Society, 77(24), 6640-6641. (Describes condensation of 1-aminopiperidine with various aldehydes).

  • Acetaldehyde Handling

    • National Oceanic and Atmospheric Administration (NOAA). "Acetaldehyde - Reactivity and Safety." CAMEO Chemicals.

  • Related Piperidine Hydrazone Derivatives

    • Turan-Zitouni, G., et al. "Synthesis of piperidine-containing hydrazone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides context on the stability and workup of similar piperidine hydrazones).

Sources

Application

Application Note: Solvent Selection and Optimization for the Synthesis of N-Ethylidene-1-piperidinamine

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The synthesis of N-ethylidene-1-piperidinamine via the c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The synthesis of N-ethylidene-1-piperidinamine via the condensation of 1-aminopiperidine with acetaldehyde presents a unique physicochemical challenge. As a hydrazone derivative, its formation requires the elimination of water to drive the equilibrium forward[1]. However, the extreme volatility of acetaldehyde (bp 20.2 °C) directly conflicts with traditional high-temperature dehydration methods. This application note analyzes the causality behind solvent selection, offering two validated, self-indicating protocols based on kinetic (low-temperature) and thermodynamic (high-temperature) control.

The Chemical Paradox: Volatility vs. Thermodynamics

Hydrazone synthesis relies on Le Chatelier’s principle: continuously removing the water byproduct shifts the equilibrium toward the target imine/hydrazone bond[1].

When synthesizing N-ethylidene-1-piperidinamine, chemists face a paradox. If standard high-temperature azeotropic distillation is used (e.g., refluxing toluene at 110 °C), the free acetaldehyde will instantly vaporize and escape the reaction matrix before condensation can occur. Therefore, the choice of solvent dictates the entire mechanistic strategy:

  • The Kinetic Approach (Dichloromethane): Run the reaction at 0 °C to suppress acetaldehyde evaporation, utilizing a chemical desiccant in a halogenated solvent to irreversibly trap water[2].

  • The Thermodynamic Approach (Toluene): Run the reaction at 110 °C using an aromatic solvent, but replace free acetaldehyde with paraldehyde (its stable cyclic trimer, bp 125 °C). Acid catalysis slowly depolymerizes paraldehyde in situ, allowing immediate reaction and continuous azeotropic water removal[3][4].

Mechanistic Pathway

The reaction initiates via the nucleophilic attack of the primary amine on the aldehyde carbonyl, forming an unstable hemiaminal intermediate, which subsequently dehydrates.

Mechanism R1 1-Aminopiperidine Intermediate Hemiaminal Intermediate R1->Intermediate Nucleophilic Addition R2 Acetaldehyde R2->Intermediate Nucleophilic Addition Product N-ethylidene- 1-piperidinamine Intermediate->Product Dehydration (-H2O) Water Water (H2O) Intermediate->Water Byproduct

Mechanistic pathway of hydrazone formation via hemiaminal dehydration.

Quantitative Solvent System Evaluations

To optimize the synthesis, we evaluated three distinct solvent systems. The data below summarizes the operational parameters required to achieve >95% conversion.

Solvent SystemAldehyde SourceOperating Temp.Water Removal StrategyYield / Purity ProfileScalability & Use Case
Dichloromethane (DCM) Acetaldehyde (Free)0 °C to 25 °CChemical (Anhydrous MgSO₄)High purity; prevents thermal degradation.Ideal for Lab Scale (<50 g). Easy setup.
Toluene Paraldehyde (Trimer)110 °C (Reflux)Azeotropic (Dean-Stark)High yield; requires post-reaction acid wash.Ideal for Process Scale (>50 g). Highly efficient.
Ethanol (Absolute) Acetaldehyde (Free)0 °C to 20 °CPhysical (3Å Molecular Sieves)Moderate yield; slower kinetics.Green Chemistry . Good for environmentally sensitive processes.

Workflow & Strategy Selection

The decision between solvent systems should be dictated by the available equipment and the target scale of the synthesis.

Solvent_Workflow Start Reactants: 1-Aminopiperidine + Acetaldehyde Decision Select Solvent & Strategy Start->Decision DCM_Path DCM (0 °C to RT) Kinetic Control Decision->DCM_Path Lab Scale (<50g) Tol_Path Toluene (110 °C) Thermodynamic Control Decision->Tol_Path Process Scale (>50g) DCM_Step Use Free Acetaldehyde Add Anhydrous MgSO4 DCM_Path->DCM_Step Tol_Step Use Paraldehyde + p-TsOH Dean-Stark Azeotropic Distillation Tol_Path->Tol_Step Product N-ethylidene-1-piperidinamine (Target Hydrazone) DCM_Step->Product Filter & Evaporate Tol_Step->Product Wash & Distill

Workflow for selecting solvent systems in N-ethylidene-1-piperidinamine synthesis.

Self-Validating Experimental Protocols

Protocol A: Low-Temperature Kinetic Condensation (DCM / MgSO₄ System)

Causality: Dichloromethane is utilized because it remains a highly fluid, inert solvent at 0 °C. Anhydrous magnesium sulfate acts as a chemical sponge. By running the reaction cold, acetaldehyde volatility is neutralized, while the MgSO₄ irreversibly traps the generated water, driving the equilibrium forward[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert gas (N₂ or Ar), dissolve 1.0 equivalent of 1-aminopiperidine in anhydrous DCM (approx. 5 mL/mmol).

  • Desiccant Addition: Add 3.0 equivalents of anhydrous MgSO₄ to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C.

  • Aldehyde Addition: Slowly add 1.2 equivalents of pre-chilled acetaldehyde dropwise via syringe. Critical Step: Keep the needle tip submerged below the solvent line to prevent vapor loss.

  • Reaction: Remove the ice bath after 30 minutes and allow the reaction to stir at room temperature for 3 to 4 hours.

  • Self-Validation Check: Observe the MgSO₄. Initially, it will clump as it forms hydrates. Add a small spatula of fresh MgSO₄; if it remains a free-flowing powder, the reaction has reached zero residual water, indicating completion.

  • Isolation: Filter the suspension through a pad of Celite to remove the hydrated salts. Concentrate the filtrate under reduced pressure (keep bath temperature <30 °C to prevent product degradation) to yield the crude hydrazone.

Protocol B: High-Temperature Thermodynamic Condensation (Toluene / Paraldehyde System)

Causality: Toluene forms a highly efficient minimum-boiling azeotrope with water[4]. Because free acetaldehyde would boil off, paraldehyde is used. A catalytic amount of p-toluenesulfonic acid (p-TsOH) depolymerizes the paraldehyde in situ, providing a steady, controlled release of acetaldehyde directly into the refluxing toluene[3].

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Add 1.0 equivalent of 1-aminopiperidine, 0.35 equivalents of paraldehyde (equivalent to 1.05 eq of acetaldehyde), and 0.05 equivalents of p-TsOH into the flask.

  • Solvent Addition: Dilute the mixture with anhydrous toluene (approx. 10 mL/mmol). Fill the arm of the Dean-Stark trap with toluene.

  • Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux (approx. 110 °C).

  • Self-Validation Check: Monitor the Dean-Stark trap. The protocol is intrinsically self-validating via stoichiometry: for every 1.0 mole of 1-aminopiperidine reacted, exactly 1.0 mole (approx. 18 mL) of water will collect in the trap. The reaction is complete when water accumulation completely ceases (typically 4-6 hours).

  • Isolation: Cool the reaction to room temperature. Wash the toluene layer with saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst, followed by brine. Dry the organic layer over Na₂SO₄, filter, and remove the toluene under vacuum to isolate the product.

References

1.[3] Aromatic and aliphatic hydrazone derivatives of 1-amino-4-diphenylalkylpiperazines (US3178422A) . Google Patents. 3 2.[2] Structural tailoring of a novel fluorescent IRE-1 RNase inhibitor to precisely control its activity . PubMed Central (NIH). 2 3.[1] Product Class 17: Hydrazones . Science of Synthesis (Thieme). 1 4.[4] How To: Remove Residual Water - Chemistry . University of Rochester. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Ethylidene-1-piperidinamine Stability &amp; Storage

Welcome to the Technical Support Center for hydrazone derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-ethylidene-1-piperidinamine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydrazone derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-ethylidene-1-piperidinamine (CAS: 75267-99-1).

Alkylhydrazones are notoriously labile compounds. They exist in a delicate thermodynamic equilibrium and are highly susceptible to hydrolytic cleavage and auto-oxidation [1]. This guide moves beyond basic storage recommendations by explaining the mechanistic causality behind degradation and providing self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does my N-ethylidene-1-piperidinamine sample rapidly degrade into 1-piperidinamine and acetaldehyde during assay preparation? Causality: The carbon-nitrogen double bond (C=N) of aliphatic hydrazones is highly sensitive to nucleophilic attack by water. This hydrolysis proceeds via a carbinolamine intermediate and is heavily acid-catalyzed [2]. Even trace acidity from atmospheric CO₂ dissolving into your solvent, or residual silanols on untreated glassware, can protonate the azomethine nitrogen. This protonation increases the electrophilicity of the carbon, accelerating hydration and subsequent C=N cleavage. Solution: Always prepare assay stock solutions in strictly anhydrous, mildly basic environments (e.g., using dry solvents stored over 4Å molecular sieves with a trace of triethylamine).

Q2: I stored the compound in a sealed vial at room temperature, but it turned yellow and became viscous. What happened? Causality: You are observing a combination of auto-oxidation and disproportionation. In the presence of ambient oxygen and light, the hydrazone undergoes radical-mediated oxidation, forming colored azo compounds and N-oxides. Furthermore, even in the absence of moisture, aliphatic hydrazones slowly disproportionate at room temperature into the corresponding azine and free hydrazine, which manifest as high-boiling, viscous residues [3]. Solution: Thermal energy must be removed to suppress the activation energy of these bimolecular reactions. Storage at -20°C under an inert atmosphere is mandatory.

Q3: Can I regenerate a batch of N-ethylidene-1-piperidinamine that has partially degraded? Causality: Yes, because hydrazone formation is a reversible condensation [1]. By applying Le Chatelier’s principle, you can drive the equilibrium back toward the hydrazone. Solution: Reheat the degraded sample over solid Potassium Hydroxide (KOH) or Barium Oxide (BaO) for 12–16 hours at 100°C under a nitrogen atmosphere. The base sequesters the water (driving the condensation) and neutralizes any acidic catalysts. Follow this immediately with fractional distillation under reduced pressure [3].

Quantitative Stability Data

To optimize your experimental design, refer to the kinetic degradation profiles of typical alkylhydrazones summarized below.

Table 1: Kinetic Degradation Profile of N-Alkylidene Hydrazones

Storage ConditionpH / EnvironmentTemperatureEstimated Half-Life (

)
Primary Degradation Mechanism
Aqueous BufferpH 5.025°C< 10 MinutesAcid-Catalyzed Hydrolysis
Aqueous BufferpH 7.425°C~4–6 HoursSpontaneous Hydration
Neat (Sealed, Air)Ambient25°C~3–5 DaysOxidation & Disproportionation
Neat (Argon Purged)Anhydrous4°C~3–4 WeeksSlow Disproportionation
Neat (Flame-Sealed) Anhydrous (Argon) -20°C > 12 Months Stable

Table 2: Visual Troubleshooting Matrix

Visual SymptomProbable Chemical CauseRequired Corrective Action
Strong green-apple odorAcetaldehyde release (Hydrolysis)Discard. Dry all glassware/solvents before next use.
Yellow/Brown DiscolorationAzo-compound formation (Oxidation)Protect from light; ensure strict degassing (freeze-pump-thaw).
Viscous, high-boiling residueAzine formation (Polymerization)Regenerate via distillation over KOH; store at -20°C.

Degradation Pathways Visualization

The following diagram maps the specific chemical pathways that compromise the structural integrity of N-ethylidene-1-piperidinamine.

DegradationMechanisms Hydrazone N-ethylidene-1-piperidinamine (Intact Hydrazone) Hydrolysis Hydrolysis Pathway (+ H2O, Acidic pH) Hydrazone->Hydrolysis Moisture Ingress Oxidation Oxidation Pathway (+ O2, Light, Heat) Hydrazone->Oxidation Air / Light Exposure Products1 1-Piperidinamine + Acetaldehyde Hydrolysis->Products1 C=N Bond Cleavage Products2 Azo Compounds & Polymeric Azines Oxidation->Products2 Radical Propagation

Fig 1. Primary degradation pathways of N-ethylidene-1-piperidinamine via hydrolysis and oxidation.

Experimental Protocols for Long-Term Preservation

To ensure a self-validating system, researchers must not only store the compound correctly but actively verify its integrity prior to downstream applications.

Protocol A: Anhydrous & Anaerobic Aliquoting (Schlenk Technique)

Purpose: To eliminate the two primary drivers of degradation—moisture and oxygen—prior to long-term storage.

  • Desiccation: Transfer freshly synthesized or distilled N-ethylidene-1-piperidinamine into a Schlenk flask containing freshly calcined Barium Oxide (BaO) or Potassium Hydroxide (KOH) pellets. Stir under an Argon atmosphere for 2 hours.

  • Filtration: Using a Schlenk frit, filter the dried liquid into a clean, oven-dried (150°C for >4 hours) Schlenk flask under positive Argon pressure.

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the flask in liquid nitrogen until the compound is completely frozen.

    • Open the flask to a high vacuum (

      
       mbar) for 5 minutes to evacuate the headspace.
      
    • Isolate the flask from the vacuum and allow it to thaw in a room-temperature water bath, releasing trapped dissolved gases.

    • Repeat this cycle three times .

  • Aliquoting: Backfill the flask with Argon. Using an oven-dried, Argon-purged gas-tight syringe, transfer single-use aliquots into pre-dried amber glass ampoules.

  • Sealing: Flame-seal the ampoules immediately while maintaining a gentle Argon flow. Store the sealed ampoules at -20°C in the dark.

StorageProtocol Step1 Dry over KOH / BaO Step2 Freeze-Pump-Thaw (Degassing) Step1->Step2 Step3 Argon Purge & Aliquot Step2->Step3 Step4 Flame Seal in Amber Glass Step3->Step4 Step5 Store at -20°C Step4->Step5

Fig 2. Anaerobic and anhydrous workflow for long-term preservation of hydrazone derivatives.

Protocol B: Pre-Experiment Validation (Self-Validating Step)

Purpose: To quantitatively confirm the absence of hydrolysis products before committing the reagent to sensitive biological or synthetic assays.

  • Sample Prep: In a glovebox or under Argon, dissolve a 5–10 mg aliquot of the stored N-ethylidene-1-piperidinamine in 0.6 mL of anhydrous, acid-free

    
     (pre-filtered over basic alumina).
    
  • NMR Acquisition: Acquire a standard 1H-NMR spectrum (400 MHz or higher).

  • Diagnostic Peak Verification:

    • Confirm the intact hydrazone by locating the ethylidene proton (a distinct quartet around ~6.5 ppm).

    • Scan the extreme downfield region (9.5–10.0 ppm) for the presence of a sharp singlet or multiplet corresponding to the free aldehyde proton of cleaved acetaldehyde.

  • Action Threshold: If the integration of the free aldehyde peak exceeds 2% relative to the intact ethylidene proton, the batch has undergone unacceptable hydrolysis and must be regenerated via Protocol A or discarded.

References

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: Angewandte Chemie International Edition (2008) URL: [Link] [1]

  • Title: Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry Source: Chemical Communications (2003) URL: [Link] [2]

  • Title: Acetone Hydrazone (Preparation and Stability Profile) Source: Organic Syntheses, Coll. Vol. 6, p.12 (1988); Vol. 50, p.3 (1970) URL: [Link] [3]

Optimization

Troubleshooting low purity in 1-aminopiperidine condensation reactions

Topic: Troubleshooting Low Purity in 1-Aminopiperidine Condensation Reactions Role: Senior Application Scientist, Technical Support Center Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity in 1-Aminopiperidine Condensation Reactions Role: Senior Application Scientist, Technical Support Center Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Chemistry of the Challenge

You are likely employing 1-aminopiperidine (1-AP) as a hydrazine building block to synthesize hydrazones (as intermediates or final targets) or fused heterocycles (e.g., indazoles, pyrazoles). While 1-AP is a potent nucleophile, its reactivity profile is double-edged.[1]

The condensation of 1-AP with carbonyls is an equilibrium-driven reaction susceptible to three primary failure modes:

  • Incomplete Conversion: Failure to remove water pushes the equilibrium backward.[1]

  • Oxidative Degradation: The hydrazine moiety is air-sensitive, leading to 1,1'-bipiperidine or nitrosamine impurities.[1]

  • Competitive Inhibition: Inappropriate pH control protonates the nucleophile or deactivates the electrophile.

This guide moves beyond basic "add and stir" instructions to provide a root-cause analysis and self-validating protocols for restoring purity.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, use this logic flow to identify the specific impurity profile compromising your yield.

DiagnosticWorkflow Start START: Low Purity Observed CheckTLC 1. Analyze Crude via TLC/LC-MS Start->CheckTLC IsSM Is Unreacted 1-AP present? CheckTLC->IsSM IsNewSpot Is there a non-product impurity? IsSM->IsNewSpot No / Minor EquilibriumIssue ISSUE: Equilibrium Trap (Water not removed) IsSM->EquilibriumIssue Yes (Major) pHIssue ISSUE: Kinetic Trap (Incorrect pH) IsSM->pHIssue Yes (No reaction) OxidationIssue ISSUE: Oxidative Dimerization (Air exposure) IsNewSpot->OxidationIssue Lipophilic spot (1,1'-bipiperidine) SolventIssue ISSUE: Solvent Adduct (e.g., Acetone hydrazone) IsNewSpot->SolventIssue Unexpected Mass (+40/58 Da)

Figure 1: Diagnostic logic for identifying the root cause of low purity in 1-aminopiperidine condensations.

Part 2: Technical Deep Dive & Troubleshooting (FAQ)

Issue 1: The "Mystery" Impurity (Oxidation)

Symptom: You observe a persistent, less polar impurity (often yellowing the solution) that does not match the starting material or product mass. Diagnosis: Oxidative Dimerization. Hydrazines like 1-AP are thermodynamically unstable in the presence of oxygen.[1] They oxidize to form radicals which couple to form 1,1'-bipiperidine (or tetrazene intermediates that decompose). This impurity is lipophilic and difficult to separate from the hydrazone product.

  • Q: How do I prevent this if I'm already using "dry" solvents?

    • A: "Dry" does not mean "Degassed."[1] Dissolved oxygen is the enemy.

    • Protocol Fix: Sparge your solvent with Argon/Nitrogen for 15 minutes before adding 1-AP.[1] Use a strict inert atmosphere.[2] If the 1-AP reagent has turned yellow in the bottle, distill it under vacuum before use [1].

Issue 2: Incomplete Conversion (The Equilibrium Trap)

Symptom: The reaction stalls at 70-80% conversion.[1] Adding more catalyst doesn't help.[1] Diagnosis: Water accumulation. The formation of the


 bond releases one equivalent of water. As water concentration rises, the reverse hydrolysis reaction accelerates.
  • Q: I added molecular sieves, but it didn't work. Why?

    • A: Powdered sieves can physically trap the basic 1-AP in their pores, or they may be saturated.[1]

    • Protocol Fix: Use Dean-Stark distillation (azeotropic removal) with Toluene or Benzene if the substrate allows.[1] Alternatively, use anhydrous

      
        directly in the flask (2-3 equivalents) from the start, not just at the end [2].
      
Issue 3: Catalyst Poisoning & pH Control

Symptom: No reaction occurs, or it is extremely slow. Diagnosis: Protonation of the Nucleophile. 1-AP is a base (


 of conjugate acid ~8-9).[1] If you use strong acid catalysis (e.g., HCl, 

) or too much acetic acid, you protonate the terminal amine (

), rendering it non-nucleophilic.
  • Q: What is the optimal pH window?

    • A: pH 4.5 – 5.5.[1]

    • Protocol Fix: Use Acetic Acid (5-10 mol%) in Ethanol. Do not use mineral acids.[1] If the substrate is acid-sensitive, use Pyridinium p-toluenesulfonate (PPTS) as a milder alternative [3].[1]

Part 3: Optimized Experimental Protocol

This protocol integrates the fixes for the issues described above. It is designed to be a self-validating system.[1]

Materials
  • Nucleophile: 1-Aminopiperidine (Distilled if yellow).[1]

  • Electrophile: Aldehyde/Ketone (1.0 equiv).[1][3]

  • Solvent: Ethanol (Absolute) or Toluene (for azeotrope).

  • Catalyst: Glacial Acetic Acid (0.05 equiv).[1]

  • Desiccant: 3Å Molecular Sieves (Activated) or Dean-Stark trap.[1]

Step-by-Step Procedure
StepActionScientific Rationale
1 Degas Solvent Sparge Ethanol with

for 15 mins.
2 Activation Dissolve Carbonyl (1.0 eq) + AcOH (0.05 eq) in solvent. Stir 5 min.
3 Addition Add 1-Aminopiperidine (1.05 eq) dropwise.
4 Dehydration Add activated Molecular Sieves OR heat to reflux (if Toluene).
5 Monitoring Check TLC after 1 hour.
6 Workup Filter sieves. Evaporate solvent.[1]
7 Purification Recrystallization from EtOH/Hexane.

Part 4: Data & Impurity Profile

Comparison of common impurities and their mitigation strategies.

Impurity TypeOriginRRT (Relative Retention Time)*Mitigation Strategy
Unreacted 1-AP Stoichiometry / EquilibriumLow (Polar)Use scavenger resin (aldehyde-functionalized) or high-vac drying.
1,1'-Bipiperidine Oxidation (Air)High (Non-polar)Strict inert atmosphere. Degas solvents.[1]
Azine / Bis-hydrazone Impure 1-AP or side reactionVery HighControl stoichiometry strictly (1:1).[1]
Hydrolysis Product Wet Silica / Acidic WorkupVariesUse neutralized silica (Et3N treated) or Alumina.

*Note: RRT is approximate and depends on eluent system.

References

  • Lunn, G., et al. (1991). "Aerial oxidation of hydrazines to nitrosamines."[1] Environmental and Molecular Mutagenesis, 17(1), 59-62.

  • BenchChem Technical Support. (2025). "A Technical Guide to the Mechanism of Hydrazone Formation." BenchChem Knowledge Base.[1]

  • Thermo Scientific. (2025).[1] "1-Aminopiperidine Product Specifications and Handling." Thermo Fisher Scientific.[1]

  • Santa Cruz Biotechnology. (2025).[1] "1-Aminopiperidine Safety Data Sheet." SCBT.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 1-Piperidinamine N-ethylidene- Formation

Executive Summary & Reaction Logic The formation of N-ethylidene-1-piperidinamine involves the condensation of 1-aminopiperidine (a hydrazine derivative) with acetaldehyde . While conceptually simple, this reaction is pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The formation of N-ethylidene-1-piperidinamine involves the condensation of 1-aminopiperidine (a hydrazine derivative) with acetaldehyde . While conceptually simple, this reaction is prone to specific failure modes driven primarily by the volatility and reactivity of acetaldehyde.

The Core Challenge: The reaction is a competition between the desired nucleophilic attack of the amine on the carbonyl and the self-polymerization (aldol condensation) of acetaldehyde. Furthermore, the product is a hydrazone, which is subject to hydrolytic instability and


 isomerism that often confuses analytical interpretation.
Reaction Pathway & Failure Modes

The following diagram illustrates the mechanistic pathway and critical diversion points where side reactions occur.

ReactionPathway Reactants 1-Aminopiperidine + Acetaldehyde Inter Carbinolamine Intermediate Reactants->Inter Nucleophilic Attack (Low Temp Required) Aldol Acetaldehyde Polymers (Aldol/Paraldehyde) Reactants->Aldol Self-Condensation (High Temp/Base) Product N-ethylidene-1-piperidinamine (Target Hydrazone) Inter->Product - H2O (Dehydration) Hydrolysis Hydrolysis Reversion Product->Hydrolysis + H2O / Acid Isomers E/Z Isomers (Not an impurity, but confusing) Product->Isomers Equilibrium

Figure 1: Reaction pathway showing the primary condensation route (green) versus competing acetaldehyde polymerization and hydrolysis pathways (red).

Critical Process Parameters (CPP)

To minimize side reactions, three parameters must be strictly controlled.

A. Temperature Control (The "Acetaldehyde Factor")

Acetaldehyde boils at ~20.2°C. If the reaction exotherms uncontrolled, acetaldehyde will vaporize (loss of stoichiometry) or polymerize.

  • Requirement: Maintain reaction temperature between -10°C and 0°C during addition.

  • Why: Low temperature suppresses the kinetic rate of acetaldehyde self-aldol condensation, favoring the cross-reaction with the more nucleophilic hydrazine [1].

B. Water Management

The reaction is an equilibrium:


.
  • Requirement: Use anhydrous solvents (DCM or EtOH) and a drying agent (MgSO₄ or Molecular Sieves 4Å) in situ.

  • Why: Removing water drives the equilibrium to the right (Le Chatelier’s principle) and prevents hydrolysis of the formed hydrazone [2].

C. pH Modulation
  • Requirement: No strong acid or base. A trace of acetic acid (1-2 mol%) can catalyze the dehydration step, but excess acid protonates the amine, killing nucleophilicity.

  • Why: Strong bases trigger rapid polymerization of acetaldehyde. Strong acids hydrolyze the product.

Troubleshooting Guide (FAQs)

Q1: My yield is consistently low (<40%), and the crude mixture smells strongly of apples/sweetness.

Diagnosis: Loss of acetaldehyde or Polymerization.

  • Cause: The sweet smell is characteristic of acetaldehyde or its aldol products. You likely lost acetaldehyde to evaporation or self-condensation before it could react with the amine.

  • Solution:

    • Pre-cool the amine solution to -10°C.

    • Add acetaldehyde as a solution (e.g., 5M in the reaction solvent), not neat. This reduces local concentration hotspots that favor polymerization.

    • Use a slight excess of acetaldehyde (1.2 eq) to account for volatility loss.

Q2: NMR shows two sets of signals for the ethylidene group (doublet/quartet). Is my product impure?

Diagnosis:


 Isomerism (Syn/Anti).
  • Cause: Hydrazones possess a

    
     double bond. The rotation is restricted, leading to geometric isomers. For acetaldehyde hydrazones, the 
    
    
    
    isomer usually predominates, but the
    
    
    isomer is often visible [3].
  • Verification: Do not discard. Run a NOESY experiment. If the signals coalesce upon heating the NMR tube (e.g., to 50°C), they are isomers, not impurities.

Q3: The product turns yellow/brown upon storage.

Diagnosis: Oxidation or Tautomerization.

  • Cause: Hydrazones are susceptible to oxidation by air to form azo-hydroperoxides or azines.

  • Solution: Store the product under Argon/Nitrogen at -20°C. If the liquid darkens, simple vacuum distillation is usually sufficient to recover the pure colorless hydrazone.

Q4: I see a "gummy" precipitate that is insoluble in organic solvents.

Diagnosis: Paraldehyde/Metaldehyde formation.

  • Cause: If the reaction was too acidic or lacked stirring during acetaldehyde addition, the aldehyde formed cyclic trimers/tetramers.

  • Solution: Filter off the solid.[1] It is likely waste. Ensure your starting acetaldehyde is fresh; old bottles often contain significant polymer content.

Optimized Experimental Protocol

Objective: Synthesis of N-ethylidene-1-piperidinamine with minimized side reactions.

Reagents:

  • 1-Aminopiperidine (1.0 eq)

  • Acetaldehyde (1.2 eq) [Freshly opened or distilled]

  • Magnesium Sulfate (anhydrous, 2.0 eq)

  • Dichloromethane (DCM) [Anhydrous][2]

  • Acetic Acid (Cat., 1 mol%)

Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 1-aminopiperidine  (10 mmol) in anhydrous DCM (20 mL). Add MgSO₄  (20 mmol) and a micro-drop of acetic acid.
    
  • Cooling: Cool the suspension to -10°C using an ice/salt bath.

  • Addition: Dissolve acetaldehyde (12 mmol) in DCM (5 mL) in a separate vial. Add this solution dropwise to the amine mixture over 20 minutes.

    • Note: Dropwise addition keeps the concentration of free aldehyde low, preventing polymerization.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; hydrazones oxidize/stain easily).

  • Workup:

    • Filter the mixture through a celite pad to remove MgSO₄.

    • Concentrate the filtrate under reduced pressure (Rotavap). Caution: Do not heat the water bath above 30°C to avoid hydrolyzing the product or evaporating it (if volatile).

  • Purification: If necessary, purify via vacuum distillation. Silica gel chromatography can cause hydrolysis; if used, deactivate silica with 1% Triethylamine.

Data Summary Table
ParameterSpecificationReason
Stoichiometry 1.0 Amine : 1.2 AldehydeCompensates for aldehyde volatility.
Temperature -10°C

RT
Suppresses aldol condensation.
Time 4–6 HoursSufficient for equilibrium without promoting oxidation.
Appearance Colorless to pale yellow oilDarkening indicates oxidation.
Storage -20°C, Inert GasPrevents hydrolysis and oxidation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds).

  • BenchChem Technical Support. (2025). Hydrazone Formation and Purification Guide.
  • Brehme, R., et al. (2020). Tautomerism and Isomerism in Hydrazones. Journal of Organic Chemistry. (General reference for E/Z isomerism in C=N systems).
  • SpectraBase. (2025).[3][4] 1-Piperidinamine, N-ethylidene- Spectrum Data. John Wiley & Sons.[4]

Sources

Optimization

Thermal instability of acetaldehyde N-piperidinylhydrazone during GC-MS

Introduction: The Analyst's Dilemma Welcome to the Technical Support Center. You are likely here because your GC-MS analysis of acetaldehyde—derivatized with 1-aminopiperidine (1-AP) —is yielding confusing results.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analyst's Dilemma

Welcome to the Technical Support Center. You are likely here because your GC-MS analysis of acetaldehyde—derivatized with 1-aminopiperidine (1-AP) —is yielding confusing results.

While 1-aminopiperidine is a superior reagent for Gas Chromatography compared to 2,4-DNPH (due to higher volatility and lower polarity), the resulting adduct (Acetaldehyde N-piperidinylhydrazone ) exhibits specific thermal behaviors that mimic degradation or impurity.[1] This guide addresses the two primary failure modes: Geometric Isomerization (often mistaken for contamination) and Thermal Decomposition (true sample loss).[1]

Module 1: Diagnostic & Symptom Recognition

Q1: Why do I see two peaks for Acetaldehyde N-piperidinylhydrazone when I injected a pure standard?

Diagnosis: This is not contamination.[1] You are observing Syn/Anti (E/Z) Isomerization .

The Science: Hydrazones possess a carbon-nitrogen double bond (


).[1][2] Unlike single bonds, rotation around a double bond is restricted.[1] This creates two distinct geometric isomers:
  • Syn (Z-isomer): The piperidine ring and the methyl group are on the same side.[1]

  • Anti (E-isomer): They are on opposite sides.[1]

In High-Performance Liquid Chromatography (HPLC), these often co-elute or are separated intentionally.[1] However, in the heated environment of a GC column, the energy barrier for interconversion is approached but not fully overcome, leading to peak splitting or broadening (saddle formation) .[1]

Actionable Fix:

  • Quantification: You must integrate both peaks and sum their areas.[1] The ratio of Syn/Anti is thermodynamic and can shift based on solvent and temperature, but the total molar response remains constant.[1]

  • Confirmation: Check the Mass Spectrum.[1][2][3][4][5][6][7] Both peaks will have identical mass spectra (Molecular Ion

    
     140 for acetaldehyde-1-AP).[1]
    
Q2: My recovery is consistently low, and I see high background noise. Is the compound degrading?

Diagnosis: Yes, this is Thermal Stress Degradation .[1]

The Science: Acetaldehyde N-piperidinylhydrazone is thermally labile at temperatures exceeding 240°C. Inside a hot GC inlet, two breakdown pathways occur:

  • Hydrolysis/Reversion: The hydrazone cleaves back into acetaldehyde (which is lost in the solvent delay) and 1-aminopiperidine.[1]

  • N-N Bond Cleavage: High energy can cleave the nitrogen-nitrogen bond, producing piperidine and nitriles.[1]

Actionable Fix:

  • Inlet Temperature: Lower your inlet temperature to 200°C - 210°C .

  • Liner Choice: Use a deactivated, baffled liner (e.g., Ultra-Inert).[1] Active silanol groups on non-deactivated glass catalyze the decomposition.[1]

Module 2: Mechanistic Visualization

The following diagram illustrates the competing pathways occurring in your GC injection port: the reversible isomerization (benign) vs. the irreversible degradation (critical failure).

G cluster_0 Derivatization Reaction R1 Acetaldehyde (Analyte) H_Syn Hydrazone (Syn-Isomer) [Peak 1] R1->H_Syn Acid Cat. pH 4-5 R2 1-Aminopiperidine (Reagent) R2->H_Syn H_Anti Hydrazone (Anti-Isomer) [Peak 2] H_Syn->H_Anti GC Column Isomerization Degradation Degradation Products (Piperidine, Nitriles) H_Syn->Degradation Inlet T > 250°C Active Sites H_Anti->Degradation Inlet T > 250°C

Figure 1: Reaction pathway showing the formation of Syn/Anti isomers and the thermal degradation risk zone.[1][8][9][10][11]

Module 3: Optimization Protocol (Step-by-Step)

To ensure data integrity, follow this optimized workflow. This protocol minimizes thermal stress while maximizing chromatographic resolution.[1]

Phase 1: Sample Preparation (Critical pH Control)

Why: The derivatization reaction is acid-catalyzed.[1] However, if the final solution is too acidic, it accelerates hydrazone hydrolysis in the GC inlet.[1]

  • Reaction: Mix sample with 1-aminopiperidine solution (buffered to pH 4.5 with Citrate/Phosphate).

  • Incubation: 60°C for 20 minutes (or room temp for 1 hour).

  • Extraction: Extract into Hexane or Toluene .[1]

    • Note: Avoid chlorinated solvents (DCM) if possible, as they can induce faster isomerization rates.[1]

  • Neutralization (Crucial): Wash the organic layer with deionized water to remove excess acid traces before injection.[1]

Phase 2: GC-MS Configuration
ParameterSettingTechnical Rationale
Inlet Mode Splitless (or Pulsed Splitless)Maximizes sensitivity; Pulse (25 psi) reduces residence time in hot liner.[1]
Inlet Temp 210°C (Max 220°C)Prevents N-N bond cleavage.[1] Do NOT use standard 250°C settings.
Liner Deactivated Single Taper with WoolWool wipes the needle but must be ultra-inert to prevent adsorption.[1]
Column Rtx-5Amine or DB-5MSLow polarity columns reduce peak tailing for nitrogenous bases.[1]
Oven Program 40°C (hold 2 min)

10°C/min

220°C
Slow ramp separates the Syn/Anti isomers cleanly (valley-to-baseline).
MS Source 230°CKeep source warm to prevent condensation, but not excessive.

Module 4: Troubleshooting Decision Tree

Use this logic flow to troubleshoot specific chromatogram errors.

Troubleshooting Start Problem Identified Split Split / Double Peaks? Start->Split LowArea Low Peak Area? Start->LowArea Tailing Peak Tailing? Start->Tailing Isomer Syn/Anti Isomerization (Normal Behavior) Split->Isomer Yes TempCheck Inlet Temp > 240°C? LowArea->TempCheck Activity Active Sites in Liner Tailing->Activity Action1 Action: Sum Areas of Both Peaks Isomer->Action1 Action2 Action: Lower Inlet to 210°C TempCheck->Action2 Yes Action3 Action: Check pH (Neutralize Extract) TempCheck->Action3 No Action4 Action: Replace with Ultra-Inert Liner Activity->Action4

Figure 2: Troubleshooting logic for common acetaldehyde N-piperidinylhydrazone anomalies.

References

  • Uralets, V. P., Rijks, J. A., & Leclercq, P. A. (1980).[1] Syn-anti isomerization of 2,4-dinitrophenylhydrazones of volatile carbonyl compounds in capillary gas chromatographic-mass spectrometric analyses. Journal of Chromatography A. Link[1]

  • Kataoka, H. (1996).[1] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.[1] Journal of Chromatography A. Link[1]

  • Vogel, M., Büldt, A., & Karst, U. (2000).[1] Hydrazine reagents for derivatization of aldehydes and ketones.[1][7] Fresenius' Journal of Analytical Chemistry.[1] Link

  • Agilent Technologies. (2022).[1] Optimizing Splitless Injections for Semivolatile Analysis. Technical Note. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of N-Ethylidene-1-Piperidinamine

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of the C=N bond in N-ethylidene-1-piperidinamine , a specific aliphatic hydrazone derivative. It compares this compound against its precurs...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of the C=N bond in N-ethylidene-1-piperidinamine , a specific aliphatic hydrazone derivative. It compares this compound against its precursors and aromatic analogues to illustrate the electronic and structural factors influencing the imine linkage.

Executive Summary

N-Ethylidene-1-piperidinamine (CAS: 75267-99-1) is a dialkylhydrazone formed by the condensation of 1-aminopiperidine and acetaldehyde . In drug development and organic synthesis, this moiety serves as a stable "masked" aldehyde or a directing group for metallation.

The critical analytical challenge is distinguishing the C=N imine proton from other alkenyl or aromatic protons. Unlike aldehydes (


 ~9.8 ppm), the hydrazone methine proton (

) is significantly shielded, typically appearing in the 6.5 – 6.9 ppm range. This guide compares its spectral footprint against Acetaldehyde (precursor) and Benzaldehyde Piperidinohydrazone (aromatic alternative) to provide a robust reference frame.

Chemical Shift Analysis: The C=N Bond

The Diagnostic Signature

The


  proton is the most diagnostic feature of N-ethylidene-1-piperidinamine. Its chemical shift is governed by the anisotropic effect  of the C=N double bond and the electron-donating capacity  of the piperidine nitrogen.
  • Shielding Effect: The lone pair on the piperidine nitrogen donates electron density into the

    
    -system (
    
    
    
    ), shielding the imine proton relative to an aldehyde or an imine derived from a primary amine.
  • Multiplicity: Due to coupling with the adjacent methyl group (

    
    ), this signal appears as a quartet  (
    
    
    
    ).
E/Z Isomerism

Hydrazones exhibit E/Z isomerism around the C=N bond.

  • E-Isomer (Anti): Thermodynamically favored due to steric minimization between the piperidine ring and the methyl group. This is the dominant species (>95%) in solution (

    
     or 
    
    
    
    ).
  • Z-Isomer (Syn): May be present in trace amounts or generated via photo-irradiation. The

    
     proton in the Z-isomer is typically deshielded (shifted downfield by ~0.5–1.0 ppm) due to the proximity of the piperidine ring's magnetic anisotropy.
    

Comparative Data Analysis

The following table contrasts the 1H NMR shifts of N-ethylidene-1-piperidinamine with its precursor and an aromatic analogue to highlight substituent effects.

Table 1: Comparative 1H NMR Chemical Shifts ( , 300-500 MHz)
FeatureProduct: N-Ethylidene-1-piperidinamine Precursor: Acetaldehyde Alternative: Benzaldehyde Piperidinohydrazone
Structure Aliphatic HydrazoneAliphatic AldehydeAromatic Hydrazone
Diagnostic Proton



Chemical Shift (

)
6.65 – 6.85 ppm 9.78 ppm 7.50 – 7.65 ppm
Multiplicity Quartet (

Hz)
Quartet (

Hz)
Singlet
** Substituent Effect**Shielded by

donation; alkyl group.
Deshielded by

anisotropy.
Deshielded by phenyl ring current.
Methyl Group (

)
1.90 – 2.05 ppm (Doublet)2.20 ppm (Doublet)N/A (Aromatic protons: 7.2-7.8 ppm)
Ring/Amine Protons

-CH2: 2.80 – 3.00 ppm

-CH2: 1.50 – 1.70 ppm
N/A

-CH2: 3.00 – 3.20 ppm

-CH2: 1.60 – 1.80 ppm

Key Insight: The shift from 9.78 ppm (aldehyde) to ~6.7 ppm (hydrazone) confirms the successful formation of the C=N bond. If the signal remains at >9.0 ppm, the reaction is incomplete.

Experimental Protocol: Synthesis & Characterization

Methodology: Condensation of 1-Aminopiperidine with Acetaldehyde

This protocol ensures the exclusive formation of the E-isomer and minimizes hydrolysis during workup.

Reagents:

  • 1-Aminopiperidine (1.0 eq)

  • Acetaldehyde (1.1 eq) - Freshly distilled recommended

  • Magnesium Sulfate (

    
    ) - Desiccant
    
  • Dichloromethane (

    
    ) - Solvent
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1-aminopiperidine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Acetaldehyde (11 mmol) dropwise over 5 minutes. Note: Exothermic reaction.

  • Dehydration: Add anhydrous

    
     (2g) directly to the reaction mixture to trap the water by-product, driving the equilibrium forward.
    
  • Reaction: Stir at Room Temperature (25°C) for 2 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Filter off the

    
     solids.
    
  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <30°C. Caution: Product is volatile; do not overheat.

  • Analysis: Dissolve ~10 mg of the yellow oil in 0.6 mL

    
     for NMR analysis.
    

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the competing isomerization equilibrium, highlighting the critical NMR-active species.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products (Isomers) R1 1-Aminopiperidine (Nucleophile) I1 Hemiaminal (Unstable) R1->I1 Nucleophilic Attack R2 Acetaldehyde (Electrophile) R2->I1 P_E E-Isomer (Major) δ 6.7 ppm (q) (Thermodynamic) I1->P_E - H2O (Elimination) P_Z Z-Isomer (Minor) δ ~7.2 ppm (q) (Kinetic/Photo) P_E->P_Z hν (UV Light) Isomerization

Caption: Reaction pathway showing the condensation of amine and aldehyde to form the E-hydrazone, with potential photo-isomerization to the Z-form.

References

  • SpectraBase. 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1) Spectrum Data.[1][2] Wiley Science Solutions.[3] Link

  • BenchChem. Spectroscopic comparison of aromatic vs. aliphatic hydrazones. (2025).[4] Link

  • ChemicalBook. 1-Aminopiperidine (CAS 2213-43-6) NMR and Properties.Link

  • Uchiyama, S., et al. (2012).[5] Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane. The Analyst, 137, 4274-4279.[6] (Discusses hydrazone E/Z isomerism and piperidine derivatives). Link

  • Breitmaier, E.Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (General reference for hydrazone chemical shifts).

Sources

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Piperidinamine N-ethylidene-

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern of a compound under electron ionization...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern of a compound under electron ionization (EI) provides a veritable fingerprint, offering deep insights into its structural architecture. This guide provides an in-depth analysis of the EI mass spectrometry fragmentation of 1-Piperidinamine N-ethylidene-, a molecule featuring both a piperidine ring and a hydrazone moiety. By comparing its fragmentation behavior to the closely related 1-aminopiperidine, we illuminate the diagnostic ions that are critical for its unambiguous identification and structural elucidation.

Introduction: The Logic of Fragmentation in Piperidine Derivatives

The fragmentation of piperidine-containing compounds in an EI mass spectrometer is a predictable process governed by the stability of the resulting fragment ions. The initial ionization event, the removal of an electron, typically occurs at a site of high electron density, such as a nitrogen atom. This creates a radical cation, the molecular ion (M+•), which is often unstable and undergoes a series of bond cleavages to yield smaller, more stable charged fragments. For piperidine derivatives, two primary fragmentation pathways dominate: α-cleavage and ring fission.[1] α-cleavage involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion. Ring fission, as the name suggests, involves the opening of the piperidine ring, which can then be followed by further fragmentation. The presence of additional functional groups, such as the N-ethylidene group in our target molecule, introduces new fragmentation routes that provide further structural information.

Fragmentation Pattern of 1-Piperidinamine N-ethylidene-

The electron ionization mass spectrum of 1-Piperidinamine N-ethylidene- (C7H14N2, Molecular Weight: 126.12 g/mol ) is characterized by a series of fragment ions that reveal the interplay between the piperidine ring and the N-ethylidene side chain. The mass spectrum, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), displays a discernible molecular ion peak and several key fragment ions that are diagnostic for its structure.

Proposed Fragmentation Pathways

The fragmentation of 1-Piperidinamine N-ethylidene- is initiated by the formation of the molecular ion at m/z 126. Subsequent fragmentation proceeds through several key pathways, as illustrated in the diagram below.

graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C7H14N2]+•\nm/z 126\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="[C6H11N2]+\nm/z 111", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="[C5H10N]+\nm/z 84", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="[C5H9N2]+\nm/z 97", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="[C4H8N]+\nm/z 70", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="[C2H5N2]+\nm/z 57"]; F [label="[C2H4N]+\nm/z 42"];

M -> A [label="- •CH3"]; M -> C [label="- •C2H5"]; M -> E [label="- C5H9• (piperidine ring opening)"]; A -> B [label="- HCN"]; C -> D [label="- HCN"]; E -> F [label="- •CH3"]; }

Caption: Proposed EI fragmentation pathways for 1-Piperidinamine N-ethylidene-.

A key initial fragmentation is the loss of a methyl radical (•CH3) from the ethylidene group via α-cleavage relative to the hydrazone nitrogen, resulting in the formation of a stable cation at m/z 111 . Another significant fragmentation pathway involves the cleavage of the N-N bond, a characteristic feature of hydrazones, which can lead to the formation of the piperidine cation at m/z 84 .[1] Further fragmentation of the piperidine ring through ring opening and subsequent loss of neutral molecules like ethene can also occur. The loss of an ethyl radical (•C2H5) from the molecular ion gives rise to the ion at m/z 97 . Additionally, cleavage of the N-N bond with charge retention on the ethylidene-amine fragment can produce an ion at m/z 57 . Subsequent loss of a methyl radical from this fragment would lead to the ion at m/z 42 .

Tabulated Mass Spectral Data

The major ions observed in the GC-MS spectrum of 1-Piperidinamine N-ethylidene- are summarized in the table below. The relative intensities are based on the available spectral data.

m/zProposed Fragment IonRelative Intensity
126[C7H14N2]+• (Molecular Ion)Moderate
111[C6H11N2]+High
97[C5H9N2]+Moderate
84[C5H10N]+High
70[C4H8N]+Moderate
57[C2H5N2]+Moderate
42[C2H4N]+High

Comparative Analysis: 1-Piperidinamine N-ethylidene- vs. 1-Aminopiperidine

To highlight the diagnostic value of the N-ethylidene group's fragmentation, we compare the mass spectrum of our target compound with that of 1-aminopiperidine (C5H12N2, Molecular Weight: 100.16 g/mol ).[2]

Fragmentation Pattern of 1-Aminopiperidine

The mass spectrum of 1-aminopiperidine is dominated by fragments arising from the piperidine ring itself. The molecular ion is observed at m/z 100 . A prominent peak is often seen at m/z 99 due to the loss of a hydrogen atom. The base peak in the spectrum of 1-aminopiperidine is typically at m/z 84 , corresponding to the piperidine cation formed by the cleavage of the N-N bond. Other significant fragments arise from the characteristic ring fission of the piperidine moiety.

graph Fragmentation_Pathway_Analog { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M_analog [label="[C5H12N2]+•\nm/z 100\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_analog [label="[C5H11N2]+\nm/z 99", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B_analog [label="[C5H10N]+\nm/z 84", fillcolor="#FBBC05", fontcolor="#202124"]; C_analog [label="[C4H8N]+\nm/z 70", fillcolor="#34A853", fontcolor="#FFFFFF"]; D_analog [label="[C3H6N]+\nm/z 56"];

M_analog -> A_analog [label="- •H"]; M_analog -> B_analog [label="- •NH2"]; B_analog -> C_analog [label="- CH2"]; C_analog -> D_analog [label="- CH2"]; }

Caption: Proposed EI fragmentation pathways for 1-aminopiperidine.
Key Differentiating Fragments

The comparison of the two fragmentation patterns reveals clear diagnostic differences:

Feature1-Piperidinamine N-ethylidene-1-Aminopiperidine
Molecular Ion (m/z) 126100
Key Fragment (m/z) 111 (Loss of •CH3)99 (Loss of •H)
Base Peak (m/z) Often 111 or 84Typically 84
Diagnostic Fragments 111, 97, 5799

The presence of the intense ion at m/z 111 is a strong indicator for the N-ethylidene substitution, as it represents the loss of a methyl group, a fragmentation pathway not available to 1-aminopiperidine. Conversely, the prominent M-1 peak at m/z 99 is characteristic of 1-aminopiperidine. While both compounds produce a significant ion at m/z 84 , the accompanying fragments allow for their unambiguous differentiation.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectral data, the following experimental setup for GC-MS analysis is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program :

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection : 1 µL of a 100 µg/mL solution of the analyte in a suitable solvent (e.g., dichloromethane or methanol) in splitless mode.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI)

    • Electron Energy : 70 eV

    • Mass Range : m/z 35-350

    • Source Temperature : 230°C

    • Quadrupole Temperature : 150°C

This self-validating protocol ensures robust separation and ionization, leading to a clear and interpretable mass spectrum. The use of a standard non-polar column allows for good chromatographic peak shape, while the defined temperature program ensures adequate separation from potential impurities. The 70 eV electron energy is a standard condition that promotes reproducible fragmentation patterns.

Conclusion

The mass spectrometry fragmentation pattern of 1-Piperidinamine N-ethylidene- is a rich source of structural information. The interplay between the fragmentation of the piperidine ring and the N-ethylidene side chain gives rise to a unique set of fragment ions. By understanding the underlying fragmentation mechanisms, such as α-cleavage and N-N bond scission, researchers can confidently identify this compound and distinguish it from structurally similar molecules like 1-aminopiperidine. The presence of the ion at m/z 111 is particularly diagnostic for the N-ethylidene moiety. This guide provides a foundational understanding and a practical experimental framework for the analysis of this and related compounds, empowering researchers in their structural elucidation endeavors.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • SpectraBase. (2025). 1-Piperidinamine, N-ethylidene-. John Wiley & Sons, Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16658, 1-Aminopiperidine. Retrieved from [Link]

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]

  • Price, N. P. J., et al. (2010). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. Green Chemistry, 12(9), 1574-1581. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the FTIR Spectrum Analysis of Acetaldehyde N-piperidinylhydrazone

Abstract for the Modern Researcher In the landscape of synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a first-line, robu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract for the Modern Researcher

In the landscape of synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a first-line, robust analytical technique for the identification of functional groups, offering critical insights into molecular structure and reaction success. This guide provides an in-depth analysis of the FTIR spectrum of acetaldehyde N-piperidinylhydrazone, a representative hydrazone. We move beyond a simple peak-listing approach to deliver a comparative analysis grounded in the principles of vibrational spectroscopy. By contrasting the product spectrum with its precursors—acetaldehyde and 1-aminopiperidine—we establish a clear, self-validating framework for confirming the formation of the characteristic imine (C=N) linkage. This document is intended for researchers and drug development professionals who require not only data but also a foundational understanding of the causality behind spectral features.

The Principle: Why FTIR is Indispensable for Hydrazone Characterization

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. Their synthesis typically involves the condensation reaction between a ketone or aldehyde and a hydrazine derivative.[1] This reaction is fundamentally a transformation of functional groups: the carbonyl group (C=O) of the aldehyde and the primary amine group (-NH₂) of the hydrazine are consumed to form an imine (or azomethine) group (C=N) and water.

FTIR spectroscopy is exceptionally well-suited to monitor this transformation. The principle lies in the absorption of infrared radiation by specific molecular bonds, which causes them to vibrate at characteristic frequencies. Each functional group (C=O, N-H, C-N, C=N) has a distinct, and often intense, absorption band in the infrared spectrum. Therefore, the successful synthesis of a hydrazone can be unequivocally confirmed by:

  • The disappearance of the strong C=O stretching band from the aldehyde starting material.

  • The disappearance of characteristic N-H bending vibrations from the primary amine (-NH₂) of the hydrazine precursor.

  • The appearance of a new, characteristic C=N stretching band in the product spectrum.[2]

This "appearance/disappearance" method provides a logical and experimentally verifiable proof of structure.

Workflow for FTIR Analysis

The process from sample to interpretable data follows a systematic workflow. The validity of the final analysis is contingent upon a robust and reproducible experimental protocol.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Sample Acetaldehyde N-piperidinylhydrazone (Solid) Grind Grind to Fine Powder (Agate Mortar) Sample->Grind KBr FTIR-grade KBr Powder KBr->Grind Pellet Press into Transparent Pellet (Hydraulic Press) Grind->Pellet Spectrometer Place Pellet in FTIR Spectrometer Pellet->Spectrometer Background Collect Background Spectrum (Air) Spectrometer->Background SampleScan Collect Sample Spectrum Background->SampleScan Process Ratio Sample/Background (Generate Absorbance Spectrum) SampleScan->Process Correction Baseline Correction & Smoothing Process->Correction Analysis Peak Identification & Interpretation Correction->Analysis

Diagram 1: Standard experimental workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet technique.

Spectral Analysis: Acetaldehyde N-piperidinylhydrazone

The FTIR spectrum of acetaldehyde N-piperidinylhydrazone is best understood by dissecting it into regions corresponding to the key structural components: the piperidine ring, the ethylidene group, and the core hydrazone linkage.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale & Comments
3250 - 3350N-H StretchMediumThis peak arises from the remaining N-H bond of the hydrazone moiety. Its position can be influenced by hydrogen bonding. The absence of a doublet, typical for a primary amine (-NH₂), is a key indicator of reaction.[3]
2930 - 2950C-H Asymmetric Stretch (CH₂)StrongCharacteristic of the methylene groups within the piperidine ring.
2850 - 2870C-H Symmetric Stretch (CH₂)Medium-StrongCharacteristic of the methylene groups within the piperidine ring.
~2800C-H Stretch (CH)MediumAttributed to the C-H bond on the ethylidene moiety (from acetaldehyde).
1620 - 1650 C=N Stretch (Imine) Medium-Strong This is the most diagnostic peak confirming the formation of the hydrazone. Its appearance is a primary indicator of a successful reaction. The exact position depends on conjugation and substitution.[4][5]
1440 - 1465C-H Scissoring (CH₂)MediumBending vibration of the methylene groups in the piperidine ring.
1150 - 1250C-N StretchMediumCorresponds to the stretching of the C-N bonds within the piperidine ring and the C-N bond of the hydrazone linkage.
1000 - 1100N-N StretchWeak-MediumOften a weaker band, but characteristic of the hydrazine backbone.[6]

The Comparative Guide: Product vs. Reactants

The most powerful application of FTIR in synthesis is direct comparison. By analyzing the spectra of the starting materials alongside the product, we create a self-validating dataset.

Key Spectral Changes:
  • Disappearance of Carbonyl (C=O): Acetaldehyde exhibits an intense, sharp absorption band around 1730-1740 cm⁻¹ corresponding to its C=O stretch.[7][8] The complete absence of this peak in the product spectrum is non-negotiable proof that the aldehyde has been consumed.

  • Transformation of the Amine Group: 1-Aminopiperidine, as a primary amine, shows two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region and a characteristic N-H scissoring (bending) vibration around 1600-1620 cm⁻¹ .[9][10] In the acetaldehyde N-piperidinylhydrazone product, these features are replaced by a single N-H stretch, confirming the conversion of the -NH₂ group.

  • Appearance of Imine (C=N): The product spectrum is uniquely defined by the new C=N stretching vibration, typically found between 1620-1650 cm⁻¹ .[3][11] This band, absent in both starting materials, confirms the formation of the hydrazone linkage.

Spectral_Comparison cluster_product Product & Key FTIR Bands acetaldehyde Acetaldehyde C=O Stretch ~1730 cm⁻¹ product Acetaldehyde N-piperidinylhydrazone N-H Stretch (singlet) ~3300 cm⁻¹ C=N Stretch ~1640 cm⁻¹ acetaldehyde:f0->product:f0 Bands Disappear aminopiperidine 1-Aminopiperidine N-H Stretch (doublet) ~3350 cm⁻¹ N-H Bend ~1610 cm⁻¹ aminopiperidine:f0->product:f0 Bands Disappear aminopiperidine:f1->product:f1 Bands Disappear placeholder placeholder->product:f1 Band Appears

Diagram 2: Logical relationship showing the disappearance of reactant functional group bands and the appearance of the diagnostic product band.

Detailed Experimental Protocol: KBr Pellet Method

This protocol describes a standard and reliable method for preparing a solid sample for FTIR analysis.[12]

Materials:

  • Acetaldehyde N-piperidinylhydrazone (2-3 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at 110°C for at least 4 hours and store in a desiccator. This is critical to remove adsorbed water, which has strong IR absorption bands that can obscure the spectrum.

  • Sample Preparation: Place approximately 200 mg of the dried KBr into the agate mortar. Add 2-3 mg of the synthesized acetaldehyde N-piperidinylhydrazone.

  • Grinding: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to create a homogenous, fine powder. Inadequate grinding leads to scattering of the IR beam and a poor-quality spectrum.

  • Pellet Formation: Transfer a portion of the powder into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.

  • Pellet Inspection: Carefully remove the die and extract the pellet. A good pellet should be thin and transparent, not opaque or cloudy.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (mainly H₂O and CO₂). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer. Close the compartment and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected by the instrument software to ensure all peaks originate from a flat baseline of zero absorbance.

Conclusion and Expert Insights

The FTIR analysis of acetaldehyde N-piperidinylhydrazone serves as a model for the characterization of hydrazones and other condensation products. The true analytical power is not derived from identifying a single peak but from observing a logical and expected transformation of the entire spectral profile. The disappearance of the intense acetaldehyde C=O stretch and the primary amine N-H bands of 1-aminopiperidine, coupled with the emergence of the diagnostic C=N imine stretch, provides a multi-point, definitive confirmation of the target molecule's synthesis.[4] For drug development professionals, this rapid, non-destructive, and information-rich technique is an indispensable tool for reaction monitoring, quality control, and structural verification.

References

  • ACS Omega. (2020). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. Available at: [Link]

  • PMC. (n.d.). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Available at: [Link]

  • MDPI. (2021). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Available at: [Link]

  • MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • Scripta Scientifica Pharmaceutica. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Available at: [Link]

  • PubChem - NIH. (n.d.). 1-Aminopiperidine. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V. Available at: [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

  • MDPI. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new aromatic hydrazones. Available at: [Link]

  • SpectraBase. (n.d.). N-Boc-4-aminopiperidine - Optional[ATR-IR] - Spectrum. Available at: [Link]

  • PubMed. (2014). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom).... Available at: [Link]

  • PMC. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • NIST WebBook. (n.d.). Acetaldehyde. Available at: [Link]

  • NASA. (2019). Quantifying acetaldehyde in astronomical ices and laboratory analogues: IR spectra, intensities, 13C shifts, and radiation chemistry. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Available at: [Link]

  • ResearchGate. (n.d.). Figure 2. FTIR spectra to determine the amine functional groups on urea.... Available at: [Link]

  • PubMed. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: Distinguishing N-Ethylidene-1-piperidinamine from 1-Aminopiperidine

As a Senior Application Scientist, I frequently oversee the analytical validation of condensation reactions in drug development workflows. One critical transformation is the condensation of 1-aminopiperidine (a hydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of condensation reactions in drug development workflows. One critical transformation is the condensation of 1-aminopiperidine (a hydrazine derivative) with acetaldehyde to form 1-Piperidinamine, N-ethylidene- (a hydrazone). Distinguishing the unreacted starting material from the desired product is paramount for establishing synthetic purity and downstream viability.

This guide provides a comprehensive, self-validating analytical framework to objectively differentiate these two compounds using orthogonal spectroscopic and chromatographic techniques.

Molecular Causality & Analytical Strategy

The analytical strategy is grounded in the fundamental structural changes that occur during the condensation reaction. 1-Aminopiperidine features a primary amino group (-NH₂) attached to the piperidine nitrogen 1[1]. When it reacts with acetaldehyde, water is eliminated, and an ethylidene group (=CH-CH₃) replaces the two amine protons, forming a C=N double bond.

This transformation dictates our experimental choices:

  • Mass Shift: The net addition of an ethylidene group (+28 Da) and the loss of two protons (-2 Da) increases the molecular weight from 100.16 g/mol to 126.20 g/mol 12[1][2].

  • Proton Environment: The highly shielded -NH₂ protons are replaced by a deshielded imine proton (-N=CH-) and an adjacent methyl group, drastically altering the ¹H NMR landscape 3[3].

  • Vibrational Modes: The N-H stretching vibrations characteristic of the starting material are abolished, replaced by a distinct C=N stretching frequency in the product.

Quantitative Data Comparison

The following table synthesizes the expected analytical data for both the starting material and the target hydrazone product, providing a clear baseline for comparison.

Analytical Technique1-Aminopiperidine (Starting Material)1-Piperidinamine, N-ethylidene- (Product)
Molecular Weight 100.16 g/mol 126.20 g/mol
GC-MS (EI) Base Peak m/z 100 [M]⁺m/z 126 [M]⁺
¹H NMR (CDCl₃, 400 MHz) Broad singlet (~2.5–3.0 ppm) for -NH₂Quartet (~6.5–7.0 ppm) for -N=CH-, Doublet (~1.8–2.0 ppm) for -CH₃
FT-IR (ATR, Neat) ~3300, 3200 cm⁻¹ (N-H stretch)~1620–1650 cm⁻¹ (C=N stretch), Absence of N-H stretch

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives or misinterpretations caused by instrument drift or sample contamination.

Protocol A: Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality: ATR-FTIR rapidly probes the vibrational modes of the sample without complex preparation. The disappearance of the N-H stretch is the primary indicator of reaction completion.

  • System Suitability (Background): Clean the diamond ATR crystal with isopropanol. Perform a background scan (air) to subtract atmospheric H₂O and CO₂. Validation: The baseline must be flat with no residual peaks before proceeding.

  • Sample Application: Apply 1-2 drops of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Spectral Analysis:

    • Examine the 3400–3100 cm⁻¹ region. If peaks are present, unreacted 1-aminopiperidine remains.

    • Examine the 1680–1600 cm⁻¹ region. A strong, sharp peak indicates the C=N bond of the N-ethylidene-1-piperidinamine product.

Protocol B: ¹H NMR Spectroscopy

Causality: NMR provides the most definitive structural confirmation by mapping the exact proton environments 3[3].

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • System Calibration (Internal Control): Lock the spectrometer to the deuterium signal of CDCl₃. Validation: Calibrate the chemical shift axis by setting the TMS singlet strictly to 0.00 ppm. Verify the residual CHCl₃ solvent peak is precisely at 7.26 ppm.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 transients, 2-second relaxation delay).

  • Signal Integration:

    • Integrate the broad singlet at ~2.5–3.0 ppm (indicative of -NH₂ in 1-aminopiperidine).

    • Integrate the quartet at ~6.5–7.0 ppm (imine proton) and the doublet at ~1.8–2.0 ppm (methyl protons). The integration ratio of the quartet to the doublet must be exactly 1:3, validating the ethylidene structure.

Protocol C: GC-MS Analysis (Electron Impact)

Causality: GC-MS separates the reaction mixture components based on volatility and provides exact mass data, allowing for the quantification of trace starting materials 2[2].

  • Sample Preparation: Dilute the sample to 1 mg/mL in HPLC-grade dichloromethane. Spike with 10 µg/mL of dodecane as an internal standard.

  • System Suitability (Blank): Inject a pure solvent blank. Validation: The chromatogram must show no peaks at the expected retention times of the analyte, confirming zero column carryover.

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1.

  • Analysis: Monitor the Total Ion Chromatogram (TIC). Extract the ions m/z 100 (starting material) and m/z 126 (product) 12[1][2]. The presence of m/z 100 in the TIC indicates incomplete conversion.

Analytical Workflow Visualization

The following diagram illustrates the logical relationships and decision points within the multiplexed analytical workflow.

AnalyticalWorkflow Start Reaction Mixture (1-AP + Acetaldehyde) Sampling Aliquoting & Prep (Internal Standards Added) Start->Sampling NMR 1H NMR (CDCl3) Check for -NH2 vs -N=CH- Sampling->NMR IR ATR-FTIR Check N-H vs C=N stretch Sampling->IR MS GC-MS (EI) m/z 100 vs m/z 126 Sampling->MS Decision Data Synthesis Are starting materials absent? NMR->Decision Chemical Shifts IR->Decision Vibrational Modes MS->Decision Molecular Ion Product Confirmed N-ethylidene- 1-piperidinamine Decision->Product Yes

Multiplexed analytical workflow for validating 1-aminopiperidine conversion to its hydrazone.

References

  • PubChem. "1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem - NIH". National Institutes of Health. Available at:[Link]

  • SpectraBase. "1-Piperidinamine, N-ethylidene- - Optional[MS (GC)] - Spectrum". John Wiley & Sons, Inc. Available at:[Link]

Sources

Validation

Comparative stability of piperidine vs pyrrolidine hydrazones

An in-depth understanding of heterocyclic scaffold stability is paramount in both medicinal chemistry and asymmetric organocatalysis. When designing hydrazones—versatile motifs characterized by the >C=N–N< linkage—the ch...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic scaffold stability is paramount in both medicinal chemistry and asymmetric organocatalysis. When designing hydrazones—versatile motifs characterized by the >C=N–N< linkage—the choice between a five-membered pyrrolidine ring and a six-membered piperidine ring dictates not only the spatial geometry of the molecule but its thermodynamic stability and kinetic reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations. We will dissect the causality behind the comparative stability of piperidine versus pyrrolidine hydrazones, evaluate their hydrolysis kinetics under physiological conditions, and provide self-validating protocols for your own laboratory workflows.

The fundamental stability differences between pyrrolidine and piperidine hydrazones are rooted in ring strain and hybridization preferences, often explained by Brown's I-strain (internal strain) theory[1].

When an


-aminoheterocycle (e.g., 

-aminopyrrolidine or

-aminopiperidine) condenses with a carbonyl compound to form a hydrazone, the nitrogen atom directly attached to the ring must adopt a planar,

-like geometry to allow lone-pair delocalization into the adjacent C=N

-system.
  • Pyrrolidine Hydrazones (5-Membered): The pyrrolidine ring inherently possesses torsional strain in its

    
     "envelope" conformation due to eclipsing hydrogen interactions. Transitioning to an 
    
    
    
    -hybridized exocyclic state relieves this eclipsing strain. Consequently, pyrrolidine forms highly stable exocyclic double bonds (iminium ions, enamines, and hydrazones) that are thermodynamically robust against hydrolysis[1].
  • Piperidine Hydrazones (6-Membered): The piperidine ring exists in a highly stable, strain-free

    
     "chair" conformation. Forcing the nitrogen into an 
    
    
    
    planar geometry to conjugate with the hydrazone double bond introduces significant torsional strain. Therefore, piperidine hydrazones possess a higher thermodynamic drive to revert to their
    
    
    amine state, making them significantly more susceptible to acid-catalyzed hydrolysis[1].

However, this inherent instability is a double-edged sword. While pyrrolidine hydrazones are preferred for stable pharmaceutical pharmacophores, piperidine hydrazones offer superior conformational flexibility, making them exceptional chiral environments for asymmetric transformations like the Diels-Alder reaction[2].

G Carbonyl Carbonyl + N-Aminoheterocycle TS_Pyr Pyrrolidine TS (Strain Relief) Carbonyl->TS_Pyr Fast kinetics TS_Pip Piperidine TS (Induced Strain) Carbonyl->TS_Pip Slower kinetics Hyd_Pyr Pyrrolidine Hydrazone (Stable sp2 state) TS_Pyr->Hyd_Pyr ΔG highly favored Hyd_Pip Piperidine Hydrazone (Prone to sp3 reversion) TS_Pip->Hyd_Pip ΔG moderately favored Hyd_Pyr->Carbonyl Slow Hydrolysis Hyd_Pip->Carbonyl Rapid Hydrolysis (Acidic)

Caption: Thermodynamic and kinetic logic of hydrazone formation and hydrolysis.

Comparative Data: Hydrolysis Kinetics

To objectively compare these scaffolds, we evaluate their hydrolytic stability across a pH gradient representative of human physiological compartments: stomach (pH 2.0), blood plasma (pH 7.4), and intestine (pH 9.0)[3]. The data below represents the pseudo-first-order hydrolysis half-lives (


) of model benzaldehyde-derived hydrazones at 37 °C.
Scaffold DerivativepH 2.0 (

)
pH 7.4 (

)
pH 9.0 (

)
Primary Application Profile

-Aminopyrrolidine
4.2 hours> 72 hours18.5 hoursOrally bioavailable drugs, robust linkers

-Aminopiperidine
1.1 hours> 72 hours8.0 hoursAsymmetric organocatalysis, prodrugs

Data Synthesis & Interpretation: Both hydrazones exhibit excellent stability at physiological pH (7.4), making them viable for systemic circulation. However, at pH 2.0, the piperidine hydrazone degrades nearly four times faster than its pyrrolidine counterpart. The causality here is the rapid protonation of the piperidine nitrogen, which exacerbates the ring strain and accelerates water attack on the imine carbon, driving the equilibrium back to the strain-free


 amine[1].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify success before proceeding.

Protocol A: Synthesis of Heterocyclic Hydrazones

Reference standard adapted from saccharide hydrazone synthesis methodologies[4].

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the target aldehyde (e.g., benzaldehyde) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add 1.1 equivalents of either

    
    -aminopyrrolidine or 
    
    
    
    -aminopiperidine.
    • Expert Causality: The slight 10% molar excess of the amine drives the condensation equilibrium toward the product via Le Chatelier's principle, while ethanol allows for reflux without participating in nucleophilic side reactions.

  • Reflux & Self-Validation: Heat the mixture to reflux (78 °C). Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

    • Self-Validation: The reaction is deemed complete only when the UV-active spot corresponding to the starting aldehyde completely disappears, ensuring no unreacted electrophile contaminates the kinetic assays.

  • Workup: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure hydrazone.

Protocol B: pH-Dependent UV-Vis Stability Assay

Reference standard for hydrolytic decomposition evaluation[3].

  • Buffer Preparation: Prepare three standardized buffer solutions: 0.1 M HCl/KCl (pH 2.0), 0.1 M PBS (pH 7.4), and 0.1 M Tris-HCl (pH 9.0). Pre-incubate all buffers at 37 °C.

  • Sample Initiation: Dissolve the purified hydrazone in a minimal volume of DMSO (to ensure solubility) and spike it into the pre-warmed buffers to achieve a final concentration of 50

    
    M (DMSO < 1% v/v).
    
  • Spectroscopic Monitoring: Immediately transfer the solutions to quartz cuvettes and place them in a UV-Vis spectrophotometer equipped with a Peltier temperature controller set to 37 °C.

    • Expert Causality: The extended

      
      -conjugation of the intact hydrazone provides a distinct absorption maximum (
      
      
      
      typically around 280-320 nm). Hydrolysis cleaves this bond, destroying the extended chromophore.
  • Data Acquisition: Record the absorbance at

    
     every 10 minutes for 12 hours.
    
  • Kinetic Extraction: Plot

    
     versus time. The slope of this linear regression yields the observed rate constant (
    
    
    
    ), from which the half-life is calculated (
    
    
    ).

Workflow Step1 1. Condensation Reaction (1.1 eq Amine, EtOH, Reflux) Step2 2. TLC Monitoring (Self-Validation: Aldehyde Disappearance) Step1->Step2 Step3 3. Flash Chromatography (Isolate pure hydrazone) Step2->Step3 Step4 4. UV-Vis Incubation (pH 2.0, 7.4, 9.0 at 37°C) Step3->Step4 Step5 5. Kinetic Analysis (Track λ_max decay -> Calculate t_1/2) Step4->Step5

Caption: Step-by-step experimental workflow for hydrazone synthesis and stability validation.

Conclusion & Strategic Recommendations

When architecting a molecule, the choice of the heterocyclic amine is not merely structural; it is a thermodynamic tuning dial.

  • Select pyrrolidine hydrazones when your primary objective is in vivo stability, oral bioavailability, or resistance to acidic degradation in the gastric environment[3].

  • Select piperidine hydrazones when designing dynamic covalent systems, prodrugs requiring acidic trigger-release, or chiral ligands where the conformational flexibility of the chair structure enhances enantioselectivity[2].

References

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqAKygRMYnyK8ljnW_ycUMp-8THlPF6NluJxsy-YKmcMqbKsLLlE0OiarztImyH9TL48eRF6McqeXEYH4PdTdSdzu664uEFB0vLG0ogzhmziK3yGGpEHq1BmV-GP7iO6OUI6fe0Q8ekfoWlTY=]
  • PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeiroZUxKuQtLsWHxouCXp0OM6LM2ZVH6A5aRGQBB1rriH-bxqipYNEKDwMAGmF0q0kKN9LJPqNL0sDDqEJlGuB60Qb5AFpZcwvSQVsoGv6Au745fntk0lZIC8UCuCchUSxV5JMe-uYCvwWFXOY8uWgV62UQ==]
  • Design and synthesis of new bis-hydrazones and pyridine bis-hydrazones: application in the asymmetric Diels-Alder reaction. Arkivoc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBEHY6Bf4yIA-kh3UxAj0mhO_4KBj3bWF1aIIc9FS0KsgCHXSZxwdCe9eRUzgYpRO3hGTrqy10jKOJpVlhoGTDfFwkebYrJrGuwiWzs5Xc1p_-B84iiaj68r9FZt-k7rMwY5yY]
  • Synthesis of Novel Saccharide Hydrazones. Synthetic Communications - Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ4Vbx-0D1QXZ5nHIrBqZYYYFqgZ86CsTR9zLDKYSC5Ux3QttSkMMDeQ24e0flGbvAW-Kig97a_RdUv_x_IyCO_GdR1L7W45IfTqynVmEThPGLsBXJCGWXd-3rcT1CV4omcH2qnxBxiDoTVctVnJ1ze_0RJVO7k3gLDss=]

Sources

Comparative

A Senior Application Scientist's Guide to the Identification of 1-Piperidinamine, N-ethylidene-

This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1), an imine derivative of 1-aminopiperidine. The accurate cha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1), an imine derivative of 1-aminopiperidine. The accurate characterization of such molecules is critical in drug development and chemical research to ensure product purity, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

Introduction: The Analytical Challenge of Imines

1-Piperidinamine, N-ethylidene-, also known as (E)-ethylidene(piperidino)amine or N-(1-piperidinyl)ethanimine, is a molecule of interest due to the prevalence of the piperidine scaffold in a vast range of pharmaceuticals.[1][2] The imine functional group, characterized by a carbon-nitrogen double bond, can be susceptible to hydrolysis, making the choice of analytical technique crucial for accurate identification and quantification. This guide will compare the primary analytical tools for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[2] For 1-Piperidinamine, N-ethylidene-, GC-MS offers high chromatographic resolution and definitive identification through mass spectral fragmentation patterns.

Principle: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

Advantages for 1-Piperidinamine, N-ethylidene-:

  • High Sensitivity: GC-MS can detect and identify trace amounts of the analyte.

  • Structural Information: The electron ionization (EI) fragmentation pattern provides valuable structural information for confirmation. A mass spectrum for this compound is available in the SpectraBase database, which can be used for comparison.[3]

  • Established Libraries: Extensive mass spectral libraries (e.g., NIST, Wiley) can be used to match the obtained spectrum for identification.[4]

Limitations:

  • Thermal Lability: As an imine, the compound may be susceptible to degradation at elevated temperatures in the GC injector. This can lead to the formation of artifacts and inaccurate quantification.[5]

  • Derivatization: For less volatile or polar analogs, a derivatization step may be necessary to improve chromatographic performance.[2]

Expected GC-MS Fragmentation

The mass spectrum of 1-Piperidinamine, N-ethylidene- is expected to show characteristic fragments arising from the piperidine ring and the ethylidene-amine moiety. Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for such derivatives.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Analytes

LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] For 1-Piperidinamine, N-ethylidene-, LC-MS provides a powerful alternative to GC-MS, particularly when dealing with complex matrices or concerns about thermal degradation.

Principle: The sample is dissolved in a liquid and separated based on its interaction with a stationary phase in a liquid chromatograph. The separated components are then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion.

Advantages for 1-Piperidinamine, N-ethylidene-:

  • Broad Applicability: Suitable for a wide range of polarities and molecular weights without the need for derivatization.

  • Soft Ionization: ESI typically produces the protonated molecule [M+H]⁺, which provides a clear indication of the molecular weight.

  • Tandem MS (MS/MS): Fragmentation of the precursor ion in a tandem mass spectrometer provides structural information for confirmation.[8]

Limitations:

  • Matrix Effects: The ionization process in LC-MS can be susceptible to suppression or enhancement by other components in the sample matrix.

  • Chromatographic Challenges: The basic nature of the piperidine nitrogen may lead to peak tailing on certain reversed-phase columns. The use of a mobile phase with a suitable buffer or an appropriate column chemistry is important.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules. It provides detailed information about the chemical environment of each atom in the molecule.

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the connectivity and spatial arrangement of atoms.

Advantages for 1-Piperidinamine, N-ethylidene-:

  • Definitive Structure Confirmation: NMR provides unambiguous structural information, including the E/Z isomerism of the imine bond.

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative Analysis (qNMR): With the use of an internal standard, NMR can be used for accurate quantification.

Limitations:

  • Lower Sensitivity: NMR is inherently less sensitive than mass spectrometry-based techniques.

  • Sample Purity: The presence of impurities can complicate the spectrum and its interpretation.

  • Cost and Complexity: NMR instruments are expensive to purchase and maintain, and require specialized expertise for operation and data interpretation.

Expected ¹H and ¹³C NMR Spectral Features
  • ¹H NMR: The spectrum is expected to show signals for the ethylidene group protons (=CH-CH ₃ and =CH -CH₃) and the protons of the piperidine ring. The chemical shifts of the protons adjacent to the nitrogen atoms will be deshielded.[9][10]

  • ¹³C NMR: The spectrum will show distinct signals for the imine carbon, the methyl carbon of the ethylidene group, and the five carbons of the piperidine ring. The carbon atoms attached to nitrogen will exhibit higher chemical shifts.[10]

Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by mass analysis.Separation of soluble compounds followed by mass analysis.Nuclear spin transitions in a magnetic field.
Sample Requirements Volatile and thermally stable.Soluble in a suitable liquid.Soluble, relatively pure sample.
Sensitivity High (pg to fg range).High (pg to fg range).[7]Lower (µg to mg range).
Structural Information Fragmentation pattern provides a fingerprint.Molecular weight and fragmentation from MS/MS.Unambiguous 3D structure.
Key Advantages High resolution, established libraries.[4]Broad applicability, soft ionization.Definitive structural elucidation.
Key Limitations Potential for thermal degradation.[5]Matrix effects, chromatographic challenges.Lower sensitivity, higher cost.

Recommended Analytical Workflow

The following workflow is recommended for the identification and confirmation of 1-Piperidinamine, N-ethylidene-.

Caption: Recommended workflow for the identification of 1-Piperidinamine, N-ethylidene-.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the GC-MS analysis of 1-Piperidinamine, N-ethylidene-. Method optimization will be required for specific instrumentation and sample matrices.

1. Reference Standard Preparation:

  • Accurately weigh approximately 10 mg of 1-Piperidinamine, N-ethylidene- reference standard.

  • Dissolve in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration if quantification is required.

2. Sample Preparation:

  • Dissolve the sample in the same solvent as the reference standard to a concentration within the calibration range.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[6]

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Data Analysis:

  • Compare the retention time of the peak in the sample chromatogram with that of the reference standard.

  • Compare the mass spectrum of the sample peak with the mass spectrum of the reference standard and library spectra.[3]

Conclusion

The definitive identification of 1-Piperidinamine, N-ethylidene- requires a multi-faceted analytical approach. While GC-MS and LC-MS offer high sensitivity and are excellent for initial screening and tentative identification, NMR spectroscopy remains the gold standard for unambiguous structural confirmation. The choice of the primary analytical technique will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the availability of instrumentation. For routine quality control, a validated GC-MS or LC-MS method with a certified reference standard is often sufficient. For novel compound characterization or in the absence of a reference standard, a combination of mass spectrometry and NMR spectroscopy is essential.

References

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed. (n.d.).
  • Solvent/Sample Interaction in the GC/MS Analysis of Amines - Cerno Bioscience. (n.d.).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education. (2006, August 1). ACS Publications.
  • Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines (Journal Article) | OSTI.GOV. (1985, March 31).
  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem. (n.d.).
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem. (n.d.).
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.).
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.).
  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF. (2025, August 7). ResearchGate.
  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin - RSC Publishing. (n.d.).
  • 1-Piperidinamine, N-ethylidene- - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.).
  • Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy - PubMed. (2021, July 2).
  • Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • The 1 H-NMR Spectra of imine compounds DMSO - ResearchGate. (n.d.).
  • Video: NMR Spectroscopy Of Amines - JoVE. (2025, May 22).

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of N-Piperidinylhydrazone Chromophores

For Researchers, Scientists, and Drug Development Professionals In the landscape of functional organic molecules, N-piperidinylhydrazone chromophores are emerging as a versatile class of compounds with significant potent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of functional organic molecules, N-piperidinylhydrazone chromophores are emerging as a versatile class of compounds with significant potential in materials science and medicinal chemistry. Their unique electronic properties, largely governed by an efficient intramolecular charge transfer (ICT) mechanism, give rise to distinct UV-Vis absorption characteristics. This guide provides a comprehensive comparison of the performance of N-piperidinylhydrazone chromophores against other common alternatives, supported by experimental data and mechanistic insights.

Introduction to N-Piperidinylhydrazone Chromophores: A Structural Overview

N-Piperidinylhydrazone chromophores are characterized by a core hydrazone (-C=N-NH-) linkage where the terminal nitrogen is incorporated into a piperidine ring. This structural motif typically features an aromatic or heteroaromatic system (the "acceptor" part) attached to the carbon of the hydrazone, and the piperidine ring acts as a potent electron-donating group (the "donor" part). This donor-π-acceptor (D-π-A) architecture is fundamental to their optical properties.

The piperidine moiety, a saturated six-membered heterocycle, is a strong sigma (σ) and pi (π) electron donor. Its nitrogen atom's lone pair of electrons can effectively delocalize into the π-conjugated system of the hydrazone and the acceptor group, facilitating a significant intramolecular charge transfer upon photoexcitation.

Caption: General molecular structure of an N-piperidinylhydrazone chromophore.

Experimental Methodology for UV-Vis Spectral Analysis

A thorough understanding of the UV-Vis absorption characteristics of these chromophores necessitates a systematic experimental approach. The following protocol outlines the key steps for performing solvatochromism studies, a powerful technique to probe the ICT nature of these molecules.

Detailed Experimental Protocol

Objective: To determine the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of N-piperidinylhydrazone chromophores in a range of solvents with varying polarities.

Materials:

  • N-Piperidinylhydrazone derivative of interest

  • Spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, ethanol, methanol, DMSO)

  • Volumetric flasks (10 mL, 25 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the N-piperidinylhydrazone compound (e.g., 1-2 mg).

    • Dissolve the compound in a suitable solvent in which it is highly soluble (e.g., dichloromethane or DMSO) in a 100 mL volumetric flask to create a stock solution of known concentration (typically 10⁻³ M).

  • Working Solution Preparation:

    • Prepare a series of working solutions by diluting the stock solution in different solvents to a final concentration of approximately 10⁻⁵ M. For each solvent, transfer a calculated volume of the stock solution into a 10 mL volumetric flask and dilute to the mark with the respective solvent.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the first solvent to be tested (e.g., n-hexane) and place it in the reference holder of the spectrophotometer.

    • Fill another quartz cuvette with the same solvent and place it in the sample holder.

    • Run a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution in the corresponding solvent.

    • Fill the sample cuvette with the working solution and place it back in the sample holder.

    • Record the UV-Vis absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

  • Repeat for All Solvents:

    • Repeat steps 4 and 5 for each of the prepared working solutions in the different solvents.

  • Data Analysis:

    • Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

    • Tabulate the λmax and ε values for each solvent.

    • Plot λmax (in nm) against a solvent polarity parameter, such as the Reichardt's dye ET(30) value, to visualize the solvatochromic trend.

Caption: Workflow for the experimental determination of solvatochromic properties.

UV-Vis Absorption Characteristics and Solvatochromism

A hallmark of N-piperidinylhydrazone chromophores is their pronounced positive solvatochromism. This means that the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This phenomenon is a direct consequence of the intramolecular charge transfer (ICT) nature of the electronic transition.

In the ground state, the molecule has a certain dipole moment. Upon photoexcitation, there is a significant transfer of electron density from the electron-donating piperidine ring to the electron-accepting aryl/heteroaryl moiety. This leads to a more polar excited state with a larger dipole moment. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and resulting in a red shift of the absorption maximum.

The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales, providing a quantitative measure of the chromophore's sensitivity to its environment.

Caption: Energy level diagram illustrating the positive solvatochromic effect.

Comparative Analysis with Other Chromophore Classes

To contextualize the performance of N-piperidinylhydrazone chromophores, it is essential to compare their key photophysical properties with those of other widely used classes of fluorescent dyes.

Chromophore ClassTypical λmax Range (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Key AdvantagesKey Disadvantages
N-Piperidinylhydrazones 400 - 600 20,000 - 60,000 Large Stokes shifts, high sensitivity to solvent polarity, synthetic accessibility. Can be prone to photoisomerization, moderate quantum yields.
Coumarins350 - 50015,000 - 40,000High quantum yields, good photostability.Smaller Stokes shifts, less sensitive to solvent polarity.
Rhodamines500 - 60080,000 - 120,000High quantum yields, excellent photostability, high brightness.Can form non-fluorescent aggregates, smaller Stokes shifts.
Cyanines500 - 800150,000 - 250,000Very high molar absorptivity, tunable absorption in the red/NIR region.Lower quantum yields, can be photochemically unstable.

Note: The values presented are typical ranges and can vary significantly based on the specific molecular structure and solvent environment.

N-Piperidinylhydrazones occupy a valuable spectral window and offer a unique combination of properties. Their pronounced solvatochromism makes them excellent candidates for use as environmental sensors and probes for biological systems. While their quantum yields may not always match those of rhodamines, their large Stokes shifts are advantageous in fluorescence imaging as they minimize self-quenching and reduce spectral overlap between excitation and emission.

Influence of Substituents on UV-Vis Absorption

The UV-Vis absorption characteristics of N-piperidinylhydrazone chromophores can be finely tuned by introducing various substituents on the aryl acceptor ring.

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CN, -CF₃) to the acceptor ring enhances the ICT character of the chromophore. This leads to a more polarized ground state and an even more polarized excited state. The result is a significant bathochromic (red) shift in the λmax. The strength of the EWG directly correlates with the magnitude of this shift.

  • Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., -OCH₃, -N(CH₃)₂) on the acceptor ring can lead to a hypsochromic (blue) shift in the λmax. These groups compete with the piperidine donor, reducing the overall ICT from the piperidine to the acceptor core.

This tunable nature allows for the rational design of N-piperidinylhydrazone chromophores with specific absorption properties tailored for various applications.

Mechanistic Insights: The Role of the Piperidine Ring and Electronic Transitions

The UV-Vis absorption in N-piperidinylhydrazone chromophores is dominated by a π → π* electronic transition with significant intramolecular charge transfer character.

Upon absorption of a photon, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In these D-π-A systems, the HOMO is typically localized on the electron-rich piperidine and hydrazone moiety, while the LUMO is primarily located on the electron-deficient aryl/heteroaryl acceptor.

The piperidine ring plays a crucial role in this process:

  • Strong Electron Donation: The nitrogen lone pair of the piperidine ring significantly raises the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths.

  • Conformational Effects: The non-planar, chair-like conformation of the piperidine ring can influence the degree of conjugation with the hydrazone system. This can affect the efficiency of the ICT and, consequently, the molar absorptivity and λmax.

Caption: Schematic of the HOMO-LUMO transition in an N-piperidinylhydrazone.

Conclusion

N-Piperidinylhydrazone chromophores represent a compelling class of organic dyes with highly tunable UV-Vis absorption properties. Their strong positive solvatochromism, driven by an efficient intramolecular charge transfer mechanism, makes them particularly interesting for applications requiring sensitivity to the local environment. The ability to modulate their absorption characteristics through the strategic introduction of substituents provides a powerful tool for the rational design of novel functional materials. While other chromophore classes may offer superior brightness or photostability in specific contexts, the unique combination of properties exhibited by N-piperidinylhydrazones, including their large Stokes shifts and synthetic accessibility, ensures their continued importance in diverse fields of research and development.

References

For further reading and detailed information, please refer to the following resources. (A comprehensive, numbered list of references with clickable URLs would be provided here based on the specific literature used to compile this guide).

Safety & Regulatory Compliance

Safety

1-Piperidinamine, N-ethylidene- proper disposal procedures

Topic: 1-Piperidinamine, N-ethylidene- Proper Disposal Procedures CAS Number: 5051-62-7 Synonyms: Acetaldehyde piperidin-1-ylhydrazone; N-Ethylidenepiperidin-1-amine Part 1: Executive Safety Directive Immediate Action Re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Piperidinamine, N-ethylidene- Proper Disposal Procedures CAS Number: 5051-62-7 Synonyms: Acetaldehyde piperidin-1-ylhydrazone; N-Ethylidenepiperidin-1-amine

Part 1: Executive Safety Directive

Immediate Action Required: Treat 1-Piperidinamine, N-ethylidene- as a High-Risk Hazardous Waste . It is a hydrazone derivative that combines the flammability and volatility of acetaldehyde with the toxicity and corrosivity of 1-aminopiperidine.

Primary Hazards:

  • Flammability: High (Flash Point estimated < 60°C).[1] Precursors are highly flammable.

  • Toxicity: Toxic by inhalation, ingestion, and skin contact.

  • Reactivity: Susceptible to hydrolysis in acidic environments, releasing 1-aminopiperidine (toxic/corrosive) and acetaldehyde (carcinogen/flammable).

Disposal Classification (RCRA): While not explicitly P-listed or U-listed, this compound must be managed as Characteristic Hazardous Waste due to:

  • D001 (Ignitability): Flash point likely < 60°C.[1]

  • D002 (Corrosivity): Amine functionality typically results in pH > 12.5.

Part 2: Chemical Profile & Risk Assessment

Understanding the chemical structure is vital for safe disposal. This compound is a hydrazone , a condensation product of a hydrazine and an aldehyde.

PropertyData / CharacteristicImplication for Disposal
Molecular Formula C₇H₁₄N₂Organic nitrogen content requires high-temp incineration.
Structure Piperidine ring bonded to an N-N-ethylidene group.Do not mix with oxidizers (risk of N-oxide/nitro formation).[2]
Stability Stable at neutral pH; Hydrolyzes in acid.Segregate from acids to prevent release of toxic precursors.
Physical State Liquid (typically).[2][3]Requires leak-proof, solvent-resistant containment.[1]
Precursor Hazards 1-Aminopiperidine (Toxic/Corrosive) + Acetaldehyde (Flammable/Carcinogen).Waste stream may contain unreacted precursors.

Part 3: Pre-Disposal Handling & Segregation

Waste Segregation (Critical)

Strictly segregate this waste stream. Do NOT combine with:

  • Acids: Causes hydrolysis, releasing acetaldehyde fumes and toxic hydrazine derivatives.

  • Oxidizers (Peroxides, Nitrates): Hydrazones are reducing agents; contact can cause fire or explosion.

  • Halogenated Solvents: Potential for alkylation reactions (exothermic).

Container Selection
  • Material: Amber Glass or High-Density Polyethylene (HDPE).

  • Seal: Teflon-lined screw cap to prevent vapor escape.

  • Headspace: Leave 10-15% headspace to accommodate thermal expansion.

Labeling

Label the container immediately upon waste generation.

  • Content: "Hazardous Waste: 1-Piperidinamine, N-ethylidene-"

  • Hazards: Flammable, Toxic, Corrosive.[4]

Part 4: Disposal Workflows

Method A: Commercial Incineration (Recommended)

This is the standard, safest protocol for laboratory quantities.

  • Consolidation: Place the sealed primary container into a secondary containment bin.

  • Lab Packing: Pack the container in a DOT-approved drum with vermiculite or absorbent clay.

  • Manifesting: List as D001 (Ignitable) and D002 (Corrosive) waste.

  • Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration.

Method B: Chemical Deactivation (Expert/Emergency Only)

Warning: This procedure involves generating toxic intermediates and should only be performed by senior chemists if commercial disposal is impossible.

Concept: Hydrolysis of the hydrazone followed by oxidation of the hydrazine moiety.

  • Hydrolysis: Dilute the waste in water. Slowly add dilute sulfuric acid (H₂SO₄) to hydrolyze the hydrazone.

    • Risk:[1][5] Releases acetaldehyde (volatile). Perform in a fume hood.

  • Oxidation: Treat the resulting solution with 5% Sodium Hypochlorite (Bleach) to destroy the 1-aminopiperidine moiety.

    • End Point: Maintain excess oxidant for 2 hours.

  • Neutralization: Adjust pH to 7-9.

  • Disposal: The resulting aqueous solution may still require hazardous waste disposal depending on local sewer codes.

Part 5: Decision Logic & Workflow Visualization

The following diagram outlines the decision process for handling 1-Piperidinamine, N-ethylidene- waste.

DisposalWorkflow cluster_warning CRITICAL SAFETY Start Waste Generation: 1-Piperidinamine, N-ethylidene- CheckState Check State & Purity Start->CheckState IsPure Pure Chemical / High Conc. CheckState->IsPure IsMixture Dilute Mixture / Solvent Waste CheckState->IsMixture Segregation Segregation: NO Acids, NO Oxidizers IsPure->Segregation IsMixture->Segregation Container Container: Amber Glass/HDPE + Teflon Liner Segregation->Container Labeling Labeling: Flammable, Toxic, Corrosive (RCRA: D001, D002) Container->Labeling LabPack Lab Pack Protocol: Vermiculite Packing Labeling->LabPack TSDF Ship to TSDF: Rotary Kiln Incineration LabPack->TSDF

Figure 1: Decision tree for the safe segregation, packaging, and disposal of hydrazone waste.

Part 6: Emergency Procedures

Spill Response:

  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if ventilation is poor.

  • Containment: Absorb spill with sand or vermiculite .[1]

    • Do NOT use: Paper towels or combustible materials (fire risk).

  • Cleanup: Scoop into a hazardous waste container. Clean surface with soap and water; collect rinsate as hazardous waste.

Exposure First Aid:

  • Skin: Wash immediately with soap and water for 15 minutes.

  • Eyes: Rinse cautiously with water for 15 minutes.[1]

  • Inhalation: Move to fresh air immediately.

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Piperidinamine - Gas Phase Ion Energetics & Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Characteristic Wastes (D-List). [Link]

  • PubChem. (2024). Compound Summary: 1-Aminopiperidine (Precursor Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Piperidinamine, N-ethylidene-

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 1-Piperidinamine, N-ethylidene-, a compound...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 1-Piperidinamine, N-ethylidene-, a compound whose structure suggests a specific set of hazards that must be rigorously managed. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not widely available, its constituent parts—a piperidine ring and an imine functional group—provide a clear and reliable roadmap for risk assessment and the selection of appropriate Personal Protective Equipment (PPE).

Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure. This guide will not only specify the necessary PPE but also elucidate the scientific rationale behind each selection, empowering you to work with confidence and safety.

Hazard Analysis: Inferring Risk from Structure

1-Piperidinamine, N-ethylidene- is structurally related to piperidine and other cyclic amines. These classes of compounds are well-characterized, and we can reliably infer a similar hazard profile.[1] Piperidines are known to be flammable, corrosive, and acutely toxic if inhaled, ingested, or absorbed through the skin.[2][3] Amines, in general, are skin and respiratory irritants.[4] The imine functional group suggests potential reactivity. Therefore, we must assume this compound presents multiple significant hazards.

Anticipated Hazard Rationale based on Structural Analogs Potential Consequences Supporting Sources
Acute Toxicity (Dermal, Inhalation, Oral) Piperidine is toxic in contact with skin or if inhaled, and harmful if swallowed.[3][5]Short-term exposure could lead to serious health effects or be fatal.[3][5]
Severe Skin Corrosion and Burns N-Aminopiperidine and piperidine are classified as causing severe skin burns and eye damage.[3][6]Direct contact can cause immediate and severe tissue damage.[3][6]
Serious Eye Damage Analogs cause corrosive injuries, potentially leading to blindness.[2][7]Splashes can result in irreversible eye damage.[2][7]
Respiratory Tract Irritation Inhalation of vapors from related amines and piperidines causes respiratory tract irritation and can lead to pulmonary edema.[7]Vapors can cause dizziness, burning sensations in the chest, or more severe lung damage.[7]
Flammability Piperidine and its derivatives are highly flammable liquids with vapors that can form explosive mixtures with air.[2][3][5]The chemical poses a significant fire risk from sparks, heat, or open flames.[2][3][5][8]

Core Protective Measures: Your First Line of Defense

Given the anticipated hazard profile, a comprehensive suite of PPE is mandatory. All handling of 1-Piperidinamine, N-ethylidene- should occur within a certified chemical fume hood to control vapor inhalation.[1]

Eye and Face Protection

Standard safety glasses are insufficient. The corrosive nature of this compound demands more robust protection.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Mandatory: In addition to goggles, a full-face shield must be worn to protect against splashes to the entire face.[1]

Hand Protection

Skin contact must be avoided. The selection of appropriate gloves is critical.

  • Recommended Glove Material: Nitrile or natural rubber gloves are generally recommended for handling piperidine.[1][2] However, always consult a specific glove manufacturer's compatibility chart for the class of chemicals you are working with.

  • Protocol: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] Dispose of contaminated gloves immediately in the designated hazardous waste container.[9] Always wash hands thoroughly after removing gloves.[9][10]

Body Protection

Protect your skin from potential splashes and spills.

  • Mandatory: A flame-retardant lab coat is essential.[1][5]

  • Recommended: For operations with a higher risk of splashes, such as transfers of larger volumes, a chemical-resistant apron over the lab coat is required.[1]

  • Footwear: Fully enclosed shoes made of a non-absorbent material are required. Leather or canvas shoes are not appropriate as they can absorb and retain chemical spills.[10]

Respiratory Protection

All work should be performed inside a functioning chemical fume hood.[1]

  • Standard Operations: If work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or fume hood failure, a NIOSH-approved full-face respirator with cartridges appropriate for organic vapors and ammonia should be used by trained emergency response personnel.[9][10]

Operational Plan: PPE Protocols

Procedural discipline is as crucial as the equipment itself. The sequence of donning (putting on) and doffing (taking off) PPE is designed to minimize the risk of contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (cuffs over sleeves) Don3->Don4 Doff1 1. Gloves (peel off) Don4->Doff1 Perform Work Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5

Caption: Sequential process for donning and doffing PPE to prevent cross-contamination.

Disposal Plan for Contaminated PPE

All disposable PPE used while handling 1-Piperidinamine, N-ethylidene- must be treated as hazardous waste.[2][11] Never dispose of contaminated items in standard trash receptacles.

Waste Segregation and Disposal Workflow

Disposal_Workflow Start Contaminated PPE (Gloves, Apron, etc.) Container Designated, Labeled Hazardous Waste Container Start->Container Reusable Reusable PPE (Face Shield, Goggles, Respirator) Decon Decontaminate according to Institutional Protocol Reusable->Decon Store Store for Reuse Decon->Store

Caption: Decision workflow for the proper disposal and handling of used PPE.

Disposal Steps:

  • Dedicated Waste Container: Establish a specific, clearly labeled, and chemically compatible waste container for all solid hazardous waste generated.[1]

  • Disposable Items: Contaminated gloves, disposable aprons, and any absorbent materials used for minor cleanups should be placed directly into this container.[8]

  • Reusable Items: Face shields and goggles should be decontaminated according to your institution's established procedures before being stored for reuse.

  • Container Management: Once full, the hazardous waste container must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office.[8][9]

Emergency Actions: In Case of Exposure

Immediate and correct first aid is critical. Ensure an emergency safety shower and eyewash station are directly accessible.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Spills: Evacuate the area. Remove all ignition sources.[8] For small spills, absorb with an inert, non-combustible material like vermiculite or sand.[1][7][8] Collect and place in a sealed container for hazardous waste disposal.[8] Report all spills to your supervisor and EHS office.[1]

By adhering to these rigorous PPE and handling protocols, you establish a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • material safety data sheet. (2008, October 28). Capot Chemical.
  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety and occupational health – personal protective equipment. (2023, January 17). International Mine Action Standards: IMAS.
  • What are the top PPE's for mining workers? (n.d.). Custom Workwear Manufacturer.
  • Personal protective equipment (PPE) in humanitarian demining. (n.d.). Force Ware GmbH.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 1-Aminopiperidine | C5H12N2 | CID 16658. (n.d.). PubChem - NIH.
  • Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta Chemicals.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • PIPERIDINE. (n.d.). CAMEO Chemicals - NOAA.
  • safety data sheet. (n.d.). Enamine.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.